3-Bromo-6-chloro-2-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBHJWQTDQBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919672 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132606-40-7, 915402-29-8 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 3-Bromo-6-chloro-2-methylpyridine
An In-depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 132606-40-7), a pivotal heterocyclic intermediate. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its significant applications in the pharmaceutical, agrochemical, and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile compound.
Introduction: The Strategic Importance of a Halogenated Pyridine
This compound is a substituted pyridine, a class of heterocyclic aromatic compounds that are integral to numerous areas of chemical synthesis and drug design.[1] The strategic placement of a methyl group and two different halogen atoms—bromine and chlorine—on the pyridine ring imparts a unique combination of steric and electronic properties.[2] This specific arrangement makes it a highly valuable building block, enabling selective chemical transformations and facilitating the construction of complex molecular architectures.[2] Its primary utility lies in its role as a precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3]
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and development.
Chemical Identity
-
IUPAC Name: this compound[4]
-
Synonyms: 3-Bromo-6-chloro-2-picoline, 5-Bromo-2-chloro-6-methylpyridine[3][5]
-
CAS Number: 132606-40-7[4]
-
Molecular Formula: C₆H₅BrClN[4]
-
Molecular Weight: 206.47 g/mol [4]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physical and Chemical Properties
The physical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |
| Melting Point | 47 °C | |
| Boiling Point | 220.6 °C at 760 mmHg; 80-84 °C at 2 mmHg | [3][6] |
| Density | 1.624 g/cm³ | [3] |
| Flash Point | 87.2 °C | [3] |
| Refractive Index | 1.571 | [3] |
| Purity | Typically ≥97.0% - 99.0% | [3] |
Spectral Data Interpretation
Spectral analysis is indispensable for structure elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Data for this compound is publicly available.[7]
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): The mass spectrum of this compound is particularly informative due to the isotopic distribution of bromine and chlorine. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic pattern for the molecular ion peak.[8] One would expect to see a cluster of peaks at M+, M+2, and M+4, reflecting the various combinations of these isotopes.
Chemical Reactivity and Synthesis
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization.
Core Reactivity
The presence of both bromine and chlorine atoms on the pyridine ring makes this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential, site-selective modifications. Additionally, the halogen atoms activate the ring for nucleophilic aromatic substitution reactions, a common strategy in the synthesis of pharmaceutical intermediates.[3]
Representative Synthesis Workflow
A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-amino-5-bromo-6-methylpyridine.[6] This process transforms the amino group into a chloro group.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol based on published synthesis methods.[6]
-
Reaction Setup: To a suitable reaction vessel, add dichloromethane, 2-amino-5-bromo-6-methylpyridine, pyridine hydrochloride, sodium nitrite, and cuprous chloride.
-
Cooling: Cool the reaction mixture to between 0-10 °C using an ice water bath.
-
Acid Addition: Slowly add hydrochloric acid to the cooled mixture while maintaining the temperature between 0-10 °C.
-
Reaction: Stir the mixture at 0-10 °C for approximately 30 minutes to allow the reaction to proceed to completion.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane to recover any remaining product.
-
Isolation: Combine all organic layers and concentrate them under reduced pressure to remove the solvent.
-
Purification: Add hexane to the resulting residue and stir. Collect the solid product by filtration, wash with hexane, and concentrate the filtrate to obtain the pure this compound.[6]
Industrial and Research Applications
The versatility of this compound makes it a valuable intermediate in several high-value sectors.
-
Pharmaceutical Industry: It serves as a crucial precursor in the synthesis of a wide range of APIs.[3] The halogenated pyridine core is a common scaffold in medicinal chemistry, and the compound's reactive sites allow for the systematic modification and optimization of lead compounds for various therapeutic targets, including antibiotics and cardiovascular drugs.[3]
-
Agrochemical Industry: This compound is a key building block in the development of modern pesticides.[3] The bromine and chlorine substituents enhance its reactivity, enabling its integration into complex molecular structures designed for effective and sustainable pest control.[3]
-
Fine Chemicals: Its utility extends to the production of dyes, flavors, and fragrances.[3] In dye manufacturing, its structure facilitates the creation of vibrant and stable colors.[3]
Safety, Handling, and Storage
Due to its hazardous nature, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification
Based on aggregated GHS data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[9]
-
Skin Irritation (Category 2): Causes skin irritation.[9]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[9]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[9]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed, light-resistant container in a cool, dry place.[3] Some suppliers recommend refrigerated storage (0-10°C) under an inert atmosphere.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation across multiple scientific disciplines. Its unique structural features provide a reliable and versatile platform for the synthesis of complex molecules. For researchers and developers in the pharmaceutical and agrochemical fields, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in creating next-generation products.
References
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IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methylpyridine. Retrieved from [Link]
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SF-EP. (n.d.). Exploring this compound: A Versatile Chemical Intermediate. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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Autechaux. (2025). Mastering Pyridine Synthesis: A Buyer's Guide to 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
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MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-methylpyridine, a pivotal chemical intermediate for professionals in research, and drug development. This document delves into its chemical properties, a detailed synthetic protocol, its diverse applications, and essential safety and handling procedures.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl group on the pyridine ring, provides multiple reactive sites for constructing more complex molecules.
Molecular Structure and Key Identifiers
-
IUPAC Name: this compound[2]
-
Synonyms: 5-Bromo-2-chloro-6-methylpyridine, 3-Bromo-6-chloro-2-picoline[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in experimental design and process scale-up.
| Property | Value | Source(s) |
| Physical State | Yellow liquid or solid (Melting point near room temp.) | [1] |
| Melting Point | < 40 °C; 47 °C | [1] |
| Boiling Point | 220.6 °C at 760 mmHg; 80-84 °C at 2 mmHg | [1][6] |
| Density | 1.624 g/cm³ | [1] |
| Flash Point | 87.2 °C | [1] |
| Refractive Index | 1.571 | [1] |
| Solubility | Soluble in Methanol |
Strategic Importance in Chemical Synthesis
The strategic placement of the halogen atoms on the pyridine ring makes this compound a highly valuable intermediate.[7] The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables chemists to introduce different functionalities at specific positions on the pyridine core, facilitating the synthesis of complex molecular architectures.[8]
This compound is instrumental in the following sectors:
-
Pharmaceuticals: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The halogenated pyridine core is a common scaffold in medicinal chemistry, and the ability to selectively functionalize it is key to developing novel therapeutics.[1][7]
-
Agrochemicals: It is a vital intermediate in the production of advanced pesticides, contributing to the development of effective crop protection solutions.[1]
-
Fine Chemicals: Its utility extends to the manufacturing of dyes, flavors, and fragrances, where the specific substitution pattern can influence the final product's properties.[1]
Experimental Protocol: Synthesis of this compound
The following protocol details a common laboratory-scale synthesis of this compound from 2-amino-5-bromo-6-methylpyridine. This method employs a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into various functionalities.
Materials and Reagents
-
2-Amino-5-bromo-6-methylpyridine
-
Dichloromethane (DCM)
-
Pyridine hydrochloride
-
Sodium nitrite
-
Cuprous chloride
-
Hydrochloric acid (concentrated)
-
Saturated aqueous sodium bicarbonate
-
Hexane
-
Ice-water bath
-
Standard laboratory glassware (three-necked round-bottomed flask, dropping funnel, etc.)
-
Magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: In a 2L three-necked round-bottomed flask, combine dichloromethane (900 mL), 2-amino-6-methyl-5-bromopyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g).[6]
-
Cooling: Place the reaction mixture in an ice-water bath and cool to 0-10 °C with stirring.[6]
-
Acid Addition: Slowly add hydrochloric acid (4.5 mL) to the cooled mixture. Maintain the temperature between 0-10 °C and continue stirring for 30 minutes.[6]
-
Reaction Quenching: After the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (400 mL).[6]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (100 mL).[6]
-
Workup: Combine the organic layers and concentrate them to dryness.[6]
-
Purification: Add hexane (750 mL) to the residue and stir. Collect the resulting solid by filtration and wash it with hexane. Concentrate the filtrate to dryness to obtain the pure this compound product.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
Due to its chemical nature, proper safety protocols must be observed when handling this compound.
Hazard Identification
-
Acute Toxicity: Toxic if swallowed.[5]
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Damage: Causes serious eye damage.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side shields or a face shield.[9][10]
-
Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing.[9][11]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if inhalation is a risk.[12][13]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][12] It is recommended to store under an inert gas as it may be air-sensitive.
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical, agrochemical, and fine chemical industries. Its well-defined physicochemical properties and the differential reactivity of its halogen substituents provide a robust platform for the synthesis of a wide array of complex molecules. The synthetic protocol outlined in this guide offers a reliable method for its preparation, while adherence to the specified safety and handling procedures is paramount to ensure safe laboratory and manufacturing practices.
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An In-Depth Technical Guide to the Synthesis and Discovery of 3-Bromo-6-chloro-2-methylpyridine
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic importance of functionalized heterocyclic intermediates cannot be overstated. Among these, 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7) has emerged as a pivotal structural motif. Its unique arrangement of a methyl group and two distinct halogen atoms on the pyridine core offers a rich platform for selective, stepwise functionalization. This guide provides an in-depth exploration of the synthesis, discovery, and application of this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causal factors underpinning synthetic strategies, ensuring a robust understanding of the "why" behind the "how," and ground our discussion in authoritative references.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrClN | [1][2] |
| Molecular Weight | 206.47 g/mol | [1][2] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3] |
| Melting Point | 47 °C | [3] |
| Boiling Point | 220.6 °C at 760 mmHg; 80-84 °C at 2 mmHg | [4][5] |
| Density | 1.624 g/cm³ | [4] |
| Solubility | Soluble in Methanol | [3] |
| Flash Point | 87.2 °C | [4] |
| Purity | Typically ≥97.0% - ≥99.0% | [1][4] |
Safety and Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[6]
-
GHS Hazard Statements: Toxic if swallowed (H301), Fatal in contact with skin (H310), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] Respiratory protection with an appropriate filter is required if vapors or aerosols are generated.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1][3][6] It is sensitive to air and should be kept locked up or in an area accessible only to qualified personnel.[3][6]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6]
Strategic Synthesis: A Multi-Step Approach
The most prevalent and industrially relevant synthesis of this compound is a multi-step process that leverages established, robust chemical transformations. This pathway begins with the regioselective bromination of a substituted aminopyridine, followed by a Sandmeyer-type reaction to introduce the chloro substituent.
Logical Workflow of the Primary Synthetic Route
Caption: Primary synthetic pathway to this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-6-methylpyridine
The synthesis commences with the regioselective bromination of 2-amino-6-methylpyridine. The choice of this starting material and the subsequent bromination strategy are guided by the principles of electrophilic aromatic substitution on a substituted pyridine ring.
Causality of Experimental Choices:
-
Activating and Directing Effects: The amino (-NH₂) group is a strong activating group, donating electron density to the pyridine ring through resonance and making it more susceptible to electrophilic attack.[7] The methyl (-CH₃) group is a weakly activating group. Both are ortho, para-directing.[8]
-
Regioselectivity: In the 2-amino-6-methylpyridine system, the C3 and C5 positions are activated by the amino group at C2. The methyl group at C6 further activates the C5 position. The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution, particularly at the C2, C4, and C6 positions.[7][9] Therefore, electrophilic attack is most favored at the C3 and C5 positions. The bromination occurs preferentially at the C5 position due to the combined directing effects of the amino and methyl groups, leading to the desired 2-amino-5-bromo-6-methylpyridine.
Experimental Protocol: Bromination of 2-Amino-6-methylpyridine
A common and effective method for this transformation involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[10]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 equivalent) in N,N-Dimethylformamide (DMF).[10] Cool the flask in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of NBS (1.0 equivalent) in DMF and add it dropwise to the cooled solution of the aminopyridine, maintaining the low temperature.[10]
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours.[10] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[10]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water to precipitate the product as a brown solid.[10]
-
Purification: Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by washing with acetonitrile to yield 2-amino-5-bromo-4-methylpyridine with high purity.[10]
Part 2: The Sandmeyer Reaction: From Amino to Chloro
With the brominated precursor in hand, the next critical step is the conversion of the amino group at the C2 position to a chloro group. The Sandmeyer reaction is the classic and highly effective method for this transformation.[11][12]
Causality of Experimental Choices:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-10 °C).[5][13] This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[11] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[13]
-
Copper(I) Catalysis: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11][12] Copper(I) chloride (CuCl) acts as a catalyst, initiating a single-electron transfer to the diazonium salt.[11][12] This generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[12]
Experimental Protocol: Synthesis of this compound
The following protocol is a well-documented procedure for the Sandmeyer reaction on 2-amino-5-bromo-6-methylpyridine.[5]
-
Reaction Setup: To a 2L three-necked round-bottom flask, add dichloromethane (900 mL), 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 5% w/w relative to the feedstock).[5]
-
Diazotization: Cool the reaction mixture to 0-10 °C in an ice-water bath. Slowly add hydrochloric acid (4.5 mL) and stir at 0-10 °C for 30 minutes.[5]
-
Reaction Quench and Work-up: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (400 mL). Separate the organic and aqueous layers.[5]
-
Extraction: Extract the aqueous layer with dichloromethane (100 mL).[5]
-
Isolation and Purification: Combine the organic layers and concentrate them to dryness. Add hexane (750 mL) to the residue and stir. Collect the solid by filtration, wash with hexane, and concentrate the filtrate to dryness to afford pure this compound (yield: ~70%) as a light yellow crystalline solid.[5]
Alternative Synthetic Approaches
While the Sandmeyer route is predominant, other strategies for the synthesis of polysubstituted pyridines exist and are subjects of ongoing research. These can include:
-
Multi-component Reactions: One-pot syntheses involving the condensation of various precursors to construct the pyridine ring with the desired substitution pattern.[14]
-
Functionalization of Pre-existing Pyridine Rings: Direct halogenation of a 2-chloro-6-methylpyridine precursor. However, controlling the regioselectivity of such reactions can be challenging.
-
Ring Transformation Reactions: Synthesis from other heterocyclic systems.
A detailed exploration of these alternative routes is beyond the scope of this guide, but researchers should be aware of their potential, particularly for the discovery of novel analogues.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons, confirming the substitution pattern. A representative ¹H NMR spectrum is available from various sources.[15]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (206.47 g/mol ).[1][2] The isotopic pattern resulting from the presence of bromine and chlorine atoms will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C=C, and C-N bonds within the molecule.
Applications in Drug Discovery and Agrochemicals
The strategic placement of two different halogens on the 2-methylpyridine scaffold makes this compound a highly valuable intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex molecular architectures.[4]
Pharmaceutical Applications:
This intermediate is a key building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[4] Its structural features are found in molecules targeting a range of therapeutic areas, from antibiotics to cardiovascular drugs.[4] While specific, publicly disclosed API syntheses directly from this intermediate can be proprietary, its utility is widely recognized in the patent literature for the construction of novel drug candidates.
Agrochemical Applications:
In the agrochemical industry, this compound serves as a precursor for advanced pesticides.[4] The halogen substituents enhance the biological activity and allow for the fine-tuning of the properties of the final active compounds.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. The well-established and scalable synthetic route, grounded in the fundamental principles of electrophilic aromatic substitution and the Sandmeyer reaction, provides reliable access to this versatile intermediate. Its utility in constructing complex molecules for the pharmaceutical and agrochemical industries ensures its continued relevance. As synthetic methodologies continue to evolve, the development of even more efficient and sustainable routes to this and related building blocks will undoubtedly remain an active area of research, further empowering the discovery of novel bioactive compounds.
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An In-depth Technical Guide to the Reactivity of 3-Bromo-6-chloro-2-methylpyridine
Abstract
3-Bromo-6-chloro-2-methylpyridine is a dihalogenated pyridine derivative that serves as a highly versatile and strategic building block in modern organic synthesis. Its value is rooted in the differential reactivity of its two halogen substituents, enabling selective functionalization through a variety of reaction pathways. This technical guide provides a comprehensive analysis of the molecule's reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will explore the underlying electronic and steric factors that govern site selectivity, provide field-proven experimental protocols, and offer a predictive framework for researchers, scientists, and drug development professionals aiming to leverage this key intermediate in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and fine chemicals.[1][2]
Molecular Structure and Physicochemical Properties
The reactivity of this compound (CAS RN: 132606-40-7) is a direct consequence of its unique substitution pattern on the pyridine core.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrClN | [3][4] |
| Molecular Weight | 206.47 g/mol | [1][4] |
| Appearance | Yellow liquid / Light yellow crystalline solid | [1][5] |
| Boiling Point | 220.6°C at 760 mmHg | [1] |
| Density | 1.624 g/cm³ | [1] |
| Flash Point | 87.2°C | [1] |
| CAS Number | 132606-40-7 | [1][3] |
Electronic and Steric Influences
The regioselectivity of reactions involving this compound is governed by the interplay of several factors:
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is strongly electron-withdrawing via induction, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[6][7]
-
Halogen Substituents:
-
Bromine (C3): The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes the C3 position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[8]
-
Chlorine (C6): The C-Cl bond is stronger. However, its position ortho to the electron-withdrawing nitrogen atom makes the C6 carbon highly electrophilic and susceptible to nucleophilic attack.[9][10]
-
-
Methyl Group (C2): The 2-methyl group is a weak electron-donating group and provides steric hindrance around the C2 and C3 positions, which can influence catalyst and reagent approach.
This electronic arrangement creates a dichotomy in reactivity, which is the key to its synthetic utility.
Caption: Chemical structure of this compound.
Synthesis of the Core Scaffold
A common and reliable method for the synthesis of this compound begins with 2-amino-5-bromo-6-methylpyridine, proceeding through a Sandmeyer reaction.[5]
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis via Sandmeyer Reaction[5]
-
Reaction Setup: To a three-necked round-bottomed flask charged with dichloromethane (900 mL), add 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g).
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath.
-
Acid Addition: Slowly add hydrochloric acid (4.5 mL) and stir the mixture at 0-10 °C for 30 minutes.
-
Quenching and Extraction: Upon reaction completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate (400 mL). Separate the organic and aqueous layers.
-
Work-up: Extract the aqueous layer with dichloromethane (100 mL). Combine the organic layers and concentrate to dryness.
-
Purification: Add hexane (750 mL) to the residue and stir. Collect the solid by filtration, wash with hexane, and concentrate the filtrate to afford the pure product as a light yellow crystalline solid.
Reactivity Analysis: A Tale of Two Halogens
The primary utility of this scaffold lies in the selective functionalization at either the C3-Br or C6-Cl position. The choice of reaction class—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—determines the outcome.
Caption: Differential reactivity pathways of the title compound.
Palladium-Catalyzed Cross-Coupling at the C3-Position (C-Br)
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more reactive in this step.[8][11] This inherent difference allows for highly selective functionalization at the C3 position, leaving the C6-chloro group intact for subsequent transformations.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[12][13] For 3-bromo-2-methylpyridine derivatives, standard conditions reliably yield the C3-arylated or C3-vinylated product.[12][14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Suzuki-Miyaura Coupling of this compound [12][15]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
3.1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne, a valuable transformation in medicinal chemistry.[16][17] The reaction proceeds selectively at the C3-Br bond.[15][18]
Protocol 3.1.2: Sonogashira Coupling of this compound [15][19]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-80°C) until the starting material is consumed.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 3.1.1.
3.1.3. Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines at the C3 position.[20][21][22] The selection of a suitable sterically hindered phosphine ligand is often critical for achieving high yields, especially with challenging substrates.[23]
Protocol 3.1.3: Buchwald-Hartwig Amination of this compound [20][23][24]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with a palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110°C, monitoring for completion.
-
Work-up and Purification: After cooling, quench the reaction carefully with water, extract with an organic solvent, and purify the product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position (C-Cl)
While the C6-Cl bond is less reactive in palladium catalysis, the C6 carbon is highly electrophilic due to its proximity to the ring nitrogen. This makes it the preferred site for Nucleophilic Aromatic Substitution (SNAr) reactions.[25][26] Strong nucleophiles can displace the chloride ion, especially at elevated temperatures. This reactivity is orthogonal to the cross-coupling at C3, allowing for sequential, site-selective functionalization.
The mechanism proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[25] The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom.
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 3.2: General Procedure for SNAr
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, a secondary amine, 1.5-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) if the nucleophile is used as its salt.
-
Reaction: Heat the mixture to a high temperature (e.g., 120-160°C) and stir until the reaction is complete.
-
Work-up and Purification: Cool the reaction, pour it into water, and extract the product with an appropriate organic solvent. Wash the combined organic layers, dry, concentrate, and purify by column chromatography or recrystallization.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[27]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a dry, cool place away from incompatible materials.[1]
-
Conclusion
This compound is a paradigm of strategic molecular design, offering two distinct and orthogonally reactive halogen handles. The C3-bromo position is selectively activated for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Conversely, the C6-chloro position, activated by the adjacent ring nitrogen, is the preferred site for nucleophilic aromatic substitution. This predictable and differential reactivity allows for the controlled, stepwise introduction of diverse functionalities, making it an invaluable intermediate for medicinal chemists and material scientists in the synthesis of complex, high-value molecules.
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Fengyi. (n.d.). Exploring this compound: A Versatile Chemical Intermediate. Retrieved from [Link]
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IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methylpyridine. Retrieved from [Link]
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Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
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ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc. Retrieved from [Link]
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
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PubMed Central. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
-
University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]
-
ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-2-chloro-6-methylpyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
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RSC Publishing. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2016). Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Retrieved from [Link]
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NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Solubility of 3-Bromo-6-chloro-2-methylpyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-6-chloro-2-methylpyridine in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Niche Heterocycle
In the realm of medicinal chemistry and materials science, this compound stands as a valuable heterocyclic building block. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel compounds with potential applications in pharmaceuticals and functional materials. However, a critical yet often under-documented aspect of this compound is its solubility in common organic solvents. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published solubility data, this document takes a first-principles approach. We will first dissect the molecular structure to predict its solubility behavior and then provide a detailed experimental protocol for researchers to determine its solubility in solvents of their choice. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's physicochemical properties.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of this compound, we must first examine its molecular structure. The molecule consists of a pyridine ring, a polar aromatic heterocycle, substituted with a methyl group, a bromine atom, and a chlorine atom.
-
Polarity: The pyridine ring itself is polar due to the electronegative nitrogen atom. The presence of two halogen atoms (bromine and chlorine) further increases the molecule's polarity through their electron-withdrawing effects.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.
-
Van der Waals Forces: The presence of the aromatic ring and the halogen atoms contributes to significant van der Waals forces.
Based on these features, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents can engage in dipole-dipole interactions with the polar pyridine ring and the C-X bonds.
-
Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane (DCM).
-
Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, where the polar nature of the molecule will hinder its dissolution. It is also likely to have limited solubility in polar protic solvents like water and ethanol, as it cannot act as a hydrogen bond donor to overcome the strong hydrogen bonding network of these solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. | |
| Acetonitrile (MeCN) | Moderate to High | Good dipole-dipole interactions. | |
| Polar Protic | Water | Low | Limited ability to disrupt the water's hydrogen bonding network. |
| Methanol | Low to Moderate | Can act as a hydrogen bond donor to the pyridine nitrogen, but overall polarity mismatch. | |
| Ethanol | Low to Moderate | Similar to methanol, with increased nonpolar character. | |
| Nonpolar | Hexanes | Low | Significant polarity mismatch. |
| Toluene | Low to Moderate | Pi-stacking interactions with the aromatic ring may slightly enhance solubility. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good balance of polarity and ability to engage in dipole-dipole interactions. |
| Chloroform | Moderate to High | Similar to DCM. | |
| Ethers | Diethyl Ether | Low to Moderate | Moderate polarity. |
| Tetrahydrofuran (THF) | Moderate | Cyclic ether with moderate polarity. |
Experimental Determination of Solubility
Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a given solvent. The isothermal shake-flask method is a reliable and widely used technique for this purpose.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
Materials:
-
This compound (solute)
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectroscopy:
-
This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance.
-
Similar to the HPLC method, prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength (λmax).
-
Dilute the saturated solution and measure its absorbance to determine the concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Factors Influencing Solubility
The solubility of this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. The following diagram illustrates these key relationships.
Caption: Intermolecular forces governing solubility.
A good match between the polarity of the solute and the solvent ("like dissolves like") is the primary driver of solubility. Furthermore, the ability of the solvent to engage in specific interactions, such as hydrogen bonding with the pyridine nitrogen, can significantly enhance solubility.
Conclusion and Future Directions
While specific quantitative solubility data for this compound is not widely published, a systematic approach based on its physicochemical properties and experimental determination can provide the necessary insights for its effective use. The predicted solubility profile serves as a useful starting point for solvent selection, and the detailed experimental protocol provided herein offers a reliable method for obtaining accurate solubility data.
Future work should focus on the systematic measurement of the solubility of this compound in a broad range of organic solvents at various temperatures. Such data would be invaluable for developing robust synthetic procedures, designing efficient purification processes, and formulating new products containing this versatile building block.
References
For further reading and a deeper understanding of the principles and methods discussed in this guide, the following resources are recommended:
- "The Experimental Determination of Solubilities" by G. T. Hefter and R. P. T. Tomkins. This book provides a comprehensive overview of various methods for solubility determination. (Available through major book retailers and academic libraries).
- "Advanced Organic Chemistry" by Jerry March. This classic textbook offers a detailed explanation of intermolecular forces and their influence on physical properties like solubility. (Available through major book retailers and academic libraries).
-
ICH Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. While focused on biologics, this guideline provides a framework for the validation of analytical procedures, which is relevant to the quantification methods described. [Link]
3-Bromo-6-chloro-2-methylpyridine: A Versatile Intermediate for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloro-2-methylpyridine (CAS No: 132606-40-7) has emerged as a pivotal structural motif and a versatile chemical intermediate in the fields of medicinal chemistry, agrochemical science, and materials development.[1] Its utility is anchored in the strategic placement of three distinct functional handles: a methyl group, a chlorine atom, and a bromine atom on the pyridine core. This unique arrangement, particularly the differential reactivity of the C-Br and C-Cl bonds, permits highly selective and sequential functionalization. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis, and a comprehensive exploration of its most critical applications in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as cyanation reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for scientists leveraging this powerful building block to construct complex molecular architectures.
Introduction: The Strategic Value of a Multi-functional Pyridine
The pyridine ring is a quintessential heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[2] Its presence is integral to the biological activity of countless approved drugs, making it a "privileged structure" in drug design.[2] The value of a pyridine building block is significantly enhanced by the introduction of multiple, orthogonally reactive functional groups. This compound exemplifies this principle, offering a robust platform for systematic molecular elaboration.[3]
The chlorine atom at the 6-position and the bromine atom at the 3-position provide two distinct sites for transition metal-catalyzed cross-coupling reactions. Due to the generally higher reactivity of carbon-bromine bonds compared to carbon-chlorine bonds in oxidative addition to palladium(0) catalysts, chemists can selectively functionalize the 3-position while leaving the 6-chloro substituent intact for subsequent transformations. This predictable reactivity is the cornerstone of its versatility, enabling the efficient and controlled synthesis of complex, highly substituted pyridine derivatives.[4]
Physicochemical Properties
The physical and chemical attributes of this compound are critical to its handling, storage, and reactivity in synthetic applications.[1]
| Property | Value | Source |
| CAS Number | 132606-40-7 | [1][5][6][7] |
| Molecular Formula | C₆H₅BrClN | [1][5][6][7] |
| Molecular Weight | 206.47 g/mol | [5][6][8] |
| Appearance | Yellow Liquid / Low Melting Solid | [1][3] |
| Boiling Point | 220.6°C at 760 mmHg | [1] |
| Density | 1.624 g/cm³ | [1] |
| Flash Point | 87.2°C | [1] |
| Refractive Index | 1.571 | [1] |
| Purity | Typically ≥98-99% | [1][5] |
Synthesis of the Intermediate
A reliable and scalable synthesis is paramount for any valuable building block. This compound is commonly prepared from 2-amino-5-bromo-6-methylpyridine via a Sandmeyer-type reaction, which is a robust and well-established method for converting an amino group on an aromatic ring into a halide.[9]
Causality Behind the Synthetic Route
The choice of the Sandmeyer reaction is deliberate. It proceeds by converting the primary aromatic amine into a diazonium salt, which is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with a wide range of nucleophiles, including halides. Using cuprous chloride (CuCl) as a catalyst or stoichiometric reagent ensures the efficient displacement of the diazonium group by a chloride ion, providing the target product with high regioselectivity.[9] This method avoids the harsh conditions or complex catalyst systems that might be required for direct chlorination of the pyridine ring, which could suffer from poor selectivity.
Detailed Experimental Protocol: Synthesis from 2-Amino-5-bromo-6-methylpyridine
This protocol is a generalized procedure based on established methodologies and should be adapted and optimized for specific laboratory conditions.[9]
Materials:
-
2-Amino-5-bromo-6-methylpyridine
-
Dichloromethane (DCM)
-
Pyridine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Cuprous chloride (CuCl)
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Hexane
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add dichloromethane (approx. 12 mL/g of starting material).[9]
-
Reagent Addition: To the solvent, add 2-amino-5-bromo-6-methylpyridine (1.0 equiv), pyridine hydrochloride (approx. 3.1 equiv), sodium nitrite (approx. 3.1 equiv), and a catalytic amount of cuprous chloride (approx. 0.05 equiv).[9]
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath.
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 0.1 equiv) while maintaining the internal temperature between 0-10 °C.[9]
-
Reaction: Stir the mixture vigorously at 0-10 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.[9]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and concentrate under reduced pressure. Add hexane to the residue and stir. The product should remain in the hexane while any solid byproducts can be removed by filtration. Concentrate the filtrate to yield the pure this compound as a light-yellow crystalline solid or liquid.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
The Cornerstone of Versatility: Selective Cross-Coupling Reactions
The primary value of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[10][11]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for coupling an organoboron species with an organic halide.[12][13] For this compound, this reaction is typically performed at the more reactive C-Br bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.[11]
The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, which is generally faster than the oxidative addition of the stronger C-Cl bond.[12] This is the selectivity-determining step. Following this, transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[12][14] The choice of ligand, base, and solvent is critical for achieving high yields, especially with heteroaryl halides which can sometimes inhibit the catalyst.[11]
Sources
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- 4. 3-Bromo-2-chloro-6-methylpyridine | High-Purity Reagent [benchchem.com]
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- 7. This compound | CAS 132606-40-7 [matrix-fine-chemicals.com]
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- 9. This compound | 132606-40-7 [chemicalbook.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. m.youtube.com [m.youtube.com]
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- 14. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-6-chloro-2-methylpyridine
Introduction: The Versatile Role of a Halogenated Pyridine Intermediate
In the landscape of modern chemical synthesis, 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7) emerges as a pivotal intermediate, particularly valued in the agrochemical and pharmaceutical sectors.[1] Its unique molecular architecture, featuring a pyridine core substituted with bromine, chlorine, and a methyl group, offers multiple reactive sites for the construction of complex target molecules.[1] The presence of two distinct halogen atoms allows for selective functionalization, making it a versatile building block in drug discovery and the development of advanced pesticide formulations.[1] This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound, ensuring its integrity and performance in research and development applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol [2] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid[3] |
| Melting Point | Below 40°C[1] |
| Boiling Point | 80-84°C at 2 mmHg[4] |
| Flash Point | 87.2°C[1] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its susceptibility to various environmental factors, including heat, light, and reactive chemical species. While specific degradation studies on this compound are not extensively published, an understanding of the reactivity of halopyridines allows for the postulation of likely degradation pathways. Forced degradation studies are an essential tool in pharmaceutical development for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6][7][8]
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. The halogen substituents, being good leaving groups, facilitate such reactions.
Potential Degradation Mechanisms:
-
Hydrolysis: Under acidic or basic conditions, the halogen substituents can be susceptible to hydrolysis, leading to the formation of hydroxypyridine derivatives. The chlorine atom at the 6-position is likely more labile to nucleophilic substitution than the bromine atom at the 3-position due to the electronic influence of the ring nitrogen.
-
Photodegradation: Exposure to ultraviolet or visible light can induce photochemical reactions in pyridine derivatives.[9] For this compound, this could involve homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical intermediates and subsequent secondary reactions.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For pyridine compounds, this can involve radical pathways and potential ring-opening.[10]
-
Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or degradation of the pyridine ring.
Caption: A diagram illustrating the potential degradation pathways of this compound under various stress conditions.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, adherence to appropriate storage and handling protocols is crucial.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[2] For long-term storage, consider refrigeration (2-8°C). | Prevents thermal degradation. |
| Light | Store in light-resistant containers.[1] | Minimizes the risk of photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in airtight containers.[1] | Protects against atmospheric moisture and oxidation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | Prevents oxidative degradation. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Ensures personnel safety from potential inhalation or skin contact.[11] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound and for the development of a stability-indicating analytical method.
Objective:
To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a developed reverse-phase HPLC method with a PDA detector.
-
-
Method Development and Validation:
-
Develop an HPLC method that separates the parent compound from all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
-
Caption: A flowchart outlining the key steps in performing a forced degradation study for this compound.
Conclusion
This compound is a valuable chemical intermediate whose stability is critical for its successful application in research and manufacturing. By understanding its physicochemical properties and potential degradation pathways, and by adhering to the recommended storage and handling conditions, researchers and scientists can ensure the integrity and reliability of this compound. The implementation of systematic stability studies, such as the forced degradation protocol outlined, is paramount for developing robust formulations and ensuring the quality of the final products.
References
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
- Vertex AI Search. (n.d.).
-
PubMed. (2001). Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. Retrieved from [Link]
-
Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MedCrave. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
National Institutes of Health. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) The thermal decomposition of azidopyridines. Retrieved from [Link]
-
MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]
-
ACS. (2023). Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of quaternary hypoxanthinium salts and related purines. Retrieved from [Link]
-
ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. Retrieved from [Link]
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- 12. discovery.researcher.life [discovery.researcher.life]
Synonyms for 3-Bromo-6-chloro-2-methylpyridine (e.g., 5-Bromo-2-chloro-6-methylpyridine)
An In-depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of halogenated heterocyclic compounds is paramount. Among these, this compound stands out as a highly versatile and valuable building block.[1][2] Its pyridine core, substituted with a strategic arrangement of a methyl group and two different halogen atoms, offers a rich platform for molecular elaboration. The differential reactivity of the bromo and chloro substituents allows for selective, sequential functionalization through a variety of cross-coupling and substitution reactions, making it an indispensable intermediate in the synthesis of complex molecular architectures.[2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the nomenclature, physicochemical properties, synthesis methodologies, and key applications of this compound, providing field-proven insights into its chemical behavior and practical utility.
Nomenclature and Chemical Identification
The systematic naming and identification of a chemical entity are crucial for unambiguous scientific communication. The preferred IUPAC name for this compound is This compound .[3][4] However, due to the numbering conventions of the pyridine ring, it is frequently and correctly referred to by several synonyms. The most common synonym is 5-Bromo-2-chloro-6-methylpyridine , which arises from an alternative numbering of the pyridine ring that prioritizes the substituent groups differently.[1] Other frequently used names include 3-Bromo-6-chloro-2-picoline and 5-Bromo-2-chloro-6-picoline , where "picoline" denotes a methyl-substituted pyridine.[1][5]
| Identifier | Value |
| CAS Number | 132606-40-7[1][3][5] |
| Molecular Formula | C₆H₅BrClN[1][3][5] |
| Molecular Weight | 206.47 g/mol [3][5] |
| IUPAC Name | This compound[3][4] |
| InChI Key | DTFBHJWQTDQBEM-UHFFFAOYSA-N[3][4] |
| SMILES | CC1=C(Br)C=CC(Cl)=N1[3] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a yellow liquid or a low-melting solid, described as a white or colorless to light yellow powder or lump.[1][4]
| Property | Value | Source(s) |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |
| Melting Point | < 40 °C | [1] |
| Boiling Point | 220.6 °C at 760 mmHg; 80-84 °C at 2 mmHg | [1][6] |
| Density | 1.624 g/cm³ | [1] |
| Flash Point | 87.2 °C | [1] |
| Refractive Index | 1.571 | [1] |
| Purity | Typically ≥97% | [5] |
| Storage | Store at room temperature in well-closed, light-resistant, airtight containers. | [1][5] |
Synthesis Methodologies
The synthesis of this compound is critical for its availability as a building block. Several routes have been established, often starting from more readily available pyridine derivatives. A prevalent and efficient method involves the diazotization of an aminopyridine precursor, a classic transformation in aromatic chemistry.
Synthesis from 2-Amino-5-bromo-6-methylpyridine
This approach leverages a Sandmeyer-type reaction to replace an amino group with a chloro substituent. The starting material, 2-amino-5-bromo-6-methylpyridine, is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield the final product.[6]
Objective: To synthesize this compound from 2-amino-5-bromo-6-methylpyridine.
Reagents:
-
2-Amino-5-bromo-6-methylpyridine (1.0 eq)
-
Dichloromethane (DCM)
-
Pyridine hydrochloride (3.1 eq)
-
Sodium nitrite (NaNO₂) (3.1 eq)
-
Copper(I) chloride (CuCl) (catalytic, ~0.1 eq)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Hexane
Procedure:
-
Reaction Setup: To a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add dichloromethane, 2-amino-5-bromo-6-methylpyridine, pyridine hydrochloride, sodium nitrite, and cuprous chloride.[6] The use of DCM as a solvent facilitates a manageable reaction slurry and product extraction. Pyridine hydrochloride can act as a source of both acid and chloride ions.
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath. This temperature control is critical to ensure the stability of the intermediate diazonium salt, which can be explosive at higher temperatures.
-
Diazotization: Slowly add concentrated hydrochloric acid to the cooled mixture. The HCl reacts with sodium nitrite in situ to generate nitrous acid (HNO₂), the key reagent for converting the primary amine to a diazonium salt. Maintain the temperature at 0-10 °C and stir for 30 minutes to ensure complete formation of the diazonium salt.[6]
-
Sandmeyer Reaction: Upon formation, the diazonium salt reacts with the copper(I) chloride catalyst, which facilitates the displacement of the diazonium group (N₂) by a chloride ion, forming the desired product.
-
Quenching: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction by adding saturated aqueous sodium bicarbonate until the effervescence ceases.[6] This neutralizes the excess acid.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of dichloromethane to recover any remaining product.[6]
-
Isolation and Purification: Combine the organic layers and concentrate them under reduced pressure. Add hexane to the residue and stir. The product should crystallize or precipitate. Collect the solid by filtration, wash with cold hexane, and dry under vacuum to afford pure this compound.[6]
Caption: Selective Suzuki coupling at the 3-position.
This selectivity is crucial for building molecular complexity in a controlled manner, a fundamental requirement in multi-step organic synthesis and drug discovery. [2]
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. It is classified as harmful and an irritant.
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed. [4] |
| H315 | Causes skin irritation. [4] |
| H319 | Causes serious eye irritation. [4] |
| H335 | May cause respiratory irritation. [4] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. [7]* Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat. * Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust. In case of accidental exposure, it is important to seek fresh air if inhaled, wash the skin thoroughly with soap and water, and flush eyes with plenty of water for several minutes. Always consult the material safety data sheet (MSDS) before use. [4][7]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure, characterized by the differential reactivity of its halogen substituents, provides a reliable and versatile platform for constructing complex molecules. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential to design and create the next generation of functional molecules.
References
-
Autechaux, S. Exploring this compound: A Versatile Chemical Intermediate. [Link]
-
Matrix Fine Chemicals. This compound | CAS 132606-40-7. [Link]
-
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An In-Depth Technical Guide to the Potential Degradation Pathways of 3-Bromo-6-chloro-2-methylpyridine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloro-2-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its halogenated and substituted pyridine structure imparts a unique reactivity profile that, while advantageous for synthesis, also defines its susceptibility to various degradation pathways. Understanding these degradation routes is of paramount importance for ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) and other fine chemicals derived from this versatile building block. This technical guide provides a comprehensive analysis of the potential chemical, photochemical, and biological degradation pathways of this compound. We will delve into the mechanistic underpinnings of hydrolysis, photolysis, oxidation, and microbial degradation, supported by established principles of organic chemistry and peer-reviewed literature. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the systematic investigation of these degradation pathways, complete with analytical methodologies for the identification and quantification of potential degradants.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, also known as 3-Bromo-6-chloro-2-picoline, is a dihalogenated derivative of 2-methylpyridine (2-picoline). The strategic placement of a bromine atom at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyridine ring creates a molecule with distinct sites for chemical modification. The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine ring susceptible to nucleophilic attack, while the halogens themselves are excellent leaving groups in cross-coupling and substitution reactions. The methyl group, in turn, can be a site for oxidation or other transformations. These features make this compound a highly valuable precursor in the synthesis of complex molecular architectures.
| Property | Value |
| CAS Number | 132606-40-7 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Appearance | Solid |
| Purity | >97.0% (GC) |
| Storage | Refrigerated (0-10°C), under inert gas |
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several key pathways, dictated by the presence of its functional groups and the environmental conditions to which it is exposed. These pathways are not mutually exclusive and may occur concurrently, leading to a complex mixture of degradation products.
Hydrolysis
Hydrolysis is a fundamental degradation pathway for many halogenated aromatic compounds, particularly in aqueous environments. For this compound, hydrolysis can occur at two primary sites: the carbon-halogen bonds and the methyl group.
Mechanistic Insights: The pyridine ring's electron-deficient nature, amplified by the electronegative nitrogen and halogen atoms, makes the carbon atoms bearing the halogens electrophilic and thus susceptible to nucleophilic attack by water or hydroxide ions. The rate of hydrolysis is significantly influenced by pH, with faster rates generally observed under neutral to alkaline conditions.[1] The hydrolysis of α-chloro-substituted pyridones has been shown to be enhanced by the contribution of zwitterionic resonance forms, a principle that may also influence the reactivity of this compound.[2]
Predicted Degradation Products:
-
Nucleophilic Substitution of Halogens: The chlorine atom at the 6-position and the bromine atom at the 3-position can be displaced by a hydroxyl group to form 3-bromo-2-methylpyridin-6-ol and 6-chloro-2-methylpyridin-3-ol, respectively. Further hydrolysis could lead to the dihydroxy-methylpyridine derivative. The relative reactivity of the C-Cl versus C-Br bond towards hydrolysis will depend on the specific reaction conditions.
-
Hydrolysis of the Methyl Group: While less common under typical hydrolytic conditions, the methyl group could potentially be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid, yielding 3-bromo-6-chloropyridine-2-carboxylic acid. This is more likely to occur under more forcing conditions or in the presence of other reactive species.
Experimental Protocol for Hydrolytic Degradation Study:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 5, 7, 9, and 12) using appropriate buffer systems (e.g., HCl/KCl for acidic, phosphate for neutral, and borate for alkaline).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. A co-solvent such as acetonitrile or methanol may be used sparingly to ensure solubility, but its concentration should be kept to a minimum to avoid influencing the reaction kinetics.
-
Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C, 70°C) in sealed vials to prevent evaporation. Protect the samples from light to preclude photolytic degradation.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any newly formed degradation products. LC-MS can be used for the identification of the degradants.
Logical Relationship: Hydrolytic Degradation Pathways
Caption: Workflow for investigating the photolytic degradation of this compound.
Oxidation
Oxidative degradation can be a significant pathway, particularly in the presence of atmospheric oxygen, reactive oxygen species (ROS), or chemical oxidizing agents. The methyl group and the pyridine ring itself are potential sites for oxidation.
Mechanistic Insights: The methyl group at the 2-position of the pyridine ring is susceptible to oxidation. This can proceed through a radical mechanism or via direct oxidation by strong oxidizing agents like potassium permanganate or hydrogen peroxide. [3][4]The oxidation of the methyl group can lead to the formation of an alcohol, an aldehyde, and ultimately a carboxylic acid. The pyridine ring can also be oxidized to its N-oxide, especially in the presence of peroxy acids or hydrogen peroxide. [5] Predicted Degradation Products:
-
Oxidation of the Methyl Group:
-
3-Bromo-6-chloro-2-(hydroxymethyl)pyridine
-
3-Bromo-6-chloro-2-pyridinecarboxaldehyde
-
3-Bromo-6-chloro-2-pyridinecarboxylic acid
-
-
N-Oxidation:
-
This compound-N-oxide
-
-
Ring Opening: Under harsh oxidative conditions, the pyridine ring can be cleaved, leading to the formation of smaller, non-aromatic molecules.
Experimental Protocol for Oxidative Degradation Study:
-
Oxidizing Agent Selection: Choose a suitable oxidizing agent, such as hydrogen peroxide (e.g., 3% or 30% v/v), to initiate the degradation.
-
Sample Preparation: Dissolve this compound in a suitable solvent and add the oxidizing agent. The reaction can be performed at room temperature or with gentle heating to accelerate the process.
-
Reaction Monitoring: Monitor the reaction progress over time by taking aliquots at regular intervals.
-
Quenching: If necessary, quench the reaction at each time point by adding a reducing agent (e.g., sodium bisulfite) to consume the excess oxidizing agent.
-
Analysis: Analyze the samples by HPLC for quantification and by LC-MS or GC-MS for the identification of oxidation products.
Microbial Degradation
In the environment, microbial activity is a primary driver of the degradation of organic compounds. While halogenated pyridines are generally more resistant to microbial degradation than their non-halogenated counterparts, several bacterial strains have been identified that can metabolize these compounds.
Mechanistic Insights: The microbial degradation of halogenated aromatic compounds often begins with dehalogenation, which can occur via reductive, hydrolytic, or oxygenolytic mechanisms. [6]Alternatively, the initial attack may be on the aromatic ring, often involving hydroxylation, followed by ring cleavage. The presence and position of substituents on the pyridine ring significantly influence its biodegradability. Several bacterial strains, such as Paracoccus sp. and Enterobacter sp., have been shown to degrade chlorpyrifos (which contains a trichloropyridinol moiety) and pyridine, respectively. [6][7]The degradation of pyridine by Arthrobacter sp. has been shown to proceed via a direct ring cleavage catalyzed by a monooxygenase. [8] Predicted Degradation Pathways and Products:
-
Dehalogenation: Microbial enzymes may catalyze the removal of the bromine and/or chlorine atoms, leading to less halogenated and more biodegradable intermediates.
-
Hydroxylation: Mono- or dioxygenase enzymes can introduce hydroxyl groups onto the pyridine ring, a common initial step in the aerobic degradation of aromatic compounds.
-
Oxidation of the Methyl Group: Similar to chemical oxidation, microbial enzymes can oxidize the methyl group to a carboxylic acid.
-
Ring Cleavage: Following initial transformations, the pyridine ring can be cleaved by microbial enzymes, leading to aliphatic intermediates that can be funneled into central metabolic pathways.
Experimental Protocol for Microbial Degradation Study:
-
Microorganism Selection: Select a relevant microbial consortium (e.g., from activated sludge) or a pure culture of a known pyridine-degrading bacterium (e.g., Arthrobacter sp., Paracoccus sp.).
-
Culture Preparation: Grow the selected microorganisms in a suitable liquid medium.
-
Degradation Assay: In a sterile flask, combine the microbial culture with a defined concentration of this compound as the sole carbon and nitrogen source, or with a supplementary carbon source to facilitate co-metabolism.
-
Incubation: Incubate the flasks under controlled conditions (temperature, pH, aeration) on a shaker.
-
Time-Point Sampling: At regular intervals, aseptically remove aliquots from the culture.
-
Sample Preparation: Separate the microbial cells from the supernatant by centrifugation or filtration. Extract the supernatant with a suitable organic solvent to recover the parent compound and any metabolites.
-
Analysis: Analyze the extracts by HPLC to quantify the disappearance of the parent compound and by GC-MS or LC-MS to identify the metabolic products.
Proposed Microbial Degradation Pathway
Caption: A proposed microbial degradation pathway for this compound.
Analytical Methodologies
A robust and validated analytical method is crucial for accurately monitoring the degradation of this compound and identifying its degradation products. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse analytical technique for stability studies due to its versatility, reproducibility, and ability to separate a wide range of compounds.
Recommended HPLC Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating the relatively nonpolar parent compound from potentially more polar degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of all components.
-
Detection: A UV detector set at a wavelength where both the parent compound and potential degradation products have significant absorbance (a diode array detector is ideal for method development).
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products.
Recommended GC-MS Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is suitable for the analysis of halogenated pyridines.
-
Injection: A split/splitless injector is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) is a standard technique for generating mass spectra, which can be compared to spectral libraries for compound identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for the identification and structural elucidation of unknown degradation products, especially those that are non-volatile or thermally labile.
Conclusion
The potential degradation pathways of this compound are multifaceted and include hydrolysis, photolysis, oxidation, and microbial degradation. A thorough understanding of these pathways is essential for the development of stable formulations and for assessing the environmental fate of this important chemical intermediate. The experimental protocols and analytical methods outlined in this guide provide a robust framework for systematically investigating the stability of this compound and for identifying and quantifying its degradation products. By employing these methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final products derived from this versatile building block.
References
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CyberLeninka. (n.d.). GAS-PHASE OXIDATION OF 2-PICOLINE BY “GREEN OXIDIZERS” H2O2 AND N2O. [Link]
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ResearchGate. (2007). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by a newly isolated Paracoccus sp. strain TRP. [Link]
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National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
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PubMed. (2021). Characterization of pyridine biodegradation by two Enterobacter sp. strains immobilized on Solidago canadensis L. stem derived biochar. [Link]
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ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]
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National Institutes of Health. (2011). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. [Link]
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National Institutes of Health. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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PubMed. (2010). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. [Link]
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PubMed. (2009). Aerobic degradation of pyridine by a new bacterial strain, Shinella zoogloeoides BC026. [Link]
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SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. [Link]
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IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
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ResearchGate. (2005). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. [Link]
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PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
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Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
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PubMed. (2024). A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments. [Link]
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PubMed. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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PubMed. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]
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PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]
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Royal Society of Chemistry. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Chloro-6-methylpyridine. [Link]
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Arizona State University. (2014). UV photolysis for accelerating pyridine biodegradation. [Link]
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ResearchGate. (2024). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
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PubMed. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]
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ResearchGate. (2011). N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14. [Link]
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National Institutes of Health. (n.d.). Elucidation of fipronil photodegradation pathways. [Link]
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-methylpyridine: A Guide for Synthetic Chemists
Introduction: Strategic Importance of Substituted Pyridines and the Power of Cross-Coupling
In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] The strategic functionalization of these heterocycles is a key pursuit for medicinal chemists. Among the myriad of available building blocks, 3-bromo-6-chloro-2-methylpyridine stands out as a versatile intermediate. Its distinct electronic and steric properties, coupled with the differential reactivity of its two halogen atoms, offer a unique platform for the controlled and selective synthesis of complex molecular architectures.[2]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool.[3] However, the application of this reaction to heteroaryl halides, particularly pyridines, is not without its challenges. The Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation and resulting in lower yields.[1] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, offering a detailed protocol, insights into the mechanistic underpinnings, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium-Catalyzed Dance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, this compound), forming a Pd(II) intermediate. This step is often rate-determining, and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aromatic ring.[5]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical for this step and can significantly impact the reaction rate and yield.[4]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure for the selective Suzuki-Miyaura coupling at the C3-position of this compound. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for this chemoselectivity under appropriate conditions.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
To a clean, oven-dried reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst (0.03 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add 1,4-dioxane (4 mL) and water (1 mL) to the reaction mixture.
-
Place the reaction vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-chloro-2-methyl-3-phenylpyridine.[6]
Data Presentation: A Comparative Overview of Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay of the catalyst, base, and solvent. The following table summarizes various conditions reported for the coupling of substituted bromopyridines, providing a useful reference for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | High | Selective coupling of 3-bromo-2-methylpyridine.[6] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 90 | 18 | 75-85 | For 2-bromo-3-methylpyridine with 4-nitrophenylboronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 95% EtOH | - | - | Moderate to Excellent | For dibromothiophenes with (hetero)aryl boronic acids.[1] |
Visualization of the Process
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights and Troubleshooting
While the provided protocol is robust, challenges can arise. Here are some insights to guide optimization and troubleshooting:
-
Chemoselectivity: In dihalogenated pyridines like this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This inherent difference allows for selective coupling at the C3 position. To maintain this selectivity, it is crucial to avoid overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) that might lead to the coupling of the less reactive chloride.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For heteroaryl halides, electron-rich and bulky phosphine ligands, such as those in the Pd(dppf)Cl₂ complex, are often effective. These ligands promote the oxidative addition step and can stabilize the palladium intermediates. If low yields are observed, screening other catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a specific ligand (e.g., SPhos, XPhos) may be beneficial.[1]
-
The Role of the Base: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The solubility of the base can be a factor, which is why mixed solvent systems including water are often employed. If the reaction is sluggish, switching to a stronger or more soluble base like Cs₂CO₃ might be advantageous.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is frequently used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The ratio of organic solvent to water can be optimized to improve reaction rates and yields.
-
Degassing: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to catalyst oxidation and deactivation, resulting in poor or no conversion. It is imperative to thoroughly degas the solvents and maintain an inert atmosphere throughout the reaction.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeborylation (cleavage of the C-B bond). Homocoupling can be minimized by ensuring a properly degassed reaction mixture. Protodeborylation can be an issue with certain boronic acids and can be mitigated by using anhydrous conditions (if a non-aqueous base system is employed) or by carefully controlling the reaction time.
By understanding the mechanistic principles and carefully selecting and optimizing the reaction parameters, the Suzuki-Miyaura coupling of this compound can be a highly effective and reliable transformation for the synthesis of valuable compounds for research and development.
References
-
Yang M, Chen J, He C, Hu X, Ding Y, Kuang Y, Liu J, Huang Q. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. J. Org. Chem. 2020, 85, 6498–6508. [Link]
-
Norman JP, Larson NG, Entz ED, Neufeldt SR. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Org. Chem. 2022, 87, 7414–7421. [Link]
-
Doris, E., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Neufeldt, S. R., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Carrow, B. P., & Nozaki, K. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
-
Li, G., et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Szymański, S., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Szymański, S., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]
-
Kapdi, A. R., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. Remarkable catalytic activity of [PdCl2(CH3CN)2] in Suzuki–Miyaura cross-coupling reaction in aqueous media under mild conditions. [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Application Notes and Protocols for the Heck Reaction of 3-Bromo-6-chloro-2-methylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation on a Dihalogenated Pyridine Scaffold
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] The selective functionalization of polysubstituted heteroaromatic systems, such as 3-Bromo-6-chloro-2-methylpyridine, is of particular interest in drug discovery due to the prevalence of the pyridine motif in bioactive molecules.
This application note provides a detailed guide to the Heck reaction conditions specifically tailored for this compound. The presence of two distinct halogen atoms on the pyridine ring—a bromine at the 3-position and a chlorine at the 6-position—introduces a critical element of chemoselectivity. Due to the disparity in the carbon-halogen bond strengths (C-Br is weaker and more reactive than C-Cl in palladium-catalyzed cross-coupling reactions), the Heck reaction can be selectively performed at the C-Br bond. This guide will delve into the mechanistic rationale, optimization of reaction parameters, and provide a detailed experimental protocol for achieving high yields and selectivity.
Mechanistic Considerations and Chemoselectivity
The catalytic cycle of the Heck reaction is a well-established process involving a series of organopalladium intermediates.[1][4] The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) species, followed by alkene coordination, migratory insertion, and finally, β-hydride elimination to yield the product and regenerate the active catalyst.[2][3]
For this compound, the crucial first step, oxidative addition, dictates the chemoselectivity. The rate of oxidative addition is significantly faster for aryl bromides than for aryl chlorides. This difference in reactivity allows for the selective coupling at the 3-position (C-Br bond) while leaving the 6-position (C-Cl bond) intact for potential subsequent transformations.
The coordination of the nitrogen atom in the pyridine ring to the palladium center can sometimes lead to catalyst inhibition or poisoning.[5] Therefore, the choice of ligands is critical not only for catalytic activity but also to mitigate this potential issue. Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the desired catalytic turnover.[6][7]
Optimization of Reaction Parameters
Achieving optimal results for the Heck reaction of this compound requires careful consideration of several key parameters. The interplay between the catalyst, ligand, base, solvent, and temperature will ultimately determine the yield, selectivity, and reaction time.
Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is paramount. While various palladium(II) precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are commonly used and reduced in situ to the active Pd(0) species, pre-formed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[1][8]
For challenging substrates like N-heteroaryl halides, the ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[5]
-
Monodentate Phosphine Ligands: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices. The latter, being more sterically demanding, can sometimes improve reaction outcomes.
-
Bulky Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective in promoting the coupling of heteroaryl halides due to their steric bulk and electron-rich nature.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and activity.[6][9]
Base and Solvent
The base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the reductive elimination step that regenerates the Pd(0) catalyst.[1][3]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective, particularly in polar aprotic solvents.
The solvent should be chosen to ensure the solubility of all reactants and to be stable at the required reaction temperature. High-boiling polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
-
Toluene
-
N-Methyl-2-pyrrolidone (NMP) [10]
Reaction Temperature
Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[11][12] The optimal temperature will depend on the reactivity of the specific alkene and the chosen catalyst system.
Data Presentation: Summary of Typical Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | Readily available and efficient for in situ generation of Pd(0).[8] |
| Ligand | P(o-tol)₃ (2-10 mol%) or SPhos (2-10 mol%) | Steric bulk and electron-donating properties enhance catalytic activity for heteroaryl halides. |
| Base | K₂CO₃ (1.5-2.5 equiv.) or Et₃N (2-3 equiv.) | Effective in neutralizing HX and regenerating the catalyst. |
| Solvent | DMF or 1,4-Dioxane | High boiling point and good solvating power for the reactants. |
| Temperature | 100-120 °C | Promotes efficient reaction rates without significant decomposition. |
| Alkene | Electron-deficient alkenes (e.g., acrylates, styrenes) | Generally more reactive in the Heck reaction.[1] |
Experimental Protocols
Protocol 1: Heck Reaction with n-Butyl Acrylate
This protocol describes a general procedure for the Heck coupling of this compound with an electron-deficient alkene, n-butyl acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe under the inert atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(2-(butoxycarbonyl)vinyl)-6-chloro-2-methylpyridine.
Visualization of Key Processes
Heck Catalytic Cycle
Caption: Figure 1: Generalized Heck Catalytic Cycle.
Experimental Workflow
Caption: Figure 2: Experimental workflow for the Heck reaction.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand system (e.g., a Buchwald ligand), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The formation of homocoupled alkene or reduced starting material (dehalogenation) can sometimes be observed. Optimizing the base and temperature can help minimize these side products.
-
Selectivity: While the C-Br bond is significantly more reactive, prolonged reaction times or very high temperatures could potentially lead to some reaction at the C-Cl bond. It is crucial to monitor the reaction to stop it once the starting bromide is consumed.
Conclusion
The Heck reaction of this compound offers a reliable and chemoselective method for the introduction of alkenyl substituents at the 3-position of the pyridine ring. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired product can be achieved while preserving the chloro-substituent for further synthetic manipulations. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors.
References
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
-
Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 134-147. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
-
Kantam, M. L., Srinivas, P., Yadav, J., & Likhar, P. R. (2009). Trifunctional N,N,O-Terdentate Amido/Pyridyl Carboxylate Pd(II) Complexes: Highly Active and Stable Phosphine-Free Catalysts for Heck and Room-Temperature Suzuki Reactions with High Turnover Numbers. The Journal of Organic Chemistry, 74(13), 4882–4885. [Link]
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Wikipedia. Heck reaction. [Link]
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Hu, X., & Zhang, Y. (2015). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 34(11), 2355–2363. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Pearson Education. Heck Reaction Explained. [Link]
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Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]
-
Li, J., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. [Link]
-
Sigman, M. S., & Werner, E. W. (2012). A Neutral-Pathway-Selective Pd Catalyst for the Heck Reaction. Journal of the American Chemical Society, 134(32), 13249–13252. [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 1133-1172). John Wiley & Sons, Inc. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of dba in the Reactivity of Palladium(0) Complexes Generated in Situ from Mixtures of Pd(dba)2 and Phosphines. Coordination Chemistry Reviews, 178-180, 511-528. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ResearchGate. (2017). Optimization of conditions for the Heck reaction. [Link]
-
ResearchGate. (2015). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. [Link]
-
YouTube. (2021). HECK REACTION: Heterocyclic reactants mechanism. [Link]
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Sonogashira coupling of 3-Bromo-6-chloro-2-methylpyridine with terminal alkynes
Application Note & Protocol
Topic: Sonogashira Coupling of 3-Bromo-6-chloro-2-methylpyridine with Terminal Alkynes
Introduction: Strategic Synthesis of Substituted Pyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, provides a direct route to construct arylalkynes and conjugated enynes.[3] These structural motifs are prevalent in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]
This guide focuses on a specific, synthetically valuable application: the chemoselective Sonogashira coupling of This compound . This substrate is of particular interest to medicinal chemists as the resulting 2-methyl-3-alkynyl-6-chloropyridine scaffold is a versatile intermediate for further functionalization in drug discovery programs. The presence of two distinct halogen atoms—bromine and chlorine—on the pyridine ring introduces a critical element of selectivity. Due to the inherent reactivity differences among halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl), conditions can be optimized to selectively couple the terminal alkyne at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent orthogonal transformations.[3]
This document provides a detailed examination of the reaction mechanism, a step-by-step protocol for conducting the reaction, guidelines for optimization, and a troubleshooting guide to empower researchers in achieving efficient and reproducible results.
The Catalytic Engine: Understanding the Sonogashira Mechanism
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6] This dual-metal system allows the reaction to proceed under mild conditions with high efficiency.[1]
-
The Palladium Cycle: This is the main cross-coupling engine. It begins with the active Pd(0) catalyst, which undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate. This forms a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne is activated. In the presence of a base (typically an amine), the terminal proton of the alkyne is removed. The resulting acetylide anion coordinates with a Copper(I) salt (e.g., CuI) to form a copper acetylide species.[5]
-
Transmetalation & Reductive Elimination: The crucial link between the two cycles is the transmetalation step, where the alkynyl group is transferred from the copper acetylide to the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 6-Chloro-2-methyl-3-(phenylethynyl)pyridine
This protocol details a general procedure for the coupling of this compound with phenylacetylene. It can be adapted for other terminal alkynes with minor modifications.
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic. Amines are corrosive and flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmols | Equivalents |
| This compound | C₆H₅BrClN | 206.47 | 206.5 | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 | 122.6 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ (Dichlorobis...) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 9.5 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 mL | - | (Solvent) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 5.0 mL | - | (Solvent) |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (206.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol), and Copper(I) Iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5.0 mL) and triethylamine (3.0 mL) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (122.6 mg, 1.2 mmol, or ~132 µL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide indicates reaction completion (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Process Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
Reaction Optimization and Substrate Scope
The presented protocol is a robust starting point. However, optimization may be necessary depending on the specific terminal alkyne used.
-
Temperature: While 60 °C is effective for many aryl bromides, less reactive alkynes may require higher temperatures (e.g., 80-100 °C).[8] Conversely, highly reactive substrates may proceed at room temperature.[1]
-
Base: Triethylamine is a common choice. Other bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF.[1][9]
-
Solvent: The choice of solvent can influence reaction rates. DMF can be used in place of THF, often leading to faster reactions, but can be more difficult to remove during workup.[9]
-
Catalyst/Ligand: For particularly challenging substrates, using more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.[5]
Table 1: Representative Scope with Various Terminal Alkynes
| Entry | Terminal Alkyne (R') | Typical Conditions | Expected Yield | Notes |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5%), CuI (5%), Et₃N/THF, 60 °C, 6h | >85% | Standard substrate, generally high yielding. |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (5%), CuI (5%), Et₃N/THF, 60 °C, 8h | 75-85% | Aliphatic alkynes may react slightly slower than aromatic ones. |
| 3 | Propargyl Alcohol | Pd(PPh₃)₄ (5%), CuI (5%), Et₃N/DMF, 50 °C, 5h | 70-80% | The free hydroxyl group is well-tolerated.[10] |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5%), CuI (5%), Et₃N/THF, 50 °C, 4h | >90% | Highly reactive; product can be deprotected for further use.[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Increase reaction temperature in 10-20 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents. |
| Glaser Coupling Side Product (Alkyne Dimer: R'-C≡C-C≡C-R') | 1. Reaction exposed to oxygen.2. High concentration of copper catalyst. | 1. Thoroughly degas solvents and maintain a robust inert atmosphere.2. Reduce CuI loading to 1-2 mol%. Consider a copper-free protocol if persistent.[11] |
| Reaction Stalls | 1. Catalyst deactivation.2. Base consumed or insufficient. | 1. Add a second portion of the palladium catalyst (1-2 mol%).2. Add additional degassed base to the reaction mixture. |
| Dehalogenation of Product | 1. Excessively high temperatures or prolonged reaction times. | 1. Monitor the reaction closely and stop it upon completion.2. Attempt the reaction at a lower temperature. |
Conclusion
The Sonogashira coupling of this compound offers a reliable and chemoselective method for synthesizing valuable 3-alkynylpyridine intermediates. By carefully controlling the reaction conditions, researchers can achieve high yields while preserving the chloro-substituent for subsequent synthetic manipulations. The protocol and guidelines presented herein provide a comprehensive framework for successfully employing this reaction in drug discovery and chemical synthesis programs.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
da Rosa, R. G., et al. (2014). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]
-
ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2014). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. (2015). Sonogashira coupling in natural product synthesis. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
KAUST Repository. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. (2024). The copper/palladium cooperation in Sonogashira coupling. [Link]
-
ResearchGate. (2019). Conditions optimization for the double Sonogashira coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-chloro-2-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its broad substrate scope and tolerance for various functional groups have largely superseded harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, thereby expanding the horizons of molecular design.[2]
This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 3-bromo-6-chloro-2-methylpyridine. This particular substrate presents an interesting challenge due to the presence of two distinct halogen atoms (bromine and chlorine) on an electron-deficient pyridine ring, raising critical questions of regioselectivity. The insights and procedures detailed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully navigate this powerful transformation.
Mechanistic Underpinnings of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[5] The generally accepted key steps are illustrated below and involve oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.[2][3]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]
The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[2][6]
Regioselectivity in the Amination of this compound
The substrate, this compound, features two potential reaction sites: the C-Br bond at the 3-position and the C-Cl bond at the 6-position. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl, based on bond dissociation energies.[8] Therefore, the C-Br bond is expected to be significantly more reactive towards oxidative addition than the C-Cl bond.[9]
Studies on dihalopyridines have demonstrated that highly regioselective amination can be achieved. For instance, in the case of 2,4-dichloropyridine, Buchwald-Hartwig amination occurs preferentially at the C-2 position.[10][11] This selectivity is attributed to the electronic activation of the C-2 position by the ring nitrogen. In our target molecule, the C-Br bond is at the 3-position, while the C-Cl bond is at the 6-position. Given the inherently higher reactivity of the C-Br bond, it is highly probable that the amination will occur selectively at the 3-position. The presence of the methyl group at the 2-position may introduce some steric hindrance, but this can often be overcome by selecting an appropriate bulky phosphine ligand.[5]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.
Materials and Equipment:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-chloro-2-methylpyridine derivative.
Table of Reaction Parameters and Optimization
The following table summarizes key parameters that can be adjusted to optimize the reaction for different amine nucleophiles.
| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Pd(II) sources are reduced in situ to the active Pd(0) species.[12] Pre-formed Pd(0) catalysts or palladacycle precatalysts can also be highly effective.[12] |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are crucial for coupling heteroaryl halides, especially sterically hindered ones.[2][13] The choice of ligand can significantly impact reaction rate and yield.[14] |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv) | A strong, non-nucleophilic base is required for deprotonation of the amine.[15] NaOtBu is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, potentially requiring higher temperatures.[1][16] |
| Solvent | Toluene or Dioxane (0.1-0.2 M) | Anhydrous, non-polar aprotic solvents are generally preferred.[1] Toluene is often favored.[7] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides or hindered substrates.[17] |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the limiting aryl halide. |
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a more sterically demanding biarylphosphine ligand).[13] Ensure all reagents and the solvent are scrupulously dry, as water can deactivate the catalyst.
-
Side Reactions (e.g., Hydrodehalogenation): This can occur if β-hydride elimination competes with reductive elimination.[2] Using bulkier ligands can often suppress this side reaction.
-
Difficulty with Primary Amines: Monoarylation of primary amines can be challenging, with diarylation being a common side product. The use of highly hindered ligands like BrettPhos has been shown to favor monoarylation.[13]
-
Catalyst Deactivation: Heteroaromatic substrates, particularly pyridines, can sometimes coordinate to the palladium center and inhibit catalysis.[18] The use of bulky ligands helps to prevent this.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for accessing functionalized pyridine derivatives. By leveraging the principles of regioselectivity and carefully selecting the catalyst system, researchers can achieve high yields of the desired 3-aminated product. The protocol and guidelines presented here serve as a comprehensive resource for the successful application of this powerful synthetic tool in research and development.
References
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Angewandte Chemie International Edition, 50(28), 6413-6416.
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
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Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Retrieved from [Link]
-
Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Retrieved from [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
DSpace@MIT. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]
-
University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
National Institutes of Health. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
ACS Publications. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
ACS Publications. (2013). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
ResearchGate. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
ResearchGate. (2022). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved from [Link]
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Palladium-catalyzed cross-coupling reactions with 3-Bromo-6-chloro-2-methylpyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-6-chloro-2-methylpyridine
Introduction: The Strategic Value of Functionalized Pyridines
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents.[1] Their prevalence stems from their ability to act as bioisosteres for phenyl rings, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions. The targeted functionalization of pyridine rings is therefore a critical task in drug discovery and development.[2][3]
This compound emerges as a particularly valuable and versatile building block. It possesses two distinct halogen atoms at electronically and sterically different positions, offering a platform for sequential and site-selective functionalization. The primary challenge and opportunity lie in leveraging the differential reactivity of the C3-Br and C6-Cl bonds. In palladium-catalyzed cross-coupling reactions, the site of initial reaction is governed by the relative ease of oxidative addition of the C-X bond to the Pd(0) center. This is dictated by bond dissociation energies (BDEs), with the general reactivity trend being C–I > C–Br > C–OTf > C–Cl.[3][4] Consequently, the C3-Br bond is the more reactive handle, enabling selective elaboration at this position while preserving the C6-Cl bond for subsequent transformations.
This guide provides detailed application notes and protocols for three fundamental palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the causal relationships between reagent choice, reaction conditions, and outcomes.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations is a catalytic cycle that repeatedly regenerates the active palladium(0) species.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
-
Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-halogen bond (in our case, the C-Br bond) of the electrophile. This is typically the rate-limiting step and results in a square planar Pd(II) intermediate.[7]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin, or an amine/alkyne) is transferred to the Pd(II) center, displacing a halide. This step assembles the two coupling partners on the palladium atom.[6][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5]
Caption: General Palladium Catalytic Cycle.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acid coupling partners.[4]
Causality and Experimental Design
The key to a successful Suzuki coupling is the activation of the organoboron species. A base is required to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[8] The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially with electron-deficient heteroaryl halides. For substrates like this compound, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often superior. These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.
Caption: Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane to form the active catalyst complex.
-
Reaction Setup: Add the catalyst slurry to the Schlenk flask.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-6-chloro-2-methylpyridine.
Expected Results & Data Summary
| Boronic Acid (R-B(OH)₂) | R Group Characteristics | Expected Yield | Notes |
| Phenylboronic acid | Electron-neutral | >85% | Standard coupling partner. |
| 4-Methoxyphenylboronic acid | Electron-donating | >90% | Generally high-yielding. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing | 75-85% | May require slightly longer reaction times. |
| 2-Methylphenylboronic acid | Sterically hindered | 60-75% | Steric hindrance can lower yield. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[9][10] It overcomes many limitations of classical methods like the Ullmann condensation or nucleophilic aromatic substitution.
Causality and Experimental Design
This reaction is highly sensitive to the choice of ligand and base.[11] The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst make this a challenging substrate.[11] Success hinges on using:
-
Sterically Hindered Ligands: Ligands like BrettPhos or RuPhos are essential. Their bulk facilitates the final reductive elimination step and prevents the formation of inactive dimeric palladium species.[12]
-
Strong, Non-nucleophilic Bases: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active palladium-amido intermediate.[12][13]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and poison the catalyst. An inert atmosphere is mandatory.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
BrettPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (Anhydrous)
Procedure:
-
Inert Atmosphere Setup: Perform all manipulations in a glovebox or using Schlenk techniques under an argon atmosphere.
-
Vessel Preparation: To a flame-dried Schlenk flask, add NaOtBu.
-
Reagent Addition: Add this compound, Pd₂(dba)₃, and BrettPhos.
-
Solvent and Nucleophile: Add anhydrous toluene, followed by the dropwise addition of morpholine.
-
Degassing: If not in a glovebox, thoroughly degas the solvent before adding reagents.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor reaction completion by LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Expected Results & Data Summary
| Amine | Class | Expected Yield | Notes |
| Morpholine | Secondary cyclic | >80% | Generally a reliable coupling partner. |
| Aniline | Primary aromatic | 70-85% | Can be more challenging; may require ligand optimization. |
| n-Hexylamine | Primary aliphatic | >75% | Good reactivity. |
| Diethylamine | Secondary acyclic | 65-80% | Steric hindrance can affect yield. |
Application Note 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[14][15] It is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[16]
Causality and Experimental Design
The Sonogashira reaction uniquely employs a dual catalytic system.[17]
-
Palladium Cycle: Follows the standard cross-coupling pathway.
-
Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is much more nucleophilic than the alkyne itself and readily undergoes transmetalation with the Pd(II) complex.[18]
The amine (e.g., triethylamine or diisopropylamine) serves a dual role as both the base and often as the solvent.[19] Anhydrous and anaerobic conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to maintain catalyst activity.[15]
Caption: Sonogashira Dual Catalytic Cycle.
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous (as solvent)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagents: Add anhydrous triethylamine, followed by the dropwise addition of phenylacetylene.
-
Degassing: Ensure the system is free of oxygen by performing several vacuum-argon cycles.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or GC-MS (typically 1-6 hours).
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NH₄Cl (to remove copper salts) and then with brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Expected Results & Data Summary
| Alkyne | Type | Expected Yield | Notes |
| Phenylacetylene | Aromatic | >85% | Standard, reliable coupling. |
| Trimethylsilylacetylene | Silyl-protected | >90% | TMS group can be removed post-coupling. |
| 1-Hexyne | Aliphatic | 75-85% | Generally good yields. |
| Propargyl alcohol | Functionalized | 70-80% | Tolerates hydroxyl groups. |
References
-
Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]
-
Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Institutes of Health (NIH) URL: [Link]
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Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
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Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach AB URL: [Link]
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Title: 17.2. Palladium catalyzed couplings Source: Lumen Learning URL: [Link]
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Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions Source: Request PDF on ResearchGate URL: [Link]
-
Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed Central (PMC) URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Royal Society of Chemistry URL: [Link]
-
Title: Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Title: Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine Source: The University of Nottingham URL: [Link]
-
Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: PubMed Central (PMC) URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: PubMed Central (PMC) URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL: [Link]
-
Title: Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Source: ResearchGate URL: [Link]
-
Title: Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication Source: ACS Publications URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids Source: PubMed URL: [Link]
-
Title: Sonogashira Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling Source: The Doyle Group - Princeton University URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons Source: PubMed Central (PMC) URL: [Link]
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Application Note: Strategic Synthesis of Novel Pharmaceutical Scaffolds from 3-Bromo-6-chloro-2-methylpyridine
Abstract The pyridine ring is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-Bromo-6-chloro-2-methylpyridine as a versatile starting material for the synthesis of novel pharmaceutical ingredients. We delve into the differential reactivity of its halogenated sites, offering detailed protocols for key synthetic transformations including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide empowers chemists to construct diverse libraries of complex pyridine derivatives for biological screening.
Introduction
The Pyridine Moiety in Medicinal Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery.[2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and favorable pharmacokinetic profile make it an indispensable component in a wide array of therapeutic agents, from antivirals to central nervous system drugs. The synthesis of highly substituted pyridine derivatives is therefore a critical endeavor in the quest for new medicines.[3][4]
This compound: A Versatile Synthon for Drug Discovery
This compound (CAS No. 132606-40-7) has emerged as a powerful building block for constructing complex pharmaceutical intermediates.[5] Its utility stems from a strategically functionalized structure:
-
Two distinct halogen atoms: The presence of both bromine at the 3-position and chlorine at the 6-position allows for selective, sequential functionalization.
-
Differential Reactivity: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This predictable reactivity gradient is the key to its strategic use, enabling chemists to perform a reaction at the C-Br position while leaving the C-Cl position intact for subsequent transformations.[6]
This guide will focus on leveraging this differential reactivity to perform site-selective modifications, thereby providing access to a rich diversity of molecular architectures.
Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions: A Foundational Tool
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by providing reliable and versatile methods for forming carbon-carbon and carbon-nitrogen bonds.[7] For this compound, these reactions offer a predictable entry point for introducing molecular complexity, primarily by targeting the more labile C-Br bond.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most widely used transformations in medicinal chemistry for creating biaryl and hetero-biaryl structures.[7][8] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[8]
2.2.1 Mechanistic Overview The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid replaces the halide on the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
2.2.2 Application Protocol: Synthesis of 3-Aryl-6-chloro-2-methylpyridines This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane and Water
-
Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane. This pre-catalyst solution ensures efficient formation of the active catalytic species.
-
Reagent Addition: Add the catalyst solution to the Schlenk flask, followed by the addition of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The final concentration should be approximately 0.1-0.2 M with respect to the starting halide.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours). The use of a sterically hindered biarylphosphine ligand like SPhos is crucial for promoting the reductive elimination step, especially with electron-rich or sterically demanding coupling partners.[9]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-6-chloro-2-methylpyridine.
2.2.3 Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >85 | General conditions for various arylboronic acids.[9] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-90 | Classic conditions, effective for simple substrates. |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 4 | >80 | Effective for heteroaryl boronic acids.[7] |
2.2.4 Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is the most reliable method for forming a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting alkynylpyridines are valuable intermediates, serving as precursors for a wide range of more complex heterocyclic systems.
2.3.1 Application Protocol: Synthesis of 3-Alkynyl-6-chloro-2-methylpyridines This protocol details a general procedure for the Sonogashira coupling of this compound.
Reagents & Equipment:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk flask, inert atmosphere
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (3-5 mol%), and CuI (5-10 mol%).
-
Solvent and Base: Add anhydrous THF and triethylamine (2-3 equiv.). The base is critical as it scavenges the HBr formed during the reaction and facilitates the formation of the copper(I) acetylide intermediate.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS. Copper-free Sonogashira couplings are also possible, often requiring a stronger base and slightly higher temperatures, but can be advantageous for sensitive substrates.[11]
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to isolate the 3-alkynyl-6-chloro-2-methylpyridine product.
2.3.2 Visualization: Sonogashira Experimental Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone transformation in pharmaceutical synthesis.[7][12][13] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions, replacing harsher classical methods.[14]
2.4.1 Mechanistic Overview Similar to other cross-coupling reactions, the cycle involves (1) Oxidative Addition of the aryl halide to Pd(0), (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the catalyst.[13] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for facilitating the challenging reductive elimination step.[12]
2.4.2 Application Protocol: Synthesis of 3-Amino-6-chloro-2-methylpyridines This protocol provides a general method for the amination of this compound.
Reagents & Equipment:
-
This compound
-
Amine (e.g., Morpholine or Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or sealed vial, inert atmosphere
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube. The use of a strong, non-nucleophilic base like NaOtBu is vital for deprotonating the amine in the catalytic cycle.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
2.4.3 Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Amine Type | Typical Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100 | Primary/Secondary Alkyl | >80 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | Aryl Amines | 70-90 |
| [(CyPF-tBu)PdCl₂] (2) | - | K₃PO₄ | t-BuOH | 100 | Primary Amines | >85 |
2.4.4 Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Sequential Functionalization Strategies
The true power of this compound lies in the ability to perform sequential reactions. After selectively functionalizing the 3-position via one of the cross-coupling methods described above, the less reactive chlorine at the 6-position becomes a handle for further diversification. This can be achieved either through a second, more forcing cross-coupling reaction or via Nucleophilic Aromatic Substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr) at the 6-Position
The pyridine ring is electron-deficient, which facilitates SₙAr reactions, particularly when electron-withdrawing groups are present.[15] The nitrogen atom itself acts as an activating group. The chlorine at the 6-position (ortho to the ring nitrogen) is susceptible to displacement by strong nucleophiles like alkoxides, thiolates, or amines, often requiring elevated temperatures.
Example Pathway: A 3-aryl-6-chloro-2-methylpyridine, synthesized via a Suzuki reaction, can be reacted with sodium methoxide in methanol at high temperature to yield the corresponding 3-aryl-6-methoxy-2-methylpyridine.
Visualization: Sequential Reaction Pathway
Caption: A strategic workflow for the sequential functionalization of the title compound.
Conclusion
This compound is an exceptionally valuable and versatile building block in pharmaceutical synthesis. Its differential halide reactivity allows for the controlled and sequential introduction of diverse functionalities through robust and well-established synthetic methodologies. By mastering the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the C-Br position, followed by subsequent modification at the C-Cl site, researchers can efficiently generate novel and complex molecular scaffolds, accelerating the process of drug discovery and development.
References
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Versatile Chemical Intermediate.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
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El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 22(10), 1693. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12692-12693. [Link]
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- BenchChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine | High-Purity Reagent.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2888-2891.
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Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Pyridine Synthesis: A Buyer's Guide to 3-Bromo-2-chloro-6-methylpyridine.
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry – A European Journal, 24(52), 13853-13857.
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National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 3-Bromo-6-chloro-2-methylpyridine in Modern Agrochemical Synthesis
Introduction: A Versatile Scaffold for Agrochemical Innovation
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery of novel, effective, and sustainable crop protection agents. 3-Bromo-6-chloro-2-methylpyridine (CAS No: 132606-40-7) has emerged as a pivotal intermediate, valued for its unique substitution pattern that offers a versatile platform for constructing complex molecular architectures.[1][2] The pyridine core is a well-established motif in numerous successful agrochemicals, prized for its favorable physicochemical properties and its ability to interact with biological targets.[3]
The true synthetic power of this molecule lies in the strategic placement of its functional groups. The bromine atom at the 3-position serves as a highly effective "handle" for a variety of transition-metal-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds.[4] Simultaneously, the chlorine atom at the 6-position and the methyl group at the 2-position modulate the electronic properties and steric environment of the pyridine ring, allowing for selective and high-yield transformations.
This guide provides an in-depth exploration of the practical applications of this compound in agrochemical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and field-proven insight.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful and responsible research program.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 132606-40-7 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Appearance | Yellow Liquid | [1] |
| Density | 1.624 g/cm³ | [1] |
| Boiling Point | 220.6 °C at 760 mmHg | [1] |
| Flash Point | 87.2 °C | [1] |
| Purity | Typically ≥99.0% | [2] |
Safety & Handling: A Mandate for Trustworthiness
This compound is a reactive chemical intermediate that requires careful handling to ensure personnel safety and experimental integrity.
-
GHS Hazard Classification: Based on aggregated data for similar compounds, it should be handled as a substance that may be toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6][7]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use, and proper removal techniques should be employed to avoid skin contact.[6]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or where splashing is possible, impervious clothing may be necessary.[7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light.[1]
-
Spill & Disposal: In case of a spill, avoid dust formation. Pick up and arrange disposal without creating dust.[6] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound in agrochemical synthesis is its role as an electrophile in palladium-catalyzed cross-coupling reactions. These reactions provide powerful and efficient methods for building the complex carbon-carbon and carbon-nitrogen bonds that form the backbones of modern pesticides.
Caption: General experimental workflow for cross-coupling.
A. Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura coupling is arguably the most important tool for creating biaryl and hetero-biaryl linkages, which are prevalent in a wide array of agrochemicals.[3] The reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester, offering high functional group tolerance and operational simplicity.[10]
Reaction Principle: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-Br bond of the pyridine. Following activation of the boronic acid by a base, a transmetallation step occurs, transferring the organic group from boron to palladium. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for substituted bromopyridines and serves as a robust starting point.[3][11]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[3] Then, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe (a typical ratio is 4:1 organic solvent to water).[11]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 85-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[12] Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13] Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane / H₂O | 90 | 75-85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | ~92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~88 |
| PdCl₂(dppf) | - | Na₂CO₃ (2) | Toluene/Dioxane | 85 | High |
Data synthesized from studies on similar bromopyridine substrates.[11][12]
B. Buchwald-Hartwig Amination: Installing the Critical N-Linkage
The formation of C-N bonds is fundamental to agrochemical design, as the amine functionality is often crucial for target binding and modulating physicochemical properties. The Buchwald-Hartwig amination is a premier method for this transformation, coupling aryl halides with a wide range of primary and secondary amines.[14]
Reaction Principle: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. A key challenge with pyridine substrates is potential catalyst inhibition by the ring nitrogen.[12] This is overcome by using sterically hindered and electron-rich phosphine ligands (e.g., BINAP, XPhos), which promote the desired reductive elimination step over catalyst deactivation pathways.[14]
Caption: Generalized Buchwald-Hartwig Amination Reaction.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for challenging heteroaryl halides.[14][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[11][14]
-
Reagent Addition: Remove the tube from the glovebox (if used). Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the anhydrous solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M).[14]
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite or silica gel, washing the pad with additional ethyl acetate to ensure full recovery of the product.[11]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-substituted pyridine.
C. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling introduces an alkynyl group onto the pyridine ring, creating a C(sp²)-C(sp) bond. This is valuable in agrochemical synthesis as the resulting alkyne can be a key part of the final pharmacophore or serve as a versatile handle for further transformations, such as click chemistry or reduction.
Reaction Principle: This reaction is unique in its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] The palladium catalyst activates the C-Br bond, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetallation step with the palladium center.
Caption: Generalized Sonogashira Coupling Reaction.
Detailed Protocol: Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[11][17]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and Copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent/Solvent Addition: Add an anhydrous solvent (e.g., THF or a mixture of THF/Et₃N) and a suitable base (e.g., Et₃N, 3.0 equiv., which can also serve as the solvent).[11][18] Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., reflux).[17]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture. Add a saturated aqueous solution of NH₄Cl to quench the reaction. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[17]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern chemistry. Its well-defined reactivity, particularly at the C-3 bromine position, provides a reliable and versatile entry point for the synthesis of highly functionalized pyridine derivatives. The cross-coupling methodologies detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent a robust toolkit for researchers aiming to construct novel agrochemical candidates. By providing not only the "how" but also the "why," this guide empowers scientists to rationally design and execute synthetic strategies, accelerating the discovery pipeline for the next generation of crop protection solutions. The continued application of this valuable intermediate will undoubtedly contribute to innovations that address the global need for safe and effective agricultural products.[1]
References
- Exploring this compound: A Versatile Chemical Intermedi
- Method for synthesizing chlorantraniliprole.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
- The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
- 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418. PubChem.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
- Chlorantraniliprole synthesis. ChemicalBook.
- SAFETY D
- PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA.
- The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide. Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- 3-Bromo-6-chloro-2-methoxypyridine SDS, 1211526-62-3 Safety D
- PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE.
- SAFETY D
- 3 Bromo 6 Chloro 2 Methylpyridine. IndiaMART.
- SAFETY D
- This compound: A Key Chemical Intermediate for Your Industry. Ningbo Inno Pharmchem Co.,Ltd.
- Application Notes and Protocols for the Buchwald-Hartwig Amin
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. Benchchem.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Suzuki Coupling. Organic Chemistry Portal.
- Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books.
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Synthesis of 2-amino-3-alkynylpyridines from 3-Bromo-6-chloro-2-methylpyridine
Application Notes and Protocols
Topic:
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-alkynylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their rigid, planar geometry and the presence of key hydrogen bond donors and acceptors make them ideal for interacting with enzymatic targets. This guide provides a detailed, two-step synthetic pathway to access this valuable molecular framework starting from the readily available 3-bromo-6-chloro-2-methylpyridine. The strategy hinges on a regioselective Sonogashira coupling followed by a nucleophilic aromatic substitution (SNAr).
Synthetic Strategy Overview
The synthesis is designed for efficiency and selectivity, proceeding in two distinct stages. The first step is a palladium/copper-catalyzed Sonogashira cross-coupling reaction. This reaction selectively targets the more reactive carbon-bromine bond at the C3 position over the carbon-chlorine bond at C6.[1][2] The second step involves the displacement of the remaining chloro substituent at the C6 position with an amino group via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring facilitates this transformation, particularly at positions ortho and para to the ring nitrogen.[3][4][5]
Caption: Overall two-step synthetic scheme.
Part A: Regioselective Sonogashira Coupling
Principle and Rationale
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[6] The reaction is co-catalyzed by palladium and copper complexes.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. This is the rate-determining step.[1]
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1][6]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.[1][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the alkynylated pyridine product and regenerates the Pd(0) catalyst.[6][7]
Regioselectivity: In dihalogenated pyridines containing both bromine and chlorine, the Sonogashira coupling shows high selectivity for the C-Br bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.[1][2] This inherent reactivity difference allows for the selective alkynylation at the C3 position while leaving the C6-chloro group untouched for the subsequent amination step.[2]
Detailed Protocol: Synthesis of 6-Chloro-2-methyl-3-(phenylethynyl)pyridine
This protocol details the coupling of this compound with phenylacetylene as a representative alkyne.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-chloro-2-methyl-3-(phenylethynyl)pyridine.
Part B: Nucleophilic Aromatic Substitution (SNAr)
Principle and Rationale
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings.[4] The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen), making them susceptible to nucleophilic attack.[3][8][9]
The SNAr mechanism proceeds via two steps:
-
Addition: The nucleophile (in this case, ammonia or an equivalent) attacks the electrophilic carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[3]
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final aminated product.[5]
For this synthesis, the chloro group at the C6 position of the 3-alkynyl-6-chloro-2-methylpyridine intermediate is perfectly positioned for an SNAr reaction.
Detailed Protocol: Synthesis of 6-Amino-2-methyl-3-(phenylethynyl)pyridine
Materials:
-
6-Chloro-2-methyl-3-(phenylethynyl)pyridine (1.0 eq)
-
Ammonia in methanol (7N solution) or aqueous ammonium hydroxide (28-30%)
-
1,4-Dioxane (optional co-solvent)
-
High-pressure reaction vessel (e.g., a sealed tube or autoclave)
Procedure:
-
Place 6-chloro-2-methyl-3-(phenylethynyl)pyridine into a high-pressure reaction vessel equipped with a magnetic stir bar.
-
Add a solution of ammonia in methanol (a significant excess, e.g., 20-40 equivalents). Alternatively, a mixture of aqueous ammonium hydroxide and a co-solvent like 1,4-dioxane can be used.
-
Seal the vessel tightly. Caution: Ensure the vessel is rated for the pressure that will be generated at the reaction temperature.
-
Heat the reaction mixture to 120-140 °C for 24-48 hours. The reaction must be conducted in a well-ventilated fume hood behind a blast shield.
-
Monitor the reaction progress by TLC or LC-MS after carefully cooling and venting the vessel.
-
Once the reaction is complete, cool the vessel to room temperature before opening.
-
Concentrate the reaction mixture under reduced pressure to remove the ammonia and solvent.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the target 2-amino-3-alkynylpyridine.
Experimental Workflow and Data Summary
Caption: General experimental workflow for the two-step synthesis.
Summary of Reactions
| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Sonogashira Coupling | This compound | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, TEA | 6-Chloro-2-methyl-3-(phenylethynyl)pyridine | 75-90% |
| 2 | SNAr | 6-Chloro-2-methyl-3-(phenylethynyl)pyridine | NH₃ in MeOH or aq. NH₄OH | 6-Amino-2-methyl-3-(phenylethynyl)pyridine | 50-70% |
Troubleshooting and Safety
-
Low Yield in Sonogashira: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Catalyst quality is crucial; consider using freshly purchased or purified catalysts.
-
No Reaction in SNAr: The amination step often requires high temperatures and pressures. Ensure the reaction vessel is properly sealed and capable of withstanding the conditions. A higher concentration of the ammonia source may be necessary.
-
Safety: The Sonogashira reaction involves flammable solvents and should be performed in a well-ventilated fume hood. The SNAr reaction is conducted at high pressure and temperature; use appropriate personal protective equipment (PPE), including a blast shield. Handle all reagents and solvents according to their Safety Data Sheets (SDS).
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Sonogashira Coupling - YouTube. (2020). Available at: [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024). Available at: [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Available at: [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020). Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. (2019). Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (n.d.). Available at: [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.). Available at: [Link]
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- 9. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols for 3-Bromo-6-chloro-2-methylpyridine in Dye and Fine Chemical Manufacturing
Introduction: The Strategic Importance of 3-Bromo-6-chloro-2-methylpyridine
In the landscape of modern synthetic chemistry, this compound (CAS No. 132606-40-7) has emerged as a pivotal heterocyclic building block.[1][2][3] Its unique arrangement of substituents—a bromine atom, a chlorine atom, and a methyl group on a pyridine core—provides a versatile platform for constructing complex molecules.[4] This guide delves into the reactivity and strategic applications of this intermediate, offering detailed protocols for its use in the synthesis of high-value dyes and fine chemicals.
The utility of this compound stems from the differential reactivity of its two halogen atoms. The bromine at the 3-position is highly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine at the 6-position can be targeted for nucleophilic aromatic substitution. This orthogonal reactivity allows for sequential and selective functionalization, a highly desirable trait in multi-step synthesis. This compound serves as a crucial intermediate in the production of pesticides, pharmaceuticals, flavors, and fragrances, in addition to its role in dye manufacturing.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132606-40-7 | [1][5][6] |
| Molecular Formula | C₆H₅BrClN | [1][3][6] |
| Molecular Weight | 206.47 g/mol | [1][3][6] |
| Appearance | Yellow Liquid | [1][2] |
| Boiling Point | 220.6°C at 760 mmHg | [1][2] |
| Density | 1.624 g/cm³ | [1][2] |
| Purity | Typically ≥98-99% | [2][5] |
| Storage | Store in well-closed, light-resistant, and airtight containers. | [1] |
Core Reactivity and Mechanistic Rationale
The synthetic power of this compound lies in its distinct reaction sites, which can be addressed with high selectivity.
-
C3-Bromine Site: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[7]
-
C6-Chlorine Site: The C-Cl bond is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. While less reactive than the C-Br bond in cross-coupling, it can be displaced by strong nucleophiles, often under more forcing conditions.
-
C2-Methyl Group: The methyl group offers steric influence and can be a site for subsequent functionalization, such as oxidation, if required.[8]
This differential reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.
Application in Fine Chemical Synthesis via Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is an excellent substrate.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and liquid crystals.[7][9] The reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium complex.[10]
Principle: This protocol details the palladium-catalyzed coupling of this compound with phenylboronic acid. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[9]
Materials and Reagents:
| Reagent | CAS Number | M.W. | Amount | Moles (mmol) |
| This compound | 132606-40-7 | 206.47 | 1.03 g | 5.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 732 mg | 6.0 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 289 mg | 0.25 (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.59 g | 15.0 |
| Toluene | 108-88-3 | 92.14 | 25 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
Equipment:
-
100 mL Schlenk flask
-
Magnetic stirrer/hotplate
-
Condenser
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried 100 mL Schlenk flask, add this compound (1.03 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (289 mg, 0.25 mmol), to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen) three times.
-
Add toluene (25 mL) and water (10 mL) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings; however, for more challenging substrates, catalyst systems with specialized ligands like SPhos may be required.[7]
-
Base: An aqueous base like Na₂CO₃ is crucial for activating the boronic acid for the transmetalation step.[9][11]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent decomposition and ensure catalytic activity.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12] It provides a powerful method for installing amine functionalities, which are key components of many dyes and pharmaceuticals.[13]
Principle: This protocol describes the coupling of this compound with a primary or secondary amine. The reaction is sensitive to steric hindrance, making the choice of a bulky, electron-rich phosphine ligand critical for achieving high yields.[13] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong, non-nucleophilic base, and reductive elimination.
Materials and Reagents:
| Reagent | CAS Number | M.W. | Amount | Moles (mmol) |
| This compound | 132606-40-7 | 206.47 | 1.03 g | 5.0 |
| Aniline (example amine) | 62-53-3 | 93.13 | 559 mg | 6.0 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 46 mg | 0.05 (2 mol% Pd) |
| XPhos | 564483-18-7 | 476.62 | 95 mg | 0.20 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 673 mg | 7.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 25 mL | - |
Equipment:
-
Oven-dried Schlenk flask or sealed tube
-
Magnetic stirrer/hotplate
-
Inert atmosphere line (Nitrogen or Argon) or glovebox
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.20 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol) to an oven-dried Schlenk flask.
-
Add this compound (1.03 g, 5.0 mmol).
-
Add anhydrous toluene (25 mL) followed by the amine (e.g., aniline, 559 mg, 6.0 mmol).
-
Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired N-aryl amine.
Causality and Insights:
-
Ligand Selection: Sterically hindered phosphine ligands like XPhos are crucial for promoting the reductive elimination step, which is often rate-limiting, especially with challenging substrates.[13]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the palladium coordination sphere without competing in side reactions.[14]
-
Solvent: Anhydrous, non-protic solvents like toluene are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Application in Azo Dye Synthesis
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-).[15] this compound can be elaborated into a precursor for heterocyclic azo dyes, which often exhibit superior brightness and fastness properties compared to their carbocyclic counterparts.[16]
The synthesis requires converting the pyridine intermediate into a diazo component (an aromatic amine) which can then be diazotized and coupled with a suitable coupling component (an electron-rich aromatic compound like a phenol or aniline).
Principle: This conceptual workflow outlines the transformation of this compound into an azo dye. The key steps are:
-
Amination: Introduction of a primary amino group at the 3-position using a protected ammonia equivalent (e.g., benzophenone imine) via Buchwald-Hartwig amination, followed by deprotection.
-
Diazotization: Conversion of the resulting 3-amino-6-chloro-2-methylpyridine into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C).[17][18]
-
Azo Coupling: Reaction of the unstable diazonium salt with an electron-rich coupling component (e.g., N,N-dimethylaniline or 2-naphthol) to form the final azo dye.[17]
Caption: Conceptual workflow for pyridyl azo dye synthesis.
References
- Exploring this compound: A Versatile Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound: A Versatile Chemical for Dye Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound: A Key Chemical Intermediate for Your Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3 Bromo 6 Chloro 2 Methylpyridine. (n.d.). IndiaMART.
- 3-Bromo-2-chloro-6-methylpyridine | High-Purity Reagent. (n.d.). Benchchem.
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995).
- This compound. (n.d.). ChemicalBook.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Royal Society of Chemistry.
- This compound. (n.d.).
- The Synthesis of Azo Dyes. (n.d.). University of the Fraser Valley.
- This compound(132606-40-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-Bromo-2-chloro-6-methylpyridine. (n.d.). PubChem.
- This compound. (n.d.). ChemScene.
- Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl). (2021). Journal of Molecular Structure.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... (n.d.).
- 3-Bromo-2-methylpyridine synthesis. (n.d.). ChemicalBook.
- Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. (2021). PubMed.
- Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. (n.d.). Science Alert.
- This compound. (n.d.). Santa Cruz Biotechnology.
- United States P
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki Reaction example 3. (2023, September 21). YouTube.
- SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (n.d.). Plant Archives.
- Synthetic method for 3-bromopyridine. (2014).
- Fluorescent dye compounds, conjugates and uses thereof. (2011).
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- 18. plantarchives.org [plantarchives.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling Reactions for 2-Methylpyridine Substrates
Welcome to the technical support center for optimizing Sonogashira coupling reactions with challenging 2-methylpyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C(sp²)-C(sp) bond formation with sterically hindered heterocyclic systems. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles.
The Sonogashira coupling is a fundamental tool in synthetic chemistry, celebrated for its efficiency in constructing carbon-carbon bonds under mild conditions.[1] However, the introduction of a methyl group at the 2-position of a pyridine ring presents a significant steric challenge. This ortho-substituent can impede the crucial oxidative addition step of the palladium catalyst to the carbon-halogen bond, often leading to low yields or complete reaction failure.[2] This guide provides a structured approach to troubleshooting these issues, explaining the causality behind each recommendation to empower you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with 2-methylpyridine substrates in Sonogashira couplings.
Q1: Why is my Sonogashira reaction with a 2-methylpyridine halide failing, while it works for other aryl halides?
A1: The primary reason is steric hindrance. The methyl group at the 2-position physically blocks the palladium catalyst's access to the carbon-halogen bond at that same position. This interference significantly slows down or prevents the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2] The lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium center, potentially leading to catalyst inhibition.
Q2: Which halide (Cl, Br, I) is best to use for my 2-methylpyridine substrate?
A2: The reactivity of the carbon-halogen bond in Sonogashira coupling follows the general trend: I > Br > Cl.[3][4] For a sterically hindered substrate like 2-methylpyridine, it is highly recommended to start with the most reactive halide, 2-iodo-6-methylpyridine. While 2-bromo-6-methylpyridine can also be used, it will likely require more forcing conditions (higher temperatures, longer reaction times, and a more specialized catalyst system).[5][6] 2-Chloro-6-methylpyridine is the least reactive and generally the most challenging substrate for this transformation.[6]
Q3: What is the role of the copper(I) co-catalyst, and is it always necessary?
A3: In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate.[1][2] This intermediate then undergoes transmetalation with the palladium complex. However, the presence of copper can promote the undesirable oxidative homocoupling of the alkyne, known as Glaser coupling, which forms a diyne byproduct.[2][7] To avoid this, copper-free Sonogashira protocols have been developed and are often preferred, especially for sensitive substrates or in pharmaceutical applications where copper contamination is a concern.[2][8][9] For challenging substrates like 2-methylpyridines, a copper-free approach can simplify the reaction mixture and purification.[10][11]
Q4: How do I choose the right base for my reaction?
A4: The base in a Sonogashira coupling has the crucial role of deprotonating the terminal alkyne.[7] Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[7] For sterically hindered substrates, a bulkier base like DIPEA might be advantageous to minimize coordination to the palladium center. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems. The choice of base can also influence the solubility of reaction components and byproducts.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of 2-methylpyridine substrates.
Problem 1: Low to No Conversion of the 2-Methylpyridine Halide
This is the most frequent issue and often points to a problem with the catalytic cycle's initiation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
| Possible Cause | Suggested Solution & Rationale |
| Inactive Catalyst / Slow Oxidative Addition | Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate. Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective.[10] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tBu₃P) or N-heterocyclic carbene (NHC) ligands.[2][12] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more adept at undergoing oxidative addition with hindered halides.[2] |
| Suboptimal Reaction Temperature | Increase Temperature: Many Sonogashira reactions with challenging substrates require elevated temperatures (80-120 °C) to overcome the activation energy barrier for oxidative addition.[5][13] Use a sealed reaction vessel to prevent the loss of volatile reagents. |
| Inappropriate Solvent | Solvent Screening: The choice of solvent can significantly impact the solubility of the catalyst and reagents. While THF is common, it can sometimes promote the formation of palladium black (catalyst decomposition).[14] Consider screening solvents like toluene, 1,4-dioxane, or DMF. |
| Catalyst Inhibition | Product Inhibition: The pyridine product itself can act as a ligand and inhibit the palladium catalyst.[7] Using a higher catalyst loading or a more robust ligand can help mitigate this effect. |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
The appearance of a diyne byproduct indicates that the oxidative homocoupling of the alkyne is outcompeting the desired cross-coupling reaction.
Troubleshooting Workflow
Caption: Workflow to minimize Glaser homocoupling.
| Possible Cause | Suggested Solution & Rationale |
| Presence of Oxygen | Rigorous Degassing: Oxygen promotes the copper-catalyzed oxidative dimerization of the alkyne.[7][15] Ensure all solvents and reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a strict inert atmosphere throughout the reaction. |
| High Copper(I) Concentration | Reduce Cu(I) Loading: If using a copper co-catalyst, ensure it is present in catalytic amounts (typically 1-5 mol%). An excess of copper can accelerate the homocoupling pathway.[2] |
| Slow Cross-Coupling | Address the Root Cause of Slow Cross-Coupling: If the desired reaction is slow due to steric hindrance, the competing homocoupling can become the dominant pathway.[2] Implement the solutions from "Problem 1" to accelerate the cross-coupling reaction. |
| Inherent Reactivity | Switch to a Copper-Free Protocol: This is the most effective way to completely eliminate Glaser coupling.[2][15] Copper-free conditions remove the primary catalyst for this side reaction.[8][9] |
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling of 2-Bromo-6-methylpyridine
This protocol utilizes a robust palladium precatalyst with a bulky phosphine ligand, which is often effective for challenging substrates.
Reagents and Equipment:
-
2-Bromo-6-methylpyridine
-
Terminal alkyne
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2.5 mol%)
-
Bulky base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylpyridine (1.0 equiv.), the palladium precatalyst (2.5 mol%), the base (2.0 equiv.), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes catalyst systems and conditions that have been reported for the successful Sonogashira coupling of challenging pyridine substrates. Note that optimal conditions are highly substrate-dependent.
| Pyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Key Feature |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96[13] | Traditional Pd/Cu system, effective for electron-rich pyridines. |
| 2-Bromo-4-methylpyridine | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | Good[11] | Copper-free conditions with an organic base. |
| 3-Bromo-2-chloropyridine | Not Specified | Not Specified | Not Specified | Not Specified | 72-96[3] | Demonstrates reactivity at the more labile C-Br bond. |
| Sterically Hindered Aryl Bromides | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | up to 97[10] | Air-stable precatalyst for room temperature copper-free coupling. |
Conclusion
Optimizing the Sonogashira coupling for 2-methylpyridine substrates requires a systematic and mechanistically informed approach. The primary obstacle, steric hindrance, can be overcome by carefully selecting a highly reactive halide (iodide), employing a robust catalyst system with bulky, electron-rich ligands, and optimizing reaction conditions such as temperature and solvent. By understanding the underlying principles of the catalytic cycle and potential side reactions like Glaser coupling, researchers can effectively troubleshoot and develop efficient protocols for the synthesis of these valuable heterocyclic building blocks. The move towards copper-free systems represents a significant advance, offering cleaner reaction profiles and simplifying purification, which is particularly advantageous in the context of pharmaceutical development.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- Sonogashira coupling. (n.d.). In Wikipedia.
- BenchChem. (n.d.). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. BenchChem.
- Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
- BenchChem. (n.d.). A Comparative Guide to Copper-Free and Copper-Cocatalyzed Sonogashira Coupling of 2-Methyl-3-butyn-2. BenchChem.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar.
- Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. BenchChem.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. (n.d.). National Institutes of Health.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). National Institutes of Health.
- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. (n.d.). ElectronicsAndBooks.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- BenchChem. (n.d.). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Recent Advances in Sonogashira Reactions. (2025). ResearchGate.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). National Institutes of Health.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (n.d.). PubMed.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.
- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Request PDF. (2025). ResearchGate.
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- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 3-Bromo-6-chloro-2-methylpyridine in Cross-Coupling Reactions
Welcome to the technical support center for 3-Bromo-6-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting guides in a question-and-answer format, and offer validated protocols to help you identify and minimize the formation of side products, thereby optimizing your synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable heterocyclic intermediate, prized for its two distinct halogen atoms that allow for selective functionalization.[1][2] The inherent electronic and steric properties of this molecule, however, present unique challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3] Furthermore, the relative reactivity of the C-Br and C-Cl bonds, and the presence of the 2-methyl group, can influence reaction pathways and lead to the formation of undesired side products.
This guide will focus on three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, providing practical solutions to common issues encountered in the laboratory.
Troubleshooting Guide & FAQs
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, when working with this compound, several side reactions can diminish yields and complicate purification.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening and how can I prevent it?
Answer: You are observing hydrodebromination, a common side reaction where the bromine atom is replaced by a hydrogen atom.[4][5] This is particularly prevalent with electron-deficient N-heterocyclic halides.[4]
-
Causality: This side reaction is often initiated by the formation of a palladium-hydride (Pd-H) species. This can arise from various sources, including trace water, the solvent (e.g., alcohols), or the base. The Pd-H species can then undergo reductive elimination with the pyridine ring in the palladium complex, leading to the debrominated product.
-
Troubleshooting & Optimization:
-
Choice of Base: The base is a critical factor. Stronger bases can sometimes promote hydrodehalogenation.
-
Solvent Purity: Solvents can be a source of protons or hydrides.
-
Recommendation: Use high-purity, anhydrous, and thoroughly degassed aprotic solvents such as 1,4-dioxane, toluene, or THF.[4]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reductive elimination over hydrodehalogenation.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[4] These ligands can accelerate the desired cross-coupling pathway, minimizing the lifetime of intermediates that could lead to side reactions.
-
-
Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.
-
Recommendation: Attempt the reaction at the lowest effective temperature (e.g., starting at 80 °C and adjusting as needed).
-
-
Question 2: My main impurity is the homocoupled dimer of my boronic acid. What causes this and how can I minimize it?
Answer: The formation of a biaryl product derived from the dimerization of your boronic acid is a well-known side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[1][7]
-
Causality: Oxygen can promote the oxidative homocoupling of the boronic acid, which can be palladium-catalyzed. This competes with the desired cross-coupling pathway.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Recommendation: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen). Use a robust degassing technique for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[1]
-
-
Palladium Source: The palladium precursor can influence the extent of homocoupling.
-
Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ might be advantageous over in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), as the latter can sometimes promote homocoupling.[1]
-
-
Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Recommendation: Use a stoichiometry of the boronic acid closer to 1:1 with your this compound, though a slight excess (e.g., 1.1 equivalents) is often still necessary.
-
-
Question 3: The reaction is very slow or stalls completely. How can I improve the conversion?
Answer: Slow or stalled reactions with pyridyl halides are often due to catalyst inhibition by the pyridine nitrogen.[3] The steric hindrance from the 2-methyl group in your substrate can also play a role.[3]
-
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species.
-
Troubleshooting & Optimization:
-
Ligand Choice: The use of appropriate ligands is key to overcoming catalyst inhibition.
-
Recommendation: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling of pyridyl halides.[3][8] These ligands can promote the desired catalytic cycle and prevent strong coordination of the pyridine nitrogen.
-
-
Catalyst Loading: Insufficient catalyst may lead to stalling.
-
Recommendation: While typically 1-5 mol% of palladium is used, for challenging substrates, a slightly higher catalyst loading may be beneficial.
-
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for any increase in side products.
-
-
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. With this compound, challenges include hydrodehalogenation and catalyst deactivation.
Question 4: I am observing significant hydrodebromination in my Buchwald-Hartwig reaction. What are the likely causes?
Answer: Similar to the Suzuki reaction, hydrodebromination can be a problematic side reaction in Buchwald-Hartwig aminations.
-
Causality: An unproductive side reaction can compete with reductive elimination, where the palladium-amido complex undergoes β-hydride elimination (if the amine has β-hydrogens), or other pathways leading to a Pd-H species, which then results in the hydrodehalogenated arene.[9]
-
Troubleshooting & Optimization:
-
Base Selection: A strong, non-nucleophilic base is required, but its choice is critical.
-
Ligand System: The ligand is paramount in promoting the desired C-N bond formation.
-
Solvent: Ensure the use of anhydrous, aprotic solvents.
-
Recommendation: Toluene, 1,4-dioxane, or THF are standard choices. Ensure they are rigorously dried and degassed.[10]
-
-
Question 5: My reaction yield is low, and I observe what appears to be catalyst decomposition (formation of palladium black). How can I improve catalyst stability and activity?
Answer: Catalyst decomposition is a common issue, especially at elevated temperatures. The choice of ligand and reaction conditions is key to maintaining a stable and active catalytic cycle.
-
Causality: The active Pd(0) species can aggregate to form inactive palladium black, particularly if the ligand is not robust enough to stabilize it throughout the reaction. The pyridine substrate itself can also contribute to catalyst deactivation.
-
Troubleshooting & Optimization:
-
Use of Pre-catalysts: Pre-formed palladium pre-catalysts can improve reaction reproducibility and efficiency.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be important for catalyst stability.
-
Recommendation: A ligand-to-palladium ratio of 1.5:1 to 2:1 is often optimal. An excess of ligand can help to stabilize the catalyst.
-
-
Temperature Control: Avoid excessively high temperatures.
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 80-110 °C).
-
-
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyridines. Key challenges include homocoupling of the alkyne (Glaser coupling) and ensuring chemoselective coupling at the bromine position.
Question 6: I am getting a significant amount of the homocoupled diyne from my terminal alkyne. How can I suppress this side product?
Answer: The homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[13][14]
-
Causality: The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a symmetrical 1,3-diyne.
-
Troubleshooting & Optimization:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.
-
Recommendation: As with other cross-coupling reactions, ensure a strictly inert atmosphere and use thoroughly degassed solvents and reagents.[13]
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.
-
Recommendation: Certain palladium catalyst systems, often with bulky phosphine ligands or N-heterocyclic carbene ligands, can facilitate the coupling without the need for a copper co-catalyst. This completely eliminates the primary pathway for alkyne homocoupling.
-
-
Control of Reaction Conditions:
-
Recommendation: Use the minimum necessary amount of the copper(I) catalyst (e.g., 1-5 mol%). Running the reaction at lower temperatures may also disfavor the homocoupling pathway.
-
-
Question 7: I am trying to perform a Sonogashira coupling, but I am also observing some reaction at the chlorine position. How can I ensure chemoselectivity for the C-Br bond?
Answer: Achieving chemoselectivity between the C-Br and C-Cl bonds is a key aspect of using this compound.
-
Causality: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[15] This is due to the difference in carbon-halogen bond dissociation energies, which affects the rate-determining oxidative addition step. The C-Br bond is significantly more reactive than the C-Cl bond.
-
Troubleshooting & Optimization:
-
Mild Reaction Conditions: By using milder conditions, you can exploit the inherent reactivity difference between the two halogens.
-
Recommendation: Perform the reaction at lower temperatures (e.g., room temperature to 60 °C). This will favor the oxidative addition to the more reactive C-Br bond, leaving the C-Cl bond intact.
-
-
Choice of Catalyst: The catalyst system can influence selectivity.
-
Recommendation: Standard Sonogashira catalysts like Pd(PPh₃)₂Cl₂/CuI are generally selective for the C-Br bond over the C-Cl bond under appropriate conditions. Avoid overly reactive catalyst systems that might be capable of activating the C-Cl bond.
-
-
Reaction Time: Monitor the reaction closely.
-
Recommendation: Stop the reaction as soon as the starting material is consumed to avoid potential side reactions at the chlorine position, which might occur with prolonged heating.
-
-
Data Presentation & Protocols
Table 1: Recommended Conditions for Minimizing Side Products
| Reaction Type | Common Side Product | Key Parameter | Recommended Action | Rationale |
| Suzuki-Miyaura | Hydrodebromination | Base | Use weaker inorganic bases (K₃PO₄, Cs₂CO₃).[4][6] | Minimizes hydride formation. |
| Ligand | Use bulky, e⁻-rich ligands (XPhos, SPhos).[4] | Accelerates desired coupling. | ||
| Boronic Acid Homocoupling | Atmosphere | Rigorously exclude O₂ (degas solvents).[1] | Prevents oxidative dimerization. | |
| Buchwald-Hartwig | Hydrodebromination | Ligand | Use bulky biaryl phosphines (RuPhos, BrettPhos).[10][11] | Promotes rapid C-N reductive elimination. |
| Base | Use NaOtBu or LiHMDS.[10][11] | Strong, non-nucleophilic base required for amine deprotonation. | ||
| Catalyst Decomposition | Catalyst | Use air-stable Pd pre-catalysts (e.g., G3).[11][12] | Ensures efficient generation of active Pd(0). | |
| Sonogashira | Alkyne Homocoupling | Atmosphere | Rigorously exclude O₂.[13] | Prevents Cu-mediated oxidative coupling. |
| Co-catalyst | Consider copper-free conditions. | Eliminates the primary homocoupling pathway. | ||
| Lack of Chemoselectivity | Temperature | Use mild temperatures (RT to 60 °C). | Exploits the higher reactivity of the C-Br bond over C-Cl.[15] |
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol is designed to favor coupling at the C-Br position while minimizing hydrodebromination and homocoupling side products.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the SPhos Pd G3 precatalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Diagram 1: Key Reaction Pathways
Caption: Fig. 1: Desired vs. side reaction pathways.
Diagram 2: Troubleshooting Workflow
Caption: Fig. 2: General troubleshooting workflow.
References
-
Coutts, S. J., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
J. C. V. Mallet, et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Karadeniz, H., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
-
Naeimi, H., & Kiani, F. (2015). Table 2: The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Karadeniz, H., et al. (2012). Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. [Link]
-
Ball, L. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Zhang, Y., et al. (2022). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PNAS. [Link]
-
Zhang, M., et al. (2022). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. [Link]
-
Kwon, Y., et al. (2023). Coupling outcomes for pyridines. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
Chen, J., et al. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Smoleń, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
-
ResearchGate. (2022). Cross-Coupling Reactions: A Practical Guide. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Reddit. (2021). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Request PDF. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. [Link]
-
Autechaux, S. (2023). Exploring this compound: A Versatile Chemical Intermediate. [Link]
-
Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters. [Link]
Sources
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- 2. innospk.com [innospk.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
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- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Hydrodehalogenation in Pyridine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of hydrodehalogenation side reactions in the cross-coupling of pyridine derivatives. Our focus is to provide not just solutions, but a clear understanding of the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in pyridine coupling?
A: Hydrodehalogenation is a significant side reaction where the halogen atom (Cl, Br, I) on your pyridine substrate is replaced by a hydrogen atom, leading to an undesired, reduced byproduct instead of your target coupled product.[1] This lowers the yield of your desired compound and complicates purification. Pyridines are particularly susceptible due to the electronic properties of the ring and the ability of the nitrogen atom to interact with the catalyst.[1][2]
Q2: Which factors most commonly contribute to hydrodehalogenation?
A: The primary culprits are typically related to the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These can arise from several sources, including:
-
The Base: Certain bases can react with other components to generate hydrides.
-
The Solvent: Protic solvents like alcohols can be a source of hydrides.[3]
-
Water: Trace amounts of water can contribute to the formation of Pd-H.[4]
-
Slow Transmetalation: If the desired transmetalation step is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.[2][3]
Q3: Are certain types of halo-pyridines more prone to this side reaction?
A: Yes. The tendency for hydrodehalogenation often follows the reactivity of the C-X bond: I > Br > Cl.[1] Additionally, electron-deficient pyridines are generally more susceptible. The position of the halogen also matters; C2 and C4 positions are often more activated towards oxidative addition, which can influence the likelihood of side reactions.[5]
Q4: Can the choice of coupling partner influence the extent of hydrodehalogenation?
A: Absolutely. For instance, in Suzuki-Miyaura couplings, slow transmetalation from the organoboron reagent can be a key issue, making hydrodehalogenation more competitive.[2][3] Similarly, in Buchwald-Hartwig aminations, primary amines are more likely to lead to hydrodehalogenation than secondary amines due to the potential for β-hydride elimination.[6]
Troubleshooting Guide: Minimizing Hydrodehalogenation
This section is designed to help you diagnose and solve issues with hydrodehalogenation in your pyridine coupling reactions.
Issue 1: Significant Formation of the Dehalogenated Pyridine Byproduct
Potential Cause: The rate of the desired productive reductive elimination is slower than the undesired pathways leading to hydrodehalogenation. This can be due to a combination of factors including ligand choice, base, solvent, and temperature.
Troubleshooting Strategies:
1. Strategic Ligand Selection
The choice of ligand is paramount in controlling the outcome of the reaction. The ligand's steric and electronic properties directly influence the rates of the various steps in the catalytic cycle.
-
Rationale: Bulky, electron-rich phosphine ligands are often the first line of defense.[6][7] They promote the desired reductive elimination step to form the C-C or C-N bond, effectively outcompeting the pathways that lead to hydrodehalogenation.[6] Ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, RuPhos, BrettPhos) are specifically designed for this purpose.[1][6]
-
Actionable Protocol:
-
Screen a panel of ligands: If you are observing significant hydrodehalogenation, consider screening a set of bulky, electron-rich biarylphosphine ligands.
-
Optimize Pd:Ligand Ratio: For many cross-coupling reactions, a 1:1 or 1:2 ratio of palladium to ligand is optimal. Excess ligand is not always beneficial and can sometimes be detrimental.[7]
-
Table 1: Ligand Selection Guide for Suppressing Hydrodehalogenation
| Ligand Type | Key Feature | Recommended For | Rationale |
| Bulky Biarylphosphines (e.g., SPhos, RuPhos, BrettPhos) | Steric hindrance and electron-donating | Suzuki, Buchwald-Hartwig, and other Pd-catalyzed couplings | Accelerates reductive elimination, minimizing time for side reactions.[6][7] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Strong σ-donors | Suzuki, Negishi couplings | Form stable Pd-complexes that can favor the desired coupling pathway. |
| Diphosphine Ligands (e.g., dppf, Xantphos) | Defined bite angle | Various couplings | Can stabilize the catalytic species and influence selectivity. |
2. Judicious Choice of Base and Solvent
The reaction environment plays a critical role in the formation and reactivity of palladium-hydride species.
-
Rationale: Weakly coordinating, non-protic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[6] Protic solvents like alcohols can be a direct source of hydrides and should be used with caution, although in some systems, a mixed solvent system (e.g., 2-MeTHF/H₂O) has been shown to suppress dehalogenation.[3] The choice of base is also crucial. While strong bases are often necessary for high reactivity, they can also promote side reactions. A weaker base like K₃PO₄ or Cs₂CO₃ may be a better choice than strong alkoxides like NaOtBu in some cases.[1]
-
Actionable Protocol:
-
Solvent Screening: If using a protic solvent, try switching to an aprotic one like toluene or dioxane.
-
Base Screening: If using a strong base like NaOtBu, consider screening weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Diagram 1: Decision Workflow for Base and Solvent Selection
Caption: Troubleshooting flow for solvent and base optimization.
Issue 2: Reaction is Sluggish and Hydrodehalogenation is the Major Product
Potential Cause: The desired catalytic cycle is slow, allowing the hydrodehalogenation pathway to dominate. This is particularly common with less reactive halo-pyridines (e.g., chlorides) or when steric hindrance is an issue.
Troubleshooting Strategies:
1. Catalyst System and Pre-catalyst Choice
-
Rationale: The in-situ generation of the active Pd(0) catalyst can sometimes be inefficient. Using a well-defined, air-stable Pd(II) pre-catalyst can lead to more consistent and reproducible results by ensuring efficient formation of the active catalytic species.[6][7] These pre-catalysts are designed to readily generate the active monoligated Pd(0) species upon activation.[7]
-
Actionable Protocol:
-
Switch to a Pre-catalyst: Instead of generating the catalyst from sources like Pd₂(dba)₃ or Pd(OAc)₂, use a commercially available pre-catalyst that incorporates your chosen ligand (e.g., SPhos Pd G3).
-
Temperature Optimization: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling reaction more than the hydrodehalogenation pathway.[1] However, excessive temperatures can also lead to catalyst decomposition or other side reactions. Monitor the reaction closely.
-
Diagram 2: Interplay of Factors Leading to Hydrodehalogenation
Caption: Competing pathways in pyridine cross-coupling.
2. Protecting Group Strategy for N-H Containing Heterocycles
-
Rationale: For pyridine-like heterocycles that contain an N-H bond (e.g., indazoles, pyrroles), the acidic proton can interfere with the reaction. Deprotonation by the base can alter the electronic properties of the ring or lead to other side reactions. In some cases, protecting the N-H group can suppress dehalogenation.[1][8] For example, using a BOC protecting group has been shown to suppress dehalogenation in pyrrole systems, and can sometimes be removed under the reaction conditions.[8]
-
Actionable Protocol:
-
Introduce a Protecting Group: If your substrate has an acidic N-H, consider protecting it with a suitable group (e.g., Boc, SEM).
-
Re-evaluate Coupling Conditions: After protection, re-optimize the coupling conditions as the electronic and steric properties of the substrate will have changed.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with Minimized Hydrodehalogenation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask or vial, add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or a 2-MeTHF/H₂O mixture).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, or by using three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS), paying close attention to the formation of both the desired product and the hydrodehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Inhibition in Cross-Coupling Reactions of 3-Bromo-6-chloro-2-methylpyridine
Welcome to the Technical Support Center for cross-coupling reactions involving 3-Bromo-6-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst inhibition and other challenges encountered during the functionalization of this versatile building block. By understanding the underlying mechanistic principles, you can effectively troubleshoot your experiments and optimize your synthetic routes.
Introduction: The Challenge of this compound
This compound is a valuable scaffold in medicinal chemistry and materials science. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of a pyridine nitrogen, a sterically demanding methyl group, and two distinct halogen atoms (bromine and chlorine) can lead to a variety of issues, most notably catalyst inhibition and low reaction yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these obstacles.
The fundamental reactivity difference between the C-Br and C-Cl bonds is a key consideration. The carbon-bromine bond is weaker (~276 kJ/mol) than the carbon-chlorine bond (~339 kJ/mol), making the C-Br bond at the 3-position significantly more susceptible to oxidative addition to a Pd(0) catalyst.[1] This inherent reactivity difference is the basis for selective functionalization at the 3-position.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses common problems encountered during cross-coupling reactions with this compound, providing potential causes and actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Explanation | Suggested Solutions & Rationale |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming an inactive or less active catalyst complex. This is a common issue with nitrogen-containing heterocycles.[2] | 1. Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or P(t-Bu)₃ can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[3] Their electron-donating nature also promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] 2. Consider a Different Palladium Precursor: Pre-formed catalysts, such as palladacycles, can sometimes offer better reproducibility and activity compared to in-situ generated catalysts from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7] |
| Inefficient Oxidative Addition | Oxidative addition is often the rate-determining step in the catalytic cycle.[8][9] For the C-Br bond of this compound, this step can still be sluggish due to the electronic properties of the pyridine ring. The even stronger C-Cl bond will be significantly less reactive.[1] | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition.[6] 2. Optimize Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands are crucial for facilitating oxidative addition.[3][4] |
| Catalyst Decomposition (Palladium Black) | The formation of palladium black (insoluble Pd(0) aggregates) is a common sign of catalyst deactivation.[10] This can be caused by inefficient ligand stabilization of the Pd(0) species or the presence of impurities. | 1. Ensure Rigorous Inert Atmosphere: Oxygen can lead to the oxidation of phosphine ligands and subsequent catalyst decomposition.[11] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[12] 2. Use Fresh, High-Purity Reagents: Impurities in solvents, starting materials, or the base can poison the catalyst. |
| Protodehalogenation (Loss of Bromine) | This side reaction replaces the bromine atom with a hydrogen atom, leading to the formation of 6-chloro-2-methylpyridine. It can be promoted by moisture or certain bases. | 1. Use Anhydrous Solvents and Reagents: Water can be a proton source for this side reaction. 2. Optimize the Base: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ may be less prone to causing protodehalogenation compared to strong bases like NaOtBu, although this can impact reaction rates.[6][13] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Explanation | Suggested Solutions & Rationale |
| Homocoupling of the Coupling Partner | This is particularly common in Suzuki-Miyaura reactions where the boronic acid couples with itself. This can be exacerbated by the presence of oxygen.[3] | 1. Rigorous Degassing: As with catalyst decomposition, minimizing oxygen is key. 2. Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes suppress homocoupling of the limiting reagent. |
| Reaction at the 6-Position (C-Cl bond) | While the C-Br bond is significantly more reactive, under harsh conditions (high temperatures, long reaction times, highly active catalysts), coupling at the C-Cl bond can occur, leading to di-substituted products.[12] | 1. Milder Reaction Conditions: If selectivity is an issue, try lowering the reaction temperature or reducing the reaction time. 2. Catalyst and Ligand Screening: Some catalyst/ligand combinations may exhibit higher selectivity for the C-Br bond. A screening of different systems may be necessary. |
| β-Hydride Elimination | In couplings with alkyl partners that have a hydrogen atom on the beta-carbon, β-hydride elimination can be a competing pathway, leading to the formation of an alkene and a palladium-hydride species.[14] This can be a significant issue in reactions like the Heck coupling.[15][16] | 1. Ligand Choice: The steric and electronic properties of the ligand can influence the rate of β-hydride elimination. In some cases, specific ligands can suppress this pathway.[17][18] 2. Substrate Design: If possible, using coupling partners that lack β-hydrogens will completely avoid this issue. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound failing, even with a standard Pd(PPh₃)₄ catalyst?
A1: While Pd(PPh₃)₄ is a versatile catalyst, it is often not optimal for challenging substrates like electron-rich or sterically hindered heteroaryl halides. The triphenylphosphine (PPh₃) ligand may not be electron-rich or bulky enough to prevent pyridine inhibition and promote efficient oxidative addition. For this compound, more specialized ligands such as SPhos, XPhos, or other bulky biaryl phosphines are generally required to achieve high yields.[3]
Q2: I am performing a Buchwald-Hartwig amination. What is the best base to use?
A2: The choice of base in a Buchwald-Hartwig amination is critical and often substrate-dependent.[19] For many aminations of bromopyridines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective.[20] However, if your amine coupling partner or other functional groups on your substrate are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although this may require higher temperatures or longer reaction times.[13]
Q3: Can I perform a sequential cross-coupling to functionalize both the bromo and chloro positions?
A3: Yes, this is a common and powerful strategy. Due to the higher reactivity of the C-Br bond, you can selectively perform a cross-coupling reaction at the 3-position under relatively mild conditions.[12] The resulting 3-substituted-6-chloro-2-methylpyridine can then be subjected to a second cross-coupling reaction at the 6-position, often requiring more forcing conditions (e.g., a more active catalyst system, higher temperature, or a stronger base) to activate the more robust C-Cl bond.[1]
Q4: My reaction turns black, but I still get some product. What does this indicate?
A4: The formation of a black precipitate, likely palladium black, indicates that a portion of your catalyst has decomposed.[10] However, if you are still observing product formation, it means that some of the catalyst remains active in the solution. This suggests that your reaction conditions are borderline for catalyst stability. To improve the yield and reproducibility, you should focus on improving catalyst stability by ensuring a strictly inert atmosphere, using high-purity reagents, and potentially screening different ligands that can better stabilize the active Pd(0) species.[4][11]
Q5: How does the 2-methyl group influence the reactivity?
A5: The 2-methyl group exerts a steric effect, potentially hindering the approach of the palladium catalyst to the C-Br bond at the 3-position. This steric hindrance can make oxidative addition more challenging. Therefore, the use of bulky phosphine ligands is not only important for preventing pyridine coordination but also for creating a coordinatively unsaturated palladium center that is reactive enough to overcome the steric barrier imposed by the methyl group.[2]
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[21]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5483-5491. [Link]
-
Makarov, I. S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Newman, S. G., & Lautens, M. (2011). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Chemical Science, 2(11), 2164-2169. [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Liu, C., et al. (2013). β-hydride elimination in palladium-catalyzed reactions. Tetrahedron Letters, 54(36), 4806-4810. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines. Organic Letters, 2(9), 1213-6. [Link]
-
Liu, C., et al. (2013). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Chinese Journal of Chemistry, 31(7), 897-906. [Link]
-
Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5483-5491. [Link]
-
Balasubramanian, S., & Manogaran, S. (2014). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. The Journal of Physical Chemistry A, 118(31), 5963–5971. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(17), 3379–3382. [Link]
-
Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 47(12), 4968-4981. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). The Role of Phosphine Ligands in Palladium Catalysis. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 139(18), 6506–6515. [Link]
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Pérez-Temprano, M. H., & Espinet, P. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3323–3334. [Link]
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Maganuco, S., & Faza, O. N. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(46), 11795-11810. [Link]
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Wikipedia. (n.d.). β-Hydride elimination. [Link]
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Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(20), 6692-6696. [Link]
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Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]
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Pérez-Rodríguez, M., et al. (2009). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 131(10), 3650–3662. [Link]
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Stanetty, C., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(18), 6830–6836. [Link]
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Štěpnička, P., et al. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. [Link]
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Pérez-Rodríguez, M., et al. (2009). C-C reductive elimination in palladium complexes, and the role of coupling additives. A DFT study supported by experiment. Journal of the American Chemical Society, 131(10), 3650-3662. [Link]
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Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
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University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
-
Thomas, D. A., & Martin, C. D. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(15), 4529–4533. [Link]
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The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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College of Saint Benedict & Saint John's University. (n.d.). Oxidative Addition and Palladium Coupling. [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2011).
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Kelly, C. B., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 18(11), 2742–2745. [Link]
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van der Vlugt, J. I. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 6(1), 18. [Link]
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Daugulis, O. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 5(21), 16135-16144. [Link]
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Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1642. [Link]
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Technical Support Center: Optimizing Heck Reactions with Substituted Pyridines
Welcome to the Technical Support Center for advancing your research in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Heck reaction, specifically when working with substituted pyridine substrates. The unique electronic and coordinating properties of the pyridine ring often introduce complexities not seen with simple aryl halides. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you improve reaction yields and achieve desired selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding of the challenges associated with Heck reactions of substituted pyridines.
Q1: Why are Heck reactions with substituted pyridines often low-yielding?
A1: There are several contributing factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1]
-
Poor Reactivity of Halopyridines: The reactivity of halopyridines in the crucial oxidative addition step can be lower compared to other aryl halides. This is particularly true for chloropyridines, which are more cost-effective but less reactive than their bromo or iodo counterparts.[2][3]
-
Steric Hindrance: Substituents on the pyridine ring, especially those near the reaction site (e.g., at the 2- or 6-positions), can sterically hinder the approach of the palladium catalyst and the alkene coupling partner.[1][4]
Q2: I'm observing a mixture of regioisomers in my product. How can I improve selectivity?
A2: Regioselectivity in the Heck reaction (i.e., whether the coupling occurs at the α- or β-position of the alkene) is influenced by a combination of steric and electronic factors.[2][5]
-
Ligand Choice: The size and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands often favor the formation of the linear product by directing the insertion of the olefin to the less substituted carbon of the double bond.[6][7]
-
Alkene Substitution: The electronic nature of the alkene plays a significant role. Electron-withdrawing groups on the alkene generally favor the formation of the linear product, while electron-donating groups can lead to the branched isomer.[5][6]
-
Reaction Pathway: The reaction can proceed through a neutral or a cationic pathway, which can influence regioselectivity. The choice of halide (or triflate) and the presence of additives like silver salts can direct the reaction down one of these pathways.[8][9]
Q3: What is the cause of palladium black formation and how can I prevent it?
A3: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition and deactivation.[6] This is often caused by:
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of catalyst decomposition.[6]
-
Ligand Degradation: The phosphine ligands that stabilize the palladium(0) active species can degrade under the reaction conditions, leading to catalyst precipitation.[6]
-
Unfavorable Ligand-to-Metal Ratio: An incorrect ratio of ligand to palladium can lead to coordinatively unsaturated and unstable palladium species that are prone to decomposition.[7]
To prevent this, consider using more robust ligands (e.g., N-heterocyclic carbenes), running the reaction at the lowest effective temperature, and optimizing the ligand-to-palladium ratio.[6][7]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Issue 1: Low to No Product Yield
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Catalyst Inhibition by Pyridine Nitrogen | The pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1] Solution: Temporarily protect the pyridine nitrogen with a protecting group to prevent coordination. Alternatively, using bulky ligands on the palladium can sterically disfavor pyridine binding.[1] |
| Inactive Catalyst Precursor | The active Pd(0) species is often generated in situ from a Pd(II) precursor.[10] If this reduction is inefficient, the catalytic cycle will not initiate. Solution: Ensure your Pd(II) precursor, such as Pd(OAc)₂, is effectively reduced. The presence of phosphine ligands often facilitates this reduction.[10] Consider using a direct Pd(0) source like Pd(PPh₃)₄.[8] |
| Poor Oxidative Addition | The C-X bond of the halopyridine may not be readily cleaved by the Pd(0) catalyst.[11] Reactivity generally follows the trend I > Br > Cl. Solution: If using a chloropyridine, consider switching to the corresponding bromopyridine or iodopyridine. For less reactive halides, employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can promote the oxidative addition step.[1][12] |
| Decomposition of the Catalyst | As mentioned in the FAQs, high temperatures or ligand instability can lead to the formation of inactive palladium black.[6] Solution: Screen lower reaction temperatures. Employ more robust ligands such as N-heterocyclic carbenes (NHCs) or consider phosphine-free catalyst systems if applicable.[6][12] |
| Presence of Water or Oxygen | Moisture can lead to hydrodehalogenation, a side reaction where the halopyridine is reduced instead of coupled.[6] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Solution: Ensure all solvents and reagents are scrupulously dried and degassed. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Poor Regioselectivity (Mixture of Linear and Branched Products)
Controlling Factors & Optimization Strategies
| Controlling Factor | Explanation & Optimization Strategy |
| Ligand Sterics and Electronics | The ligand plays a crucial role in dictating the regiochemical outcome.[13] Strategy: To favor the linear product , use bulky phosphine ligands (e.g., P(t-Bu)₃) or bidentate ligands with a large bite angle (e.g., Xantphos).[6][8] These sterically demanding ligands encourage the palladium-aryl group to add to the less hindered terminal carbon of the alkene. For the branched product , less bulky ligands may be more suitable. |
| Alkene Substituent Effects | Electron-withdrawing groups (EWGs) on the alkene (e.g., acrylates, acrylonitrile) strongly favor the formation of the linear isomer due to electronic effects during the migratory insertion step.[6] Electron-donating groups (EDGs) can sometimes favor the branched product. Strategy: If your substrate allows, choose an alkene with appropriate electronic properties to direct the desired regioselectivity. |
| Reaction Pathway (Neutral vs. Cationic) | The Heck reaction can proceed through different catalytic cycles. The neutral pathway, common with aryl bromides and iodides, is often governed by sterics. The cationic pathway, favored by aryl triflates or by adding silver salts to reactions with aryl halides, is more influenced by electronics.[5][9] Strategy: To influence the pathway, consider changing the leaving group on your pyridine (e.g., from -Br to -OTf). The addition of silver salts (e.g., Ag₃PO₄) can also promote the cationic pathway and may improve regioselectivity in some cases.[6][9] |
Issue 3: Formation of Side Products
Common Side Reactions and Mitigation
| Side Product | Cause & Mitigation Strategy |
| Hydrodehalogenation Product | The halopyridine is reduced, replacing the halogen with a hydrogen atom. This is often caused by the presence of water or other proton sources.[6] Mitigation: Use anhydrous solvents and reagents. Ensure the base used is not a source of protons. |
| Alkene Isomerization | The double bond in the product can migrate to a different position. This can occur after the β-hydride elimination step if the resulting palladium-hydride species re-adds to the product alkene.[5] Mitigation: The addition of a base is crucial for the reductive elimination of HX from the palladium-hydride intermediate, which regenerates the active Pd(0) catalyst and prevents re-addition.[5][10] Using silver salts can also minimize alkene isomerization.[14] |
| Dimerization of the Alkene | The alkene coupling partner reacts with itself. Mitigation: This can sometimes be suppressed by slowly adding the alkene to the reaction mixture to maintain a low concentration. |
Part 3: Experimental Protocols & Visualizations
General Protocol for a Heck Reaction with a Substituted Bromopyridine
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
Substituted bromopyridine (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02-0.05 equiv)
-
Phosphine ligand (e.g., P(o-tolyl)₃; 0.04-0.10 equiv)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃); 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the substituted bromopyridine, palladium(II) acetate, and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base and the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Heck Catalytic Cycle
The following diagram illustrates the key steps in the neutral Heck catalytic cycle.
Sources
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- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. reddit.com [reddit.com]
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- 7. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
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- 14. people.uniurb.it [people.uniurb.it]
Preventing homocoupling byproducts in Suzuki-Miyaura reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with reaction byproducts. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing specifically on the prevention and mitigation of homocoupling side reactions.
Frequently Asked Questions (FAQs): Understanding the Roots of Homocoupling
This section addresses the fundamental principles behind the formation of homocoupling byproducts.
Q1: What exactly is "homocoupling" in the context of a Suzuki-Miyaura reaction?
Homocoupling refers to the undesired self-coupling of the organoboron reagent (e.g., two boronic acids) to form a symmetrical biaryl (Ar-Ar) or a related dimer. This side reaction consumes your valuable starting material, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates downstream purification efforts.
Q2: What are the primary chemical pathways that lead to boronic acid homocoupling?
While the desired Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, homocoupling arises from distinct, competing pathways. The most prevalent mechanisms are:
-
Oxygen-Mediated Oxidative Coupling: This is the most common cause. If molecular oxygen (O₂) is present in the reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) complex can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[2] The presence of air or incomplete degassing is a major contributor to this pathway.[1][3]
-
Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to the catalytically active Pd(0) form. One pathway for this reduction is the homocoupling of two boronic acid molecules, which effectively serves as a sacrificial reductant.[4] This can lead to a burst of homocoupling product at the beginning of the reaction.
-
Protonolysis/Second Transmetalation: In some specific cases, particularly with sterically hindered or electronically distinct substrates, an alternative mechanism can occur. This involves a sequence of protonolysis and a second transmetalation event that can lead to homocoupling even under rigorously anaerobic conditions.[5][6]
Q3: How does my choice of palladium source impact the likelihood of homocoupling?
The choice of palladium is critical. As explained above, starting directly with a Pd(II) source necessitates an in situ reduction step that can be facilitated by the homocoupling of your boronic acid.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often bench-stable and economical but carry a higher intrinsic risk of promoting homocoupling during the initial activation phase.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources enter the catalytic cycle directly as the active Pd(0) species, bypassing the need for a reductive activation step. This can significantly reduce the initial formation of homocoupling byproducts. However, they are often more sensitive to air and must be handled under inert conditions to prevent oxidation to Pd(II).
-
Modern Precatalysts (e.g., Buchwald G3/G4, PEPPSI™): These are advanced Pd(II) complexes designed for clean and efficient generation of the active Pd(0) catalyst upon activation, often minimizing the side reactions associated with traditional Pd(II) salts.
Visualizing the Reaction: Catalytic Cycles and Competing Pathways
To effectively troubleshoot, it is essential to visualize the desired reaction pathway in contrast to the side reactions.
Caption: Suzuki-Miyaura cycle vs. a common O₂-mediated homocoupling pathway.
Troubleshooting Guide: From Problem to Solution
This section provides direct answers and actionable protocols for common experimental issues related to homocoupling.
Q1: "My primary byproduct is the homodimer of my boronic acid, even though I set up the reaction under an argon balloon. What is the most likely cause and the most effective solution?"
Root Cause: The most probable culprit is residual oxygen. A simple argon or nitrogen balloon often provides insufficient protection against oxygen, as it doesn't actively remove dissolved oxygen from your solvents and reagents.[1][3] Even parts-per-million levels of O₂ can be enough to oxidize the Pd(0) catalyst and initiate the homocoupling cycle.[1]
Solution: Implement a rigorous degassing protocol. Subsurface sparging (bubbling an inert gas directly through the solvent) is far more effective than simply maintaining a static inert headspace.
Troubleshooting Protocol 1: Rigorous Reaction Degassing
-
Assemble Glassware: Assemble your reaction flask with a stir bar and a septum.
-
Add Solids: Add your aryl halide, boronic acid derivative, base, and ligand (if solid) to the flask.
-
Seal and Purge: Seal the flask with the septum and perform 3-5 vacuum/inert gas backfill cycles to remove the bulk of the oxygen from the flask.
-
Add Solvents: Add your reaction solvents via syringe.
-
Subsurface Sparge: Insert a long needle connected to your inert gas line so that its tip is below the surface of the solvent. Insert a second, shorter needle to act as a vent.
-
Bubble Gas: Bubble the inert gas (Argon or Nitrogen) through the stirred solution for 15-30 minutes. The vigorous bubbling will displace dissolved oxygen.
-
Add Catalyst: After sparging, remove the needles and quickly add your palladium catalyst (or a solution of it in degassed solvent) against a positive pressure of inert gas.
-
Heat: Begin heating the reaction to the desired temperature.
For particularly sensitive reactions, adding a mild reducing agent like potassium formate can help "scavenge" any Pd(II) species that may form, further suppressing homocoupling.[1][7]
Q2: "I observe a lot of homocoupling product immediately after adding my Pd(OAc)₂ catalyst, but the reaction then proceeds. How can I prevent this initial byproduct formation?"
Root Cause: You are observing the in situ reduction of your Pd(II) precatalyst to Pd(0) via the sacrificial homocoupling of your boronic acid. This is a common issue with simple Pd(II) salts.
Solutions:
-
Switch to a Pd(0) Source: The most direct solution is to use a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the need for the initial reduction step.
-
Use an Advanced Precatalyst: Modern Buchwald or PEPPSI-type precatalysts are designed for cleaner activation to Pd(0), minimizing this specific side reaction.
-
Pre-heat Before Boronic Acid Addition: A procedural modification can also work. Heat the mixture of your aryl halide, base, ligand, and Pd(II) catalyst for a short period (10-15 minutes) before adding the boronic acid.[3] This can allow the Pd(II) to be reduced by other components in the mixture (like a phosphine ligand or solvent impurities) rather than your primary nucleophile.
Q3: "Can my choice of ligand and base affect the amount of homocoupling?"
Root Cause: Absolutely. The ligand and base are not passive players; they critically influence the rates of every step in the catalytic cycle.[8][9][10] An improper choice can slow the desired cross-coupling pathway, giving the homocoupling side reaction more opportunity to occur.
Solutions & Optimization:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for suppressing homocoupling.[11] These ligands promote the final, desired reductive elimination step, accelerating the turnover of the catalytic cycle and outcompeting the kinetics of the homocoupling pathway.[4]
-
Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic borate species.[8][9][12] However, the base can also influence the concentration of palladium-hydroxide species, which can participate in side reactions. Weak bases or an insufficient amount of base can lead to slow transmetalation, stalling the catalyst and making it susceptible to side reactions. Conversely, an overly strong base can sometimes promote undesired pathways. A screen of bases is often warranted.
Table 1: General Guide to Ligand and Base Selection for Minimizing Homocoupling
| Parameter | Recommended Choices | Rationale & Causality |
| Ligands | Bulky Biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Steric bulk accelerates the reductive elimination of the desired product, increasing catalytic turnover and minimizing the lifetime of intermediates that could enter homocoupling pathways.[5][11] |
| N-Heterocyclic Carbenes (NHCs, e.g., IPr) | Strong σ-donating ability stabilizes the Pd(0) state and can accelerate oxidative addition, keeping the catalytic cycle moving efficiently.[11] | |
| Bases | Potassium Phosphate (K₃PO₄) | Often considered a good general base. It is strong enough to promote borate formation without being overly harsh, which can degrade sensitive substrates or catalysts. |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Effective and widely used bases. The choice may depend on substrate solubility and reactivity.[11] | |
| Potassium Fluoride (KF) | A milder, non-nucleophilic base that can be effective, especially for substrates with base-labile functional groups.[12] |
Experimental Protocols & Workflow Visualization
Protocol 2: General Procedure for a Suzuki-Miyaura Reaction Optimized to Minimize Homocoupling
This protocol incorporates best practices for researchers aiming for high-yield, clean reactions.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv), and the phosphine ligand (1.1-1.2 mol% relative to Pd).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., dioxane, THF, or toluene, often with 10-20% water) via syringe.[5][11] Perform subsurface sparging with argon or nitrogen for 20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Introduction: While maintaining a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.5-1.0 mol% Pd). If using a solid, add it quickly via a powder funnel under a strong flow of inert gas.
-
Reaction: Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 60-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting homocoupling.
References
-
Duc, G., et al. (2010). The Role of the Base in the Mechanism of the Suzuki Coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & DeBleeckere, K. L. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Smith, C. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Nolan, S. P., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
MDPI. (2019). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
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Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? [Link]
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MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
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Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of the American Chemical Society. [Link]
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Huang, W., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
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Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
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MDPI. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
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ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]
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Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-Bromo-6-chloro-2-methylpyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-6-chloro-2-methylpyridine, a substituted pyridine derivative of interest in medicinal and agrochemical research.[1][2] We will explore the predicted spectral features, the rationale behind the chemical shifts and coupling patterns, and compare the utility of ¹H NMR with other common analytical techniques for the comprehensive characterization of this molecule.
The Structural Landscape of this compound
This compound (CAS 132606-40-7) is a heterocyclic compound with a molecular formula of C₆H₅BrClN and a molecular weight of 206.47 g/mol .[1][3] Its structure, featuring a pyridine ring substituted with a methyl group, a bromine atom, and a chlorine atom, presents a distinct electronic environment that is well-suited for ¹H NMR analysis. The strategic placement of these substituents gives rise to a unique spectral fingerprint, which, when correctly interpreted, provides unequivocal confirmation of its chemical identity.
Predicting the ¹H NMR Spectrum: A First Principles Approach
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, we can construct a highly accurate predicted spectrum based on fundamental NMR principles and empirical data from analogous compounds. The predicted spectrum is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~ 7.7 - 7.9 | Doublet (d) | ~ 8.0 |
| H-5 | ~ 7.2 - 7.4 | Doublet (d) | ~ 8.0 |
| -CH₃ | ~ 2.5 - 2.7 | Singlet (s) | N/A |
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
Justification of Predicted Chemical Shifts and Multiplicities
The predicted chemical shifts are derived from the known substituent effects on the pyridine ring. The two aromatic protons, H-4 and H-5, are coupled to each other, resulting in a pair of doublets. The methyl group protons are not coupled to any other protons and will therefore appear as a singlet.
To understand the basis for these predictions, let's consider the ¹H NMR data of simpler, related pyridine derivatives:
| Compound | Proton | Chemical Shift (ppm) |
| 3-Methylpyridine | H-4 | 7.457 |
| H-5 | 7.161 | |
| -CH₃ | 2.320 | |
| 3-Bromopyridine | H-4 | 7.804 |
| H-5 | 7.190 |
Table 2: Experimental ¹H NMR Chemical Shifts for 3-Methylpyridine and 3-Bromopyridine in CDCl₃.[4]
The electron-withdrawing nature of the bromine and chlorine atoms in this compound will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine. The methyl group is electron-donating, which would typically cause a slight shielding effect. By comparing the data for the simpler analogues, we can infer the likely positions of the proton signals for our target molecule.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound relies on a combination of analytical methods.
| Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR | Number and electronic environment of carbon atoms. | Complementary to ¹H NMR, providing a complete picture of the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and can provide structural clues through fragmentation analysis. |
| Infrared (IR) Spectroscopy | Presence of functional groups and bond vibrations. | Provides information on the types of bonds present (e.g., C-H, C=N, C-Cl, C-Br) but does not give detailed connectivity information. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | The "gold standard" for structural determination, but requires a suitable single crystal. |
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
For instance, the IR spectrum of the related isomer, 3-bromo-2-chloro-6-methylpyridine, shows characteristic peaks for C-H stretching, C=N and C=C stretching in the aromatic ring, and C-Cl and C-Br stretching vibrations.[5] This information, while useful, does not provide the detailed atom-to-atom connectivity that is readily available from a ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Conclusion
The ¹H NMR spectral analysis of this compound provides a wealth of structural information that is essential for its unambiguous identification. By understanding the principles of chemical shifts and coupling constants, and by comparing the predicted spectrum with data from related compounds, researchers can confidently assign the structure of this important heterocyclic molecule. While other analytical techniques provide valuable complementary data, ¹H NMR remains a primary and indispensable tool for the structural elucidation of organic compounds in a research and development setting.
References
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4487. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-2-chloro-6-methylpyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 132606-40-7. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]
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A Senior Application Scientist's Guide to Interpreting the 13C NMR Chemical Shifts of 3-Bromo-6-chloro-2-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of accelerated discovery. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and powerful window into the carbon framework of a molecule. This guide offers an in-depth, comparative analysis of the 13C NMR chemical shifts for 3-bromo-6-chloro-2-methylpyridine, a polysubstituted pyridine derivative. Our approach moves beyond simple spectral reporting, focusing instead on a logical, stepwise interpretation of substituent effects, supported by experimental data from simpler, analogous compounds. This methodology not only validates the spectral assignment for the target molecule but also serves as a practical framework for interpreting complex spectra of related compounds.
The Foundational Principles: Understanding Substituent Effects in Pyridine Systems
The 13C NMR spectrum of a substituted pyridine is a sensitive reflection of its electronic environment. The chemical shift of each carbon atom is influenced by the interplay of inductive and resonance effects imparted by the substituents, as well as the inherent electron-withdrawing nature of the nitrogen atom in the ring. The parent pyridine molecule serves as our fundamental reference point.
Table 1: Experimental 13C NMR Chemical Shifts of Pyridine and Key Monosubstituted Derivatives (in CDCl3)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other (ppm) |
| Pyridine | 149.6 | 123.7 | 135.9 | 123.7 | 149.6 | - |
| 2-Methylpyridine | 157.7 | 122.5 | 136.2 | 121.7 | 149.2 | 24.6 (CH3) |
| 3-Bromopyridine | 150.3 | 120.5 | 138.8 | 124.2 | 147.6 | - |
| 2-Chloropyridine | 152.0 | 124.5 | 139.1 | 123.2 | 144.1 | - |
Note: Data for pyridine, 2-methylpyridine, 3-bromopyridine, and 2-chloropyridine are sourced from experimental spectra.
A methodical analysis of these simpler systems allows us to deconstruct the electronic contributions of each substituent—methyl, bromo, and chloro—which we can then apply to our target molecule.
Deconstructing the Spectrum: A Stepwise Comparative Analysis
To confidently assign the 13C NMR signals of this compound, we will build upon the foundational data by examining the incremental effects of each substituent.
Predicted 13C NMR Chemical Shifts for this compound
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 156.4 |
| C3 | 119.9 |
| C4 | 140.3 |
| C5 | 122.8 |
| C6 | 150.8 |
| CH3 | 22.7 |
Analysis of Substituent Effects:
-
The Methyl Group at C2: The introduction of an electron-donating methyl group at the C2 position, as seen in 2-methylpyridine, causes a significant downfield shift of the ipso-carbon (C2) to ~157.7 ppm and a slight shielding (upfield shift) of the para-carbon (C5) to ~121.7 ppm. This is a classic example of the methyl group's electronic influence.
-
The Bromo Group at C3: In 3-bromopyridine, the electronegative bromine atom induces a strong shielding effect on the ipso-carbon (C3), shifting it upfield to ~120.5 ppm. This is a characteristic "heavy atom effect" where the large electron cloud of bromine influences the shielding of the directly attached carbon. The ortho-carbons (C2 and C4) are deshielded, shifting downfield to 150.3 ppm and 138.8 ppm, respectively.
-
The Chloro Group at C6: The chloro group is highly electronegative and exerts a strong inductive electron-withdrawing effect. In 2-chloropyridine, the ipso-carbon (C2) is shifted downfield to ~152.0 ppm. We can extrapolate that a chloro group at C6 in our target molecule will similarly deshield C6.
Synthesizing the Data: Assigning the Spectrum of this compound
By combining these individual substituent effects, we can now interpret the predicted chemical shifts for this compound with a high degree of confidence.
-
C2 (Predicted: 156.4 ppm): This carbon is deshielded by the adjacent nitrogen and the attached methyl group, but slightly shielded by the ortho-bromo substituent. The dominant effect is the methyl group, leading to a downfield shift similar to that in 2-methylpyridine.
-
C3 (Predicted: 119.9 ppm): The ipso-carbon to the bromine atom experiences a significant upfield shift due to the heavy atom effect, consistent with the value observed in 3-bromopyridine.
-
C4 (Predicted: 140.3 ppm): This carbon is ortho to the bromo group and meta to the chloro group, both of which are electron-withdrawing. This results in a notable downfield shift.
-
C5 (Predicted: 122.8 ppm): Positioned meta to the bromo group and ortho to the chloro group, this carbon's chemical shift is primarily influenced by the electron-withdrawing chloro substituent, leading to a downfield shift from the typical pyridine C3/C5 value.
-
C6 (Predicted: 150.8 ppm): Directly attached to the electronegative chlorine and adjacent to the nitrogen, this carbon is significantly deshielded and shifted downfield.
-
CH3 (Predicted: 22.7 ppm): The chemical shift of the methyl group is in the expected aliphatic region, slightly deshielded due to its attachment to the aromatic ring.
The following diagram illustrates the interplay of these substituent effects on the pyridine ring.
Caption: Substituent effects on the 13C NMR chemical shifts of the pyridine ring.
Experimental Protocol: A Self-Validating System for 13C NMR Data Acquisition
To ensure the generation of high-quality, reproducible 13C NMR data, the following standardized protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data integrity.
1. Sample Preparation:
- Accurately weigh 20-50 mg of the analytical sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the solvent is of high purity to avoid extraneous signals.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
- Use a high-field NMR spectrometer (≥400 MHz for 1H) for optimal sensitivity and dispersion.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve excellent homogeneity, as evidenced by a sharp, symmetrical solvent peak.
- Calibrate the 90° pulse width for the 13C channel.
3. Data Acquisition:
- Acquire a standard proton-decoupled 13C NMR spectrum.
- Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
- Use a spectral width that encompasses the entire expected range of chemical shifts (typically 0-220 ppm).
- Set an appropriate relaxation delay (D1) to allow for full relaxation of all carbon nuclei, ensuring accurate integration if required (though routine 13C NMR is generally not quantitative).
The following workflow diagram outlines this robust data acquisition process.
Caption: Standardized workflow for acquiring high-quality 13C NMR spectra.
Conclusion
The interpretation of the 13C NMR spectrum of this compound is a prime example of how a systematic, comparative approach can unravel the complexities of polysubstituted aromatic systems. By leveraging experimental data from simpler, well-characterized analogues, we can confidently assign the signals in a predicted spectrum and understand the nuanced electronic interplay of multiple substituents. This guide provides not only a detailed analysis of the title compound but also a robust, field-proven methodology for scientists engaged in the structural characterization of novel chemical entities.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRDB.org . An open-source database for NMR spectral data. [Link]
- Breitmaier, E., & Voelter, W. (1987).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. John Wiley & Sons.
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 3-Bromo-6-chloro-2-methylpyridine
This guide presents a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-6-chloro-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of how this molecule behaves under mass spectrometric analysis. By comparing its fragmentation to related compounds and grounding the predictions in established chemical principles, this guide serves as a crucial tool for structural elucidation and compound identification.
Introduction: The Analytical Challenge of Halogenated Pyridines
This compound (C₆H₅BrClN) is a substituted pyridine, a structural motif common in pharmaceuticals and agrochemicals.[1][2][3] Its unambiguous identification in complex matrices is critical. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of such volatile organic compounds. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•) which is often energetically unstable.[4] This unstable ion undergoes a series of predictable fragmentation reactions, creating a unique mass spectrum that serves as a molecular fingerprint.[5][6]
This guide will deconstruct the expected fragmentation cascade of this compound. The analysis is built upon the well-documented fragmentation behaviors of its core components: the pyridine ring, methyl substitution, and halogen substituents.[7][8]
Scientific Foundation: Principles of Fragmentation
The fragmentation of the molecular ion is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses.[4][6] For this compound, the key structural features influencing fragmentation are:
-
Pyridine Ring: As an aromatic heterocycle, the pyridine ring is relatively stable, typically resulting in a prominent molecular ion peak in the mass spectrum.[8] Common fragmentation includes the loss of hydrogen cyanide (HCN).
-
Methyl Group: Alkyl-substituted aromatic rings often undergo benzylic cleavage. For 2-methylpyridine (2-picoline), the predominant initial fragmentation is the loss of a hydrogen atom to form a highly stable pyridylmethyl cation, which can rearrange into a tropylium-like structure.[9][10][11]
-
Halogen Substituents (Br and Cl): The presence of bromine and chlorine is immediately identifiable due to their distinct isotopic patterns. Chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%), producing an M/M+2 peak ratio of approximately 3:1 for any fragment containing a chlorine atom. Bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in an M/M+2 peak ratio of nearly 1:1 for bromine-containing fragments.[12][13] The carbon-halogen bond is also a prime site for cleavage, with the weaker C-Br bond more likely to break than the C-Cl bond.[14]
Predicted Fragmentation Pathway of this compound
The molecular weight of this compound is 206.47 g/mol .[1][2] The fragmentation cascade begins with the molecular ion.
The Molecular Ion (M+•)
The molecular ion peak is expected to be a cluster around m/z 205, 207, 209, and 211 . This complex pattern arises from the isotopic contributions of both bromine and chlorine. The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes, [C₆H₅⁷⁹Br³⁵ClN]+• (m/z 205). The relative intensities of the M, M+2, and M+4 peaks are predicted to be approximately 3:4:1, a highly diagnostic signature for a compound containing one bromine and one chlorine atom.[12]
Primary and Secondary Fragmentation
The initial fragmentation events are a competition between cleavage at the methyl group and the carbon-halogen bonds.
-
Loss of a Bromine Radical (•Br): This is anticipated to be a major fragmentation pathway due to the lability of the C-Br bond. This leads to a significant fragment ion at m/z 126/128 .
-
[M - ⁷⁹Br]⁺ → m/z 126
-
This fragment, [C₆H₅³⁵ClN]⁺, will still exhibit the characteristic 3:1 isotopic ratio for chlorine at m/z 126 and 128.
-
-
Loss of a Hydrogen Radical (•H): Similar to 2-picoline, benzylic cleavage with the loss of a hydrogen atom from the methyl group is a highly favorable process, leading to a stable cation.
-
[M - H]⁺ → m/z 204/206/208
-
This fragment is expected to be prominent and will retain the full isotopic signature of both halogens.
-
-
Loss of a Chlorine Radical (•Cl): While less favorable than bromine loss, cleavage of the C-Cl bond will also occur.
-
[M - ³⁵Cl]⁺ → m/z 170/172
-
This fragment, [C₆H₅⁷⁹BrN]⁺, will show the characteristic 1:1 isotopic pattern for bromine at m/z 170 and 172.
-
-
Secondary Fragmentation: The primary fragment ions will undergo further dissociation. For instance, the [M-Br]⁺ ion (m/z 126) can subsequently lose a chlorine radical to yield an ion at m/z 91 , or lose hydrogen cyanide (HCN) to produce an ion at m/z 99/101 .
The predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Summary of Predicted Key Fragments
The following table summarizes the major ions expected in the EI mass spectrum of this compound. The m/z values correspond to fragments containing the most abundant isotopes (⁷⁹Br, ³⁵Cl).
| m/z (Nominal) | Proposed Formula | Proposed Structure/Fragment Identity | Comments |
| 205/207/209 | [C₆H₅BrClN]⁺• | Molecular Ion | Exhibits a complex isotopic pattern characteristic of one Br and one Cl atom. |
| 204/206/208 | [C₆H₄BrClN]⁺ | [M - H]⁺ | Result of favorable benzylic cleavage of a hydrogen from the methyl group. |
| 170/172 | [C₆H₅BrN]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. Shows 1:1 isotopic pattern for Br. |
| 126/128 | [C₆H₅ClN]⁺ | [M - Br]⁺ | Major fragment due to the loss of a bromine radical. Shows 3:1 isotopic pattern for Cl. |
| 99/101 | [C₅H₄Cl]⁺ | [M - Br - HCN]⁺ | Loss of hydrogen cyanide from the m/z 126 fragment. |
| 91 | [C₆H₅N]⁺ | [M - Br - Cl]⁺ | Loss of both halogen radicals. |
Recommended Experimental Protocol: GC-MS Analysis
To validate these predictions and acquire a mass spectrum, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the recommended analytical platform.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
-
Include a solvent blank and a standard of a known compound (e.g., octane) to verify system performance.
GC-MS Operating Conditions
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
The workflow for this experimental setup is illustrated below.
Caption: Standard workflow for the GC-EI-MS analysis of a semi-volatile organic compound.
Conclusion and Comparative Insights
The predicted mass spectrum of this compound is rich with structural information. The most diagnostic features are the molecular ion cluster (m/z 205-211) confirming the elemental composition, and the prominent fragment at m/z 126/128, indicating the preferential loss of the bromine atom.
Compared to its parent, 2-methylpyridine, which primarily loses a hydrogen atom, the fragmentation of this compound is dominated by the weaker C-X bonds. The presence of two different halogens creates competing fragmentation pathways and complex isotopic patterns that, while challenging, provide a high degree of confidence in structural assignment. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides a robust framework for researchers to identify and characterize this and other halogenated pyridines, accelerating research and development in medicinal and materials chemistry.
References
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link][9][15]
-
FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399). Retrieved from [Link][16]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][17]
-
PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][11]
-
University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link][8]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link][5]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link][4]
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Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link][3]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][6]
-
A-level Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. Retrieved from [Link][14]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link][12]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [Link][13]
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A Comparative Guide to the Reactivity of 3-Bromo-6-chloro-2-methylpyridine and 3,6-dibromo-2-methylpyridine for Researchers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Dihalogenated pyridines are invaluable scaffolds, offering multiple points for functionalization. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct building blocks: 3-Bromo-6-chloro-2-methylpyridine and 3,6-dibromo-2-methylpyridine. By understanding their nuanced differences in reactivity, chemists can make more informed decisions in designing synthetic routes to complex target molecules.
Theoretical Framework: Understanding the Nuances of Reactivity
The reactivity of halogenated pyridines is governed by a combination of electronic and steric factors. The pyridine nitrogen atom is electron-withdrawing, which influences the electron density of the ring and the lability of the carbon-halogen bonds.
In palladium-catalyzed cross-coupling reactions, the generally accepted trend for halogen reactivity is I > Br > Cl > F.[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE), with weaker bonds being more susceptible to oxidative addition by the palladium catalyst. Theoretical studies on halo-heterocycles have shown that C-Cl BDEs are consistently higher than C-Br BDEs by approximately 7.5-11.5 kcal/mol, making the C-Br bond significantly more reactive in this context.[2]
For dihalogenated pyridines, the position of the halogen relative to the nitrogen atom and other substituents also plays a crucial role in determining site selectivity. Halogens in the 2- and 6-positions (α to the nitrogen) are generally more activated towards both cross-coupling and nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing inductive effect of the nitrogen.[3] However, steric hindrance from adjacent substituents, such as the methyl group at the 2-position in the title compounds, can modulate this reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The choice between this compound and 3,6-dibromo-2-methylpyridine will largely depend on the desired final substitution pattern and the required selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4] When considering the two title compounds, the key difference lies in the chemoselectivity.
-
This compound: Due to the significantly lower C-Br bond dissociation energy compared to the C-Cl bond, Suzuki-Miyaura coupling is expected to occur selectively at the 3-position (C-Br bond). This allows for the introduction of an aryl or vinyl group at this position while leaving the 6-chloro substituent available for subsequent transformations, such as a second cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution.
-
3,6-dibromo-2-methylpyridine: This substrate presents a challenge of regioselectivity between two C-Br bonds. The 6-bromo position is electronically activated by its proximity to the pyridine nitrogen. However, the 2-methyl group introduces steric hindrance around the 3-bromo position. In many cases, palladium-catalyzed cross-coupling reactions on dihalopyridines favor the position α to the nitrogen (the 6-position in this case).[3] Therefore, mono-coupling is likely to predominantly yield substitution at the 6-position. Achieving selective coupling at the 3-position would likely require careful selection of ligands and reaction conditions to favor the less sterically hindered site. A study on 3,4,5-tribromo-2,6-dimethylpyridine showed that the order of substitution in Suzuki-Miyaura reactions can be influenced by the nature of the boronic acid, with some evidence of chelation effects.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] The principles of selectivity are similar to those of the Suzuki-Miyaura coupling.
-
This compound: Selective amination is expected to occur at the 3-position, reacting with the C-Br bond. This provides a route to 3-amino-6-chloro-2-methylpyridine derivatives.
-
3,6-dibromo-2-methylpyridine: Similar to the Suzuki coupling, the 6-bromo position is electronically favored for amination. This would lead to the formation of 6-amino-3-bromo-2-methylpyridine derivatives. Selective amination at the 3-position would be challenging and require careful optimization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds.[7] The reactivity trends observed in Suzuki and Buchwald-Hartwig reactions generally hold true for Sonogashira couplings.
-
This compound: Selective coupling of a terminal alkyne is anticipated at the 3-position.
-
3,6-dibromo-2-methylpyridine: Mono-alkinylation is expected to favor the 6-position. Studies on dihalopyridines have shown that high regioselectivity can be achieved in Sonogashira reactions, often favoring the position adjacent to the nitrogen.[8]
Heck Reaction
The Heck reaction couples the aryl halide with an alkene.[9] The site selectivity follows the same principles of oxidative addition, favoring the more reactive C-Br bond and often the position α to the nitrogen.
-
This compound: The Heck reaction would selectively occur at the 3-position.
-
3,6-dibromo-2-methylpyridine: The 6-position is the more likely site for the initial Heck coupling.
Comparative Data Summary
| Reaction Type | This compound | 3,6-dibromo-2-methylpyridine |
| Suzuki-Miyaura | Selective at C3 (C-Br) | Mono-coupling favors C6; regioselectivity can be challenging |
| Buchwald-Hartwig | Selective at C3 (C-Br) | Mono-coupling favors C6; regioselectivity can be challenging |
| Sonogashira | Selective at C3 (C-Br) | Mono-coupling favors C6; regioselectivity can be challenging |
| Heck | Selective at C3 (C-Br) | Mono-coupling favors C6; regioselectivity can be challenging |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important transformation for functionalizing halopyridines. In contrast to palladium-catalyzed reactions, the reactivity order of halogens in SNAr can be F > Cl > Br > I, particularly when the rate-determining step is the initial nucleophilic attack.[10] This is because the more electronegative halogens better stabilize the intermediate Meisenheimer complex. However, when the departure of the leaving group is rate-determining, the order can revert to I > Br > Cl > F.
For the two compounds , SNAr is most likely to occur at the 6-position, which is activated by the pyridine nitrogen.
-
This compound: The 6-chloro substituent is a potential site for SNAr.
-
3,6-dibromo-2-methylpyridine: The 6-bromo substituent is the analogous site for SNAr.
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are generalized procedures and may require optimization for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[4]
Diagram of the Suzuki-Miyaura Experimental Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound or 3,6-dibromo-2-methylpyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyridine, arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
This protocol is a general procedure adaptable for the amination of bromopyridines.[11]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound or 3,6-dibromo-2-methylpyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the halopyridine and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture with vigorous stirring at 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between this compound and 3,6-dibromo-2-methylpyridine is a strategic one that depends on the desired synthetic outcome.
-
For sequential, selective functionalization , this compound is the superior choice. The C-Br bond at the 3-position can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, leaving the C-Cl bond at the 6-position intact for subsequent transformations. This allows for the controlled, stepwise introduction of different functionalities onto the pyridine ring.
-
For introducing the same substituent at two positions or for targeting the 6-position initially , 3,6-dibromo-2-methylpyridine is a suitable substrate. Mono-functionalization will likely occur preferentially at the electronically activated 6-position. Double substitution can be achieved under more forcing conditions.
By understanding the fundamental principles of reactivity and the practical considerations outlined in this guide, researchers can leverage the unique properties of these versatile building blocks to accelerate their synthetic endeavors in the pursuit of novel therapeutics and materials.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2734418, 3-bromo-2-chloro-6-methylpyridine. Available from: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2762946, 3,6-Dibromo-2-methylpyridine. Available from: [Link].
- C. A. G. N. Montalbetti and V. Falque, Tetrahedron, vol. 61, no. 46, pp. 10827-10852, 2005.
-
Wikipedia. Sonogashira coupling. Available from: [Link].
- T. J. Williams, K. A. G. Amador, and D. J. Tantillo, J. Org. Chem., vol. 77, no. 3, pp. 1351-1358, 2012.
- M. L. N. Rao, D. K. Jadhav, and P. S. Kumar, Tetrahedron Lett., vol. 52, no. 43, pp. 5626-5629, 2011.
- J. A. G. Williams, J. Chem. Soc., Perkin Trans. 2, no. 8, pp. 1243-1248, 1995.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
Royal Society of Chemistry. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link].
- A. Suzuki, Angew. Chem. Int. Ed., vol. 50, no. 30, pp. 6722-6737, 2011.
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link].
- J. F. Hartwig, Acc. Chem. Res., vol. 41, no. 11, pp. 1534-1544, 2008.
- P. Pomarański et al., Beilstein J. Org. Chem., vol. 14, pp. 2384-2393, 2018.
-
Wikipedia. Metal–halogen exchange. Available from: [Link].
- R. F. Heck, Org. React., vol. 27, pp. 345-390, 1982.
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- 1. benchchem.com [benchchem.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions of 2,3,5,6-tetrachloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Bromo-6-chloro-2-methylpyridine for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7) is a vital heterocyclic building block, finding extensive application as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] The strategic placement of its bromine, chlorine, and methyl substituents on the pyridine ring offers a versatile platform for a variety of chemical transformations.
This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Sandmeyer Reaction Followed by Electrophilic Bromination
This route commences with the readily available starting material, 2-amino-6-methylpyridine. The synthesis proceeds in two key steps: a Sandmeyer reaction to introduce the chloro group at the 6-position, followed by a regioselective electrophilic bromination at the 3-position.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methylpyridine via Sandmeyer Reaction
-
Procedure: In a well-ventilated fume hood, a solution of 2-amino-6-methylpyridine is prepared in concentrated hydrochloric acid and subsequently cooled to a temperature between 0-5 °C using an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise to the stirred amine hydrochloride solution, ensuring the temperature is maintained below 5 °C to facilitate the formation of the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper. In a separate flask, a solution or suspension of copper(I) chloride in hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution. The reaction mixture is allowed to warm to room temperature and then gently heated to approximately 50-60 °C until the evolution of nitrogen gas ceases. After cooling, the mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-6-methylpyridine. The crude product can be purified by vacuum distillation or column chromatography.
-
Expected Yield: While the exact yield for this specific transformation is not extensively reported, analogous Sandmeyer reactions on similar substrates, such as the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine, have been shown to proceed with yields as high as 95%. It is reasonable to expect a comparable high yield for the chlorination reaction under optimized conditions.
Step 2: Electrophilic Bromination of 2-Chloro-6-methylpyridine
-
Procedure: To a stirred solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., dichloromethane or nitrobenzene) at room temperature, anhydrous aluminum chloride is added in portions. The mixture is stirred to allow for the formation of a complex. Subsequently, a solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., room temperature or slightly elevated). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material. Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice, followed by neutralization with a suitable base. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
-
Expected Yield: Yields for electrophilic bromination of substituted pyridines can vary, but are generally moderate to good, often in the range of 60-80%, depending on the specific conditions and substrate.
Mechanistic Insights
The success of this route hinges on a sound understanding of the underlying reaction mechanisms, which dictate the regioselectivity and efficiency of each step.
The Sandmeyer Reaction: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the desired aryl chloride and regenerating the copper(I) catalyst.
Caption: Mechanism of the Sandmeyer Reaction.
Electrophilic Bromination of Substituted Pyridines: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. Electrophilic substitution, when it occurs, preferentially takes place at the 3- and 5-positions to avoid the formation of an unstable cationic intermediate with the positive charge on the nitrogen atom.
In the case of 2-chloro-6-methylpyridine, the methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The directing effects of both substituents, along with the inherent preference for 3- and 5-substitution of the pyridine ring, converge to strongly favor bromination at the 3-position.
Route 2: Sequential Halogenation of 2-Methylpyridine
An alternative approach begins with the more fundamental starting material, 2-methylpyridine (also known as α-picoline). This route involves the sequential introduction of the bromine and chlorine atoms onto the pyridine ring.
Experimental Protocols
Step 1: Bromination of 2-Methylpyridine
-
Procedure: 2-Methylpyridine (46.6 g) is added dropwise to aluminum chloride (200 g), and the mixture is stirred at 100°C. Bromine (40.0 g) is then added dropwise to the mixture at the same temperature over 1 hour, and the stirring is continued for an additional 30 minutes. After cooling, the reaction mixture is poured into ice water, and concentrated hydrochloric acid is added until the mixture becomes acidic. The resulting solution is washed with ethyl acetate, and the aqueous layer is basified with an 8 mol/L aqueous sodium hydroxide solution. After extraction with diethyl ether, the extract is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane-diethyl ether=10:1) to give 3-bromo-2-methylpyridine as a colorless oil.
-
Reported Yield: This procedure has a reported yield of 12%.[4] This low yield is a significant drawback of this initial step.
Step 2: Chlorination of 3-Bromo-2-methylpyridine
-
Expected Yield: The yields for such high-temperature, vapor-phase halogenations can be variable and are highly dependent on the optimization of reaction conditions, including temperature, flow rates, and catalyst choice. It is anticipated that a moderate yield could be achieved after careful optimization.
Mechanistic Insights
The regioselectivity of the initial bromination step is governed by the electronic properties of the 2-methylpyridine ring. The methyl group is an activating group and directs electrophiles to the ortho and para positions (3- and 5-positions). The pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. The combination of these effects leads to a mixture of brominated products, with the 3-bromo and 5-bromo isomers being the major products, which contributes to the low yield of the desired 3-bromo-2-methylpyridine after separation.
The subsequent chlorination at the 6-position is challenging due to the deactivating effect of both the pyridine nitrogen and the bromine substituent. High temperatures are typically required to overcome this deactivation and achieve substitution at the relatively unreactive 6-position.
Caption: Overview of the two synthetic routes.
Comparative Analysis
| Feature | Route 1: Sandmeyer & Bromination | Route 2: Sequential Halogenation |
| Starting Material | 2-Amino-6-methylpyridine | 2-Methylpyridine |
| Number of Steps | 2 | 2 |
| Overall Yield | Potentially High (estimated >70%) | Low (estimated <10%) |
| Regioselectivity | High in both steps | Low in the initial bromination step |
| Reaction Conditions | Mild to moderate temperatures | High temperatures required for chlorination |
| Scalability | Sandmeyer reactions can be scaled with appropriate safety considerations. | High-temperature gas-phase reactions can be challenging to scale. |
| Safety Considerations | Diazonium salts can be explosive if isolated; in-situ use is standard. Bromine and AlCl₃ are corrosive. | Bromine and AlCl₃ are corrosive. High-temperature, gas-phase reactions require specialized equipment and safety protocols. |
Conclusion and Recommendations
Based on the available data and established chemical principles, Route 1, employing a Sandmeyer reaction followed by electrophilic bromination, presents a more advantageous and practical approach for the synthesis of this compound. The primary benefits of this route are the anticipated higher overall yield and the excellent regioselectivity of both reaction steps. The use of a readily available starting material and relatively mild reaction conditions further enhance its appeal for laboratory-scale synthesis and potential scale-up.
In contrast, Route 2 suffers from a significant drawback in its initial bromination step, which exhibits low regioselectivity and consequently a very low yield of the desired intermediate. The subsequent high-temperature chlorination step also introduces challenges related to reaction control and scalability.
For researchers requiring a reliable and efficient synthesis of this compound, focusing on the optimization of Route 1 is the recommended course of action. The well-understood mechanisms and predictable outcomes of the Sandmeyer and electrophilic bromination reactions provide a solid foundation for achieving high yields of this valuable chemical intermediate.
References
- Exploring this compound: A Versatile Chemical Intermedi
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-2-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of heterocyclic building blocks is paramount. 3-Bromo-6-chloro-2-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a unique spectroscopic fingerprint due to the interplay of its substituents on the pyridine ring.[1][2] This guide provides an in-depth analysis of the spectroscopic data for this compound and compares it with structurally related alternatives to aid in its identification and differentiation.
The strategic placement of a bromine atom, a chlorine atom, and a methyl group on the pyridine scaffold creates a molecule with distinct electronic and steric properties, making it a versatile precursor in synthetic chemistry.[2] Understanding its characteristic spectroscopic signatures is crucial for reaction monitoring, quality control, and final product verification.
The Spectroscopic Signature: Unraveling the Structure
A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic environment within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the methyl protons and two doublets for the aromatic protons on the pyridine ring.
-
Methyl Protons (-CH₃): The methyl group at the 2-position is adjacent to the nitrogen atom, which deshields the protons, causing them to resonate at a characteristic downfield shift.
-
Aromatic Protons (H-4 and H-5): The two remaining protons on the pyridine ring are adjacent to each other and will appear as a pair of doublets due to spin-spin coupling. The electron-withdrawing effects of the bromine and chlorine atoms will influence their precise chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms. The chemical shifts are significantly influenced by the attached substituents. The carbons directly bonded to the electronegative bromine and chlorine atoms will be shifted downfield.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
Data Presentation: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Proton | 7.6 - 7.8 | Doublet (d) | H-4 or H-5 |
| Aromatic Proton | 7.2 - 7.4 | Doublet (d) | H-4 or H-5 |
| Methyl Protons | 2.5 - 2.7 | Singlet (s) | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Quaternary Carbon | 155 - 160 | C-2 |
| Quaternary Carbon | 148 - 152 | C-6 |
| Methine Carbon | 140 - 145 | C-4 |
| Methine Carbon | 125 - 130 | C-5 |
| Quaternary Carbon | 115 - 120 | C-3 |
| Methyl Carbon | 22 - 26 | -CH₃ |
Rationale Behind Predicted Shifts: The electron-withdrawing nature of the nitrogen, bromine, and chlorine atoms deshields the ring protons and carbons, causing them to resonate at lower field (higher ppm values). The methyl group is a weak electron-donating group, which slightly shields the ring.
Visualizing the Connectivity:
Caption: Molecular structure of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the presence of two halogen atoms with distinct isotopic patterns (Bromine: ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio; Chlorine: ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic molecular ion cluster.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A complex cluster of peaks around m/z 205, 207, and 209, reflecting the different isotopic combinations of bromine and chlorine.
-
Loss of a Halogen: Fragmentation may occur through the loss of a bromine atom ([M-Br]⁺) or a chlorine atom ([M-Cl]⁺), leading to significant fragment ions.
-
Loss of Methyl Group: Loss of the methyl radical ([M-CH₃]⁺) is another possible fragmentation pathway.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.
Data Presentation: Predicted Mass Spectrometry Data
| m/z (Predicted) | Possible Fragment | Significance |
| 205/207/209 | [C₆H₅BrClN]⁺ | Molecular Ion Cluster |
| 190/192/194 | [C₅H₂BrClN]⁺ | Loss of -CH₃ |
| 126/128 | [C₆H₅ClN]⁺ | Loss of Br |
| 170/172 | [C₆H₅BrN]⁺ | Loss of Cl |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.
Expected IR Absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -CH₃): ~2850-2950 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.
Comparative Analysis: Differentiating from Alternatives
In a research or manufacturing setting, it is often necessary to distinguish the target compound from structurally similar isomers or byproducts. Here, we compare the spectroscopic data of this compound with two plausible alternatives: 3-Bromo-2-chloro-6-methylpyridine (an isomer) and 3,6-dichloro-2-methylpyridine (a related compound with a different halogen).
Caption: Structural relationship between the target compound and its alternatives.
Spectroscopic Comparison
| Spectroscopic Feature | This compound | 3-Bromo-2-chloro-6-methylpyridine | 3,6-dichloro-2-methylpyridine |
| Molecular Weight | 206.47 g/mol | 206.47 g/mol | 162.02 g/mol |
| ¹H NMR (Aromatic Region) | Two doublets | Two doublets, different chemical shifts | Two doublets, different chemical shifts |
| ¹H NMR (Methyl Signal) | Singlet, ~2.5-2.7 ppm | Singlet, likely at a different shift | Singlet, likely at a different shift |
| Mass Spectrum (M⁺) | m/z 205/207/209 cluster | m/z 205/207/209 cluster | m/z 161/163/165 cluster |
| IR (C-Halogen Region) | Bands for C-Cl and C-Br | Bands for C-Cl and C-Br | Bands for C-Cl only |
Key Differentiating Features:
-
Mass Spectrometry: The most definitive way to distinguish 3,6-dichloro-2-methylpyridine is by its significantly lower molecular weight.
-
NMR Spectroscopy: While the ¹H NMR spectra of the two isomers will both show two doublets and a singlet, the precise chemical shifts of the aromatic protons will differ due to the different positions of the halogens relative to the protons. 2D NMR techniques like COSY and NOESY would be invaluable in definitively assigning the proton signals and thus distinguishing the isomers.
-
IR Spectroscopy: The C-Br stretching vibration typically occurs at a lower frequency than the C-Cl stretch. While overlap can occur, careful analysis of the fingerprint region may help differentiate the compounds.
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. PubChem. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. InnoPharmChem. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-pyridines in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of complex molecular architectures. Pyridine moieties are a ubiquitous structural motif in a vast array of biologically active compounds, making the efficient functionalization of halopyridines a critical endeavor. A pivotal decision in any synthetic strategy is the choice of the halide on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-pyridines in palladium-catalyzed cross-coupling reactions, supported by experimental data, to inform rational substrate selection and optimization of reaction conditions.
The Fundamental Basis of Reactivity: A Mechanistic Perspective
The generally accepted trend in reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is primarily dictated by the rate-determining step in many catalytic cycles: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[2][3] The cleavage of this bond is fundamentally influenced by its strength.
The carbon-chlorine (C-Cl) bond is significantly stronger than the carbon-bromine (C-Br) bond, with average bond dissociation energies of approximately 339 kJ/mol and 276 kJ/mol, respectively.[3] This substantial difference in bond strength means that the oxidative addition of a C-Br bond to a palladium(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond. Consequently, bromo-pyridines are inherently more reactive and typically require milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve high yields.[2]
The activation of the more robust C-Cl bond in chloro-pyridines often necessitates the use of more sophisticated and electron-rich ligands on the palladium catalyst. These ligands enhance the electron density at the metal center, which in turn facilitates the cleavage of the stronger C-Cl bond.
Data-Driven Comparison in Key Cross-Coupling Reactions
The superior reactivity of bromo-pyridines is a consistent theme across various palladium-catalyzed cross-coupling reactions. However, the development of highly active catalyst systems has significantly narrowed the reactivity gap, making the more economical and often more readily available chloro-pyridines viable and attractive substrates.
The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of bromo- and chloro-pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. It is important to note that the data is compiled from different sources, and reaction conditions may not be directly comparable in all cases. Nevertheless, the general trend of higher reactivity for bromo-pyridines is evident.
| Reaction Type | Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [1] |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 96 | [1] |
| Buchwald-Hartwig | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 1 | 99 | [1] |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd[P(o-tol)₃]₂ / CyPF-t-Bu | NaOtBu | Toluene | 100 | 12 | 92 | [1] |
| Heck | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | RT | 24 | 95 | [1] |
| Heck | 4-Chloroacetophenone | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 24 | 92 | [1] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for two of the most common palladium-catalyzed cross-coupling reactions, highlighting the nuances in conditions often required for bromo- and chloro-pyridine substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Halopyridines
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with phenylboronic acid. Note the typically milder conditions for the bromo-pyridine.
Materials:
-
2-Bromopyridine or 2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst:
-
For 2-Bromopyridine: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
For 2-Chloropyridine: Pd₂(dba)₃ (0.02 mmol, 2 mol%) with a suitable ligand such as SPhos (0.08 mmol, 8 mol%)
-
-
Base: K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halopyridine, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (and ligand for the chloro-pyridine) under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture with stirring.
-
For 2-Bromopyridine: 80-90 °C
-
For 2-Chloropyridine: 100-110 °C
-
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Halopyridines
This protocol describes a general procedure for the Buchwald-Hartwig amination of a 3-halopyridine with morpholine. The choice of a more electron-rich and sterically hindered ligand is often crucial for the successful coupling of chloro-pyridines.
Materials:
-
3-Bromopyridine or 3-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst:
-
For 3-Bromopyridine: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a ligand such as Xantphos (0.06 mmol, 6 mol%)
-
For 3-Chloropyridine: A more advanced pre-catalyst such as RuPhos Pd G3 (0.03 mmol, 3 mol%) is recommended.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Solvent: Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst and NaOtBu to an oven-dried Schlenk flask.
-
Add the anhydrous toluene.
-
Add the 3-halopyridine and morpholine via syringe.
-
Seal the flask and heat the reaction mixture with stirring.
-
For 3-Bromopyridine: 90-100 °C
-
For 3-Chloropyridine: 100-120 °C
-
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Process: Catalytic Cycles and Decision Workflow
To further elucidate the underlying principles and aid in practical decision-making, the following diagrams are provided.
Sources
A Comparative Guide to the Computational Analysis of the Electronic Properties of 3-Bromo-6-chloro-2-methylpyridine
Introduction: The Versatility of Substituted Pyridines in Modern Chemistry
Substituted pyridines are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic and steric properties, which can be finely tuned through the strategic placement of various functional groups, make them invaluable scaffolds in organic synthesis. 3-Bromo-6-chloro-2-methylpyridine is a prime example of such a versatile intermediate.[3] The presence of two different halogen atoms (bromine and chlorine) and a methyl group on the pyridine ring allows for selective functionalization through a variety of cross-coupling reactions, such as Suzuki and Heck reactions.[2]
Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, designing novel synthetic pathways, and ultimately, for the rational design of new drugs and materials. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the electronic properties of such molecules with a high degree of accuracy.[1][4]
This guide presents a comprehensive computational protocol for investigating the electronic properties of this compound. Due to the limited availability of direct experimental or computational data for this specific molecule in the public domain, this guide establishes a robust predictive comparison based on established computational methodologies for analogous halogenated pyridine derivatives.[5][6][7] We will compare the predicted electronic properties of the title compound with those of pyridine and its mono-substituted derivatives to understand the individual and collective influence of the bromo, chloro, and methyl substituents.
Computational Methodology: A Framework for Accuracy and Predictive Power
The selection of an appropriate computational method and basis set is critical for obtaining reliable results. For halogenated aromatic systems, Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, has been shown to provide a good balance between computational cost and accuracy.[6][7] The inclusion of diffuse functions in the basis set is also important for accurately describing the electron distribution, especially for systems containing electronegative halogen atoms.
Step-by-Step Computational Protocol
A generalized workflow for the computational analysis of this compound and its analogues is outlined below:
-
Molecular Geometry Optimization:
-
The initial 3D structure of the molecule is built using a molecular modeling program.
-
A geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been demonstrated to be effective for calculating the geometries and electronic properties of substituted pyridines.[8]
-
Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
From this calculation, a range of electronic properties are extracted, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.
-
Dipole Moment: This provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, atomic charges, and intramolecular interactions, such as hyperconjugation.[5]
-
-
Workflow Diagram
Caption: A generalized workflow for the computational analysis of substituted pyridines.
Comparative Analysis of Electronic Properties
To understand the impact of the substituents on the electronic properties of this compound, we will compare its predicted properties with those of pyridine and its mono-substituted derivatives. The following table summarizes the expected trends based on the known electronic effects of these substituents.
| Molecule | Substituent(s) | Expected Effect on HOMO-LUMO Gap | Expected Effect on Dipole Moment | Rationale |
| Pyridine | None | Baseline | Baseline | The reference molecule. |
| 2-Methylpyridine | -CH₃ (electron-donating) | Decrease | Increase | The methyl group is a weak electron-donating group, which will raise the HOMO energy level, thus decreasing the gap. The change in dipole moment will depend on the vector sum of the individual bond dipoles. |
| 6-Chloropyridine | -Cl (electron-withdrawing) | Decrease | Increase | The chlorine atom is an electronegative, electron-withdrawing group that will lower both the HOMO and LUMO energy levels, but the effect on the LUMO is typically more pronounced, leading to a smaller gap. The C-Cl bond is highly polar, increasing the overall dipole moment. |
| 3-Bromopyridine | -Br (electron-withdrawing) | Decrease | Increase | Similar to chlorine, bromine is an electron-withdrawing group that will decrease the HOMO-LUMO gap and increase the dipole moment. |
| This compound | -Br, -Cl, -CH₃ | Significant Decrease | Significant Increase | The combined effect of two electron-withdrawing halogens and one electron-donating methyl group will lead to a complex interplay of electronic effects. The overall result is expected to be a significantly reduced HOMO-LUMO gap, indicating higher reactivity, and a substantial dipole moment due to the presence of multiple polar bonds. |
In-Depth Analysis of this compound
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO will likely be distributed over the pyridine ring with significant contributions from the chloro and bromo substituents. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map will visually illustrate the charge distribution. For this compound, we anticipate the following features:
-
Negative Potential (Red/Yellow): Localized around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack.
-
Positive Potential (Blue): Expected around the hydrogen atoms of the methyl group and potentially on the carbon atoms attached to the electronegative halogen atoms.
Logical Relationship Diagram
Caption: The influence of substituents on the predicted reactivity of the molecule.
Conclusion and Future Directions
This guide has outlined a robust computational methodology for investigating the electronic properties of this compound. By leveraging established DFT methods and comparing the predicted properties with those of simpler analogues, we can gain significant insights into the reactivity and potential applications of this important synthetic intermediate. The predicted electronic properties, such as a reduced HOMO-LUMO gap and a significant dipole moment, suggest that this compound is a highly reactive and polar molecule, consistent with its utility in a wide range of chemical transformations.
Future work should focus on the experimental validation of these computational predictions. Spectroscopic studies, such as UV-Vis and NMR spectroscopy, can provide experimental data on the electronic transitions and chemical environment of the atoms, which can be directly compared with the calculated values. Furthermore, kinetic studies of reactions involving this molecule can provide experimental measures of its reactivity, which can be correlated with the calculated electronic parameters. This synergistic approach of combining computational and experimental studies will ultimately lead to a deeper understanding of the chemistry of this compound and facilitate its application in the development of new technologies.
References
- A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyyridine 1-Oxides - Benchchem.
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
- Exploring this compound: A Versatile Chemical Intermedi
- A theoretical study on protonation of some halogen substituted pyridine deriv
- Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab | PDF | Acid Dissociation Constant | Applied And Interdisciplinary Physics - Scribd.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchG
- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives - ResearchG
- 3 Bromo 6 Chloro 2 Methylpyridine at ₹ 13000/kg | Pyridine Derivatives Powder in Hyderabad | ID: 2855436591133 - IndiaMART.
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. A theoretical study on protonation of some halogen substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Comparative analysis of catalyst systems for cross-coupling with 3-Bromo-6-chloro-2-methylpyridine
For the modern researcher in medicinal chemistry and materials science, the selective functionalization of heteroaromatic scaffolds is a cornerstone of innovation. Among these, the pyridine core remains a privileged structure. This guide provides an in-depth comparative analysis of catalyst systems for the cross-coupling of 3-bromo-6-chloro-2-methylpyridine, a versatile building block whose value is unlocked through the strategic and selective formation of new carbon-carbon and carbon-nitrogen bonds.[1] We will delve into the nuances of catalyst and ligand selection, explore the mechanistic underpinnings of chemoselectivity, and provide actionable experimental protocols to empower your research and development endeavors.
The Challenge of Chemoselectivity with this compound
The primary challenge in the cross-coupling of this compound lies in achieving selective functionalization at the C-Br bond over the more inert C-Cl bond. This chemoselectivity is governed by the relative bond dissociation energies and the kinetics of oxidative addition to the palladium or nickel catalyst. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the trend: C-I > C-Br > C-Cl.[2] This inherent difference in reactivity provides a window for selective coupling at the C-Br position, provided the catalyst system is appropriately tuned to minimize competing C-Cl activation.
The choice of the palladium precursor, and more critically, the phosphine ligand, plays a pivotal role in modulating the catalyst's reactivity and steric environment, thereby dictating the outcome of the reaction. Electron-rich and sterically bulky ligands are often employed to facilitate the oxidative addition of the C-Br bond and promote efficient reductive elimination, while minimizing side reactions.[3]
Comparative Analysis of Catalyst Systems
This section provides a comparative overview of various palladium-based catalyst systems for the most common cross-coupling reactions with this compound and its analogs. The data presented is a collation from various sources and is intended to serve as a guide for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. For this compound, the goal is the selective formation of a biaryl or heteroaryl-pyridine linkage at the 3-position.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | A classic, reliable system for many bromopyridines.[4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | SPhos is a bulky, electron-rich ligand that often improves yields for challenging substrates.[4] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 18 | 88 | XPhos is another highly effective Buchwald ligand for Suzuki couplings.[4] |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | High | A versatile catalyst, often effective for a broad range of substrates.[5] |
Expert Insight: The choice between these systems often depends on the nature of the boronic acid coupling partner. For simple arylboronic acids, Pd(PPh₃)₄ can be sufficient. However, for more sterically hindered or electronically challenging partners, the use of bulky phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor is recommended to achieve high yields. The use of a strong base like K₃PO₄ or Cs₂CO₃ is crucial for the transmetalation step.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroarylamines.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | A well-established system for the amination of bromopyridines.[7][8] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | - | Good | Xantphos is a bidentate ligand often effective in C-N couplings. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | NaOᵗBu | Toluene | - | - | High | A highly active catalyst system for a broad range of amines.[9] |
Expert Insight: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Sterically hindered phosphine ligands are generally required to facilitate the reductive elimination step.[3] The choice of base is also critical, with sodium tert-butoxide being a common choice for many amine couplings. For sensitive substrates, weaker bases like Cs₂CO₃ can be employed.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable internal alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | 90 | The classic Sonogashira conditions are often effective for bromopyridines.[4] |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NEt | DMF | 80 | 12 | 85 | An alternative palladium source and base combination. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 2 | 92 | A modern, copper-free system that can be advantageous for sensitive substrates.[10] |
Expert Insight: While the traditional copper co-catalyzed Sonogashira reaction is widely used, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. The use of a strong amine base is typically required to facilitate the deprotonation of the terminal alkyne.
Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction. While less common than Suzuki coupling due to the moisture sensitivity of organozinc reagents, it can be highly effective for certain substrates.
| Catalyst System | Organozinc Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | ArZnCl | THF | 60 | 12 | High | A standard protocol for Negishi coupling of bromoarenes. |
| Ni(dppe)Cl₂ | ArZnCl | THF | rt | 24 | Good | Nickel catalysts can be a cost-effective alternative to palladium for some applications.[11] |
Expert Insight: Nickel-catalyzed Negishi couplings can sometimes offer complementary reactivity to palladium systems and are worth considering, especially for large-scale syntheses where cost is a factor.
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[4][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous toluene to the flask.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with this compound.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
(±)-BINAP (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.
-
Add this compound and the amine coupling partner to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Considerations and Visualizations
A fundamental understanding of the catalytic cycles is essential for rational catalyst selection and troubleshooting.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key difference being the nature of the nucleophile and the formation of a palladium-amido intermediate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
A generalized workflow for setting up and performing a cross-coupling reaction is depicted below.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The selective functionalization of this compound is a readily achievable goal with the careful selection of an appropriate catalyst system. For Suzuki-Miyaura couplings, palladium catalysts bearing bulky, electron-rich phosphine ligands such as SPhos and XPhos offer excellent performance. In Buchwald-Hartwig aminations, ligands like BINAP and Xantphos are effective in promoting C-N bond formation. The Sonogashira coupling can be reliably performed under both traditional copper-co-catalyzed and modern copper-free conditions. By understanding the underlying mechanistic principles and leveraging the comparative data and protocols presented in this guide, researchers can confidently and efficiently synthesize novel pyridine-based derivatives for a wide range of applications in drug discovery and materials science.
References
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]
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Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. ResearchGate. [Link]
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Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. PubMed Central. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
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New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. [Link]
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Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. Organic & Biomolecular Chemistry. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]
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Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. [Link]
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Exploring this compound: A Versatile Chemical Intermediate. Medium. [Link]
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ChemInform Abstract: [Pd(PPh 3 ) 2 (saccharinate) 2 ] - General Catalyst for Suzuki-Miyaura, Negishi Cross-Coupling and C-H Bond Functionalization of Coumaryl and Pyrone Substrates. ResearchGate. [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
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Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PubMed Central. [Link]
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Palladium-catalyzed Intramolecular C(sp(3))--H Functionalization: Catalyst Development and Synthetic Applications. PubMed. [Link]
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Safety Operating Guide
3-Bromo-6-chloro-2-methylpyridine proper disposal procedures
An Authoritative Guide to the Proper Disposal of 3-Bromo-6-chloro-2-methylpyridine
For the modern researcher, scientist, or drug development professional, the integrity of our work extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This compound, a halogenated pyridine derivative, serves as a valuable building block in organic synthesis.[1] However, its halogenated nature necessitates a rigorous and informed approach to waste management to protect both laboratory personnel and the environment.
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. As your Senior Application Scientist, my focus is to move beyond a simple checklist, providing a framework of understanding that empowers you to make safe, compliant decisions.
Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the bedrock of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, a comprehensive risk assessment can be constructed by examining closely related analogs. Halogenated pyridines as a class are known for their potential toxicity and irritant properties.[2][3]
Inferred Hazard Profile: Based on data from compounds like 2-Bromo-6-chloropyridine and 3-Bromo-2-chloro-6-methylpyridine, we can anticipate the following hazards[2][3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
These hazards underscore the necessity of preventing exposure through inhalation, ingestion, or skin contact during all handling and disposal procedures.
Table 1: Summary of GHS Hazard Classifications for Analogous Halogenated Pyridines
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed | [2][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | [3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls: All handling and preparation of this compound for disposal must be conducted in a well-ventilated area.
-
Chemical Fume Hood: Always work within a properly functioning and certified laboratory chemical fume hood.[5] This is the primary engineering control to prevent inhalation of vapors or dusts.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[3][6]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling the chemical or its waste.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards.[7] A face shield may be required for larger quantities or when there is a significant splash risk.[5]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene).[5] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
Lab Coat: A fully buttoned lab coat is required. For significant quantities, fire/flame-resistant and impervious clothing may be necessary.[7][8]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[4] Adherence to OSHA respirator regulations (29 CFR 1910.134) is crucial.[7]
Waste Segregation and Collection: A Critical First Step
Proper segregation is the most critical step in the disposal process. Miscategorizing chemical waste can lead to dangerous reactions in the collection container and complicates the final disposal process.
Classification: this compound is a halogenated organic compound .[9]
Procedure:
-
Designated Waste Container: Dedicate a specific, clearly labeled, and compatible waste container for halogenated organic waste. The container must be sealable, airtight, and in good condition.[5]
-
Labeling: Attach a "Hazardous Waste" label to the container before adding the first drop of waste.[5] The label must include:
-
The full chemical name: "this compound" and any other halogenated components.
-
The approximate concentration and volume.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
-
Incompatibilities: Do NOT mix halogenated waste with non-halogenated organic waste.[9] Furthermore, keep it separate from incompatible materials such as strong oxidizing agents, reducing agents, acids, bases, and powdered metals.[5]
Disposal Pathways: From Lab Bench to Final Treatment
The ultimate goal of disposal is the complete and safe destruction of the hazardous compound. For halogenated pyridines, direct discharge into drains or disposal with regular trash is strictly prohibited.[6]
Primary Disposal Method: Licensed Hazardous Waste Contractor
The most common and recommended disposal route is through a licensed and approved waste disposal plant.[3][4][6]
Operational Plan:
-
Accumulation: Collect the segregated halogenated waste in your satellite accumulation area, adhering to all institutional and local regulations.
-
Container Management: Keep the waste container tightly closed except when adding waste.[6]
-
Scheduled Pickup: Arrange for pickup by your institution's Environmental Health & Safety (E&S) department or a certified hazardous waste contractor.
The causality behind this choice is rooted in regulatory compliance and safety. Licensed facilities are equipped with the specialized technology required to handle and destroy such compounds without releasing harmful byproducts into the environment.
Approved Destruction Technologies
While you will not be performing these on-site, understanding the final destination of your waste reinforces the importance of proper segregation.
-
High-Temperature Incineration: This is the most common method for halogenated organic waste.[10] These incinerators operate at extremely high temperatures and are equipped with advanced scrubbers and emission control systems to neutralize harmful acid gases (like HCl and HBr) and other byproducts generated during combustion.[10]
-
Chemical Destruction: The U.S. Environmental Protection Agency (EPA) notes chemical destruction as a disposal method for halogenated pyridines.[11] This can involve processes like bromination, which uses bromine and water at high temperatures to oxidize organic materials to carbon dioxide and aqueous hydrobromic acid.[12] Such methods are highly specialized and only performed at dedicated treatment, storage, and disposal facilities (TSDFs).
Caption: Decision workflow for the disposal of this compound.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
For Small Spills (manageable within 10-15 minutes):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
PPE: Don the appropriate PPE as described in Section 2.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or dry earth). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming normal work.
For Large Spills:
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Alert your supervisor and institutional EHS or emergency response team. If there is a fire or significant risk to health, call 911.[5]
-
SECURE: Secure the area to prevent entry.
-
REPORT: Provide emergency responders with the Safety Data Sheet (or information on the chemical's hazards) upon their arrival.
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Decontamination of Glassware and Surfaces
Any equipment or surface that comes into contact with this compound must be thoroughly decontaminated.
Procedure:
-
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect Rinsate: This initial rinsate is contaminated and must be collected as halogenated hazardous waste.
-
Wash: After the initial solvent rinse, wash the glassware with soap and water.
-
Surface Cleaning: Decontaminate work surfaces in the fume hood with a solvent-dampened cloth, followed by a soap and water wash. The cloth should be disposed of as solid hazardous waste.
By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to environmental stewardship.
References
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. [Link]
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What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. [Link]
-
3-Bromo-2-chloro-6-methylpyridine Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste Segregation Guidelines. Bucknell University. [Link]
-
Standard Operating Procedure for Bromine. Washington State University, Environmental Health & Safety. [Link]
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Essential Safety and Operational Guide for Handling 3-Bromo-6-chloro-2-methylpyridine
This guide provides crucial safety protocols and operational directives for the handling of 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7). Designed for researchers, chemists, and laboratory professionals, its purpose is to instill a deep understanding of the necessary personal protective equipment (PPE) and associated procedures, ensuring a safe and compliant laboratory environment. The causality behind each recommendation is explained to build the expertise and trustworthiness essential for safe chemical handling.
Hazard Assessment: Understanding the Risks
This compound is a halogenated pyridine derivative that presents several significant health hazards. A thorough understanding of these risks is the foundation for selecting appropriate PPE. According to aggregated GHS data and supplier Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Acute Toxicity, Oral (Danger, H301): Toxic if swallowed.[1]
-
Skin Irritation (Warning, H315): Causes skin irritation.[1][2]
-
Serious Eye Damage (Danger, H318): Causes serious eye damage or irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Warning, H335): May cause respiratory irritation.[1][2][3]
These classifications mandate a stringent approach to PPE to prevent oral, dermal, ocular, and respiratory exposure. The toxicological properties have not been fully investigated, which necessitates handling with caution.[3]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist but a risk-based assessment of the procedures being performed. The following sections detail the minimum required PPE for handling this compound.
Eye and Face Protection
Directive: Prevent all contact with the eyes. Due to the high risk of serious eye damage[1], appropriate eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EU Standard EN166 or ANSI Z87.1.[2][4] These are essential to protect against splashes and fine dust particles.
-
Enhanced Precaution (for splash hazards): When handling larger quantities, preparing solutions, or performing reactions with a risk of splashing, a face shield must be worn in addition to safety goggles.[5][6] Standard safety glasses with side shields do not offer sufficient protection.[6]
Skin and Body Protection
Directive: Avoid all skin contact. The compound is a known skin irritant.[1][2]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable first line of defense for incidental contact.[7] For prolonged handling or immersion, consult the glove manufacturer's resistance guide. Gloves should be inspected for tears or punctures before each use and changed immediately upon known or suspected contact with the chemical.[5][6]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect the skin on the arms and torso.[5] For procedures with a higher risk of splashes or spills, consider chemical-resistant coveralls or an apron made of a material like neoprene or PVC.[8][9]
-
Footwear: Fully enclosed shoes made of a non-porous material are required at all times in the laboratory.[5]
Respiratory Protection
Directive: Prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][3]
-
Primary Control: All handling of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure through engineering controls.[7]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is mandatory.[5] A NIOSH-approved respirator is required.[4] For dusts, a particulate respirator (e.g., N95) may be sufficient, while for vapors, an air-purifying respirator with organic vapor cartridges is necessary.[4][6] Use of a respirator requires adherence to a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).[4][5]
PPE Selection and Operational Summary
The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Fume Hood or Respirator) |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Running Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Work-up/Extraction | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Required (Fume Hood) |
| Handling Spills | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Coveralls | Required (Air-Purifying Respirator) |
Procedural Guidance and Disposal Plans
Trustworthiness in the lab is built on repeatable, safe procedures. Follow these steps to ensure safe handling from receipt to disposal.
Experimental Workflow Diagram
The following diagram outlines the critical decision points and workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Protocol for Handling and Disposal
-
Preparation:
-
Handling:
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Sweep up the absorbed material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.[2][3]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Disposal Plan:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[3]
-
Do not empty into drains or release into the environment.[3][10]
-
Waste must be disposed of through a licensed waste disposal company, in accordance with all local, regional, and national regulations.[2][3] Chemical waste generators are responsible for the correct classification and disposal of their waste.[3][10]
-
References
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PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
